Butyl isocyanate
Description
N-butyl isocyanate is an isocyanate having a butyl group attached to the nitrogen. It has a role as an allergen.
Properties
IUPAC Name |
1-isocyanatobutane | |
|---|---|---|
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InChI |
InChI=1S/C5H9NO/c1-2-3-4-6-5-7/h2-4H2,1H3 | |
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InChI Key |
HNHVTXYLRVGMHD-UHFFFAOYSA-N | |
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Canonical SMILES |
CCCCN=C=O | |
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Molecular Formula |
C5H9NO, Array | |
| Record name | N-BUTYL ISOCYANATE | |
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Related CAS |
25067-04-3 | |
| Record name | Butane, 1-isocyanato-, homopolymer | |
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DSSTOX Substance ID |
DTXSID6026872 | |
| Record name | Butyl isocyanate | |
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Molecular Weight |
99.13 g/mol | |
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Physical Description |
N-butyl isocyanate appears as a clear, colorless liquid with a pungent odor. Very toxic by ingestion, and may also be toxic by skin absorption and inhalation. Vapors heavier than air. Less dense than water and insoluble in water. Produces toxic oxides of nitrogen during combustion., Colorless liquid;, COLOURLESS LIQUID. | |
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Boiling Point |
115 °C | |
| Record name | N-BUTYL ISOCYANATE | |
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Flash Point |
66 °F (NFPA, 2010), 66 °F (19 °C) (Closed cup), 11 °C c.c. | |
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Solubility |
SLIGHTLY SOL IN WATER, Solubility in water: reaction | |
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Density |
0.880 g/cu cm at 20 °C, Isocyanates...are highly reactive and undergo addition reactions across the carbon-nitrogen double bond of the NCO group. Reactions with alcohols, carboxylic acids, and amines have been widely exploited...The basis for the high reactivity of the isocyanates is the low electron density of the central carbon...Electron withdrawing or donating substituents alter the electrophilic nature of the isocyanate...The reactivity of the isocyanates is also manifested in their tendency to react with themselves to form dimers, trimers, or higher oligomers and polymers. /Isocyanates/, 0.9 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.05 | |
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Vapor Density |
3.00 (Air= 1), Relative vapor density (air = 1): 3.4 | |
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Vapor Pressure |
17.6 [mmHg], Vapor pressure, kPa at 20 °C: 2.1 | |
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Color/Form |
Colorless liquid | |
CAS No. |
111-36-4 | |
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Melting Point |
-75 °C | |
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Foundational & Exploratory
Physical properties of n-butyl isocyanate
An In-depth Technical Guide on the Physical Properties of n-Butyl Isocyanate
This technical guide provides a comprehensive overview of the core physical properties of n-butyl isocyanate, tailored for researchers, scientists, and professionals in drug development. The information is presented in a structured format to facilitate easy access and comparison of data.
Chemical Identity
n-Butyl isocyanate is an organic compound with the chemical formula C5H9NO. It is a colorless to yellowish liquid with a pungent odor.[1][2]
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 1-Isocyanatobutane |
| Synonyms | Butyl isocyanate, n-BIC, NBI, Isocyanic acid, butyl ester |
| CAS Number | 111-36-4[1] |
| Molecular Formula | C5H9NO[1] |
| Molecular Weight | 99.13 g/mol [1] |
| Structural Formula | CH3(CH2)3NCO |
Physical Properties
The physical characteristics of n-butyl isocyanate are crucial for its handling, application, and safety in a laboratory and industrial setting.
Table 2: Key Physical Properties
| Property | Value | Conditions |
| Appearance | Colorless to yellowish liquid[1] | Ambient |
| Odor | Pungent, lachrymatory[1] | - |
| Boiling Point | 115 - 116 °C[2][3][4] | 1013 hPa |
| Melting Point | -75 °C[1][2][4] | - |
| Density | 0.88 - 0.89 g/cm³[1][3][4] | 20 °C |
| Refractive Index | 1.4060[1][2] | 20 °C |
| Vapor Pressure | 17.6 - 25 hPa | 20 - 21 °C |
| Vapor Density | 3.0 - 3.4 (Air = 1)[2] | - |
| Viscosity | 0.04973 Pa·s[1] | 20 °C |
Safety and Hazard Properties
Understanding the safety parameters of n-butyl isocyanate is critical for ensuring safe handling and storage.
Table 3: Safety and Hazard Data
| Property | Value |
| Flash Point | 11 - 19 °C (closed cup)[1][3][4] |
| Autoignition Temperature | 425 °C[1][4] |
| Explosion Limits | 1.3 - 10 % (v/v)[3][4][5] |
| Solubility in Water | Reacts violently[1][6] |
Experimental Protocols
Detailed methodologies for determining key physical properties are outlined below.
Determination of Boiling Point (Distillation Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common method for this determination is distillation.[7]
Apparatus:
-
Distillation flask
-
Condenser
-
Receiving flask
-
Thermometer
-
Heating mantle or oil bath
-
Boiling chips
Procedure:
-
Place a small volume of n-butyl isocyanate and a few boiling chips into the distillation flask.
-
Assemble the distillation apparatus. The thermometer bulb should be positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.
-
Begin heating the flask gently.
-
Record the temperature when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This constant temperature is the boiling point.[7]
-
The process should be monitored to ensure the temperature remains constant during distillation.[7]
Determination of Density (Pycnometer Method)
Density is the mass per unit volume of a substance.
Apparatus:
-
Pycnometer (a flask with a specific, accurately known volume)
-
Analytical balance
-
Constant temperature water bath
Procedure:
-
Clean and dry the pycnometer and weigh it accurately (m1).
-
Fill the pycnometer with n-butyl isocyanate, ensuring no air bubbles are trapped.
-
Place the filled pycnometer in a constant temperature water bath (e.g., 20°C) until it reaches thermal equilibrium.
-
Adjust the volume of the liquid to the calibration mark on the pycnometer.
-
Dry the outside of the pycnometer and weigh it again (m2).
-
The density (ρ) is calculated using the formula: ρ = (m2 - m1) / V, where V is the volume of the pycnometer.
Determination of Refractive Index (Abbe Refractometer)
The refractive index measures how much the path of light is bent, or refracted, when entering a material.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Dropper
Procedure:
-
Calibrate the Abbe refractometer using a standard liquid with a known refractive index.
-
Ensure the prism surfaces are clean and dry.
-
Using a dropper, place a few drops of n-butyl isocyanate onto the lower prism.
-
Close the prisms and allow the sample to reach the desired temperature by circulating water from the constant temperature bath.
-
Adjust the refractometer until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.
-
Read the refractive index directly from the instrument's scale.
Logical Workflow for Physical Property Characterization
The following diagram illustrates a logical workflow for the comprehensive physical characterization of a chemical substance like n-butyl isocyanate.
Caption: Logical workflow for the physical characterization of n-butyl isocyanate.
References
- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 2. This compound | C5H9NO | CID 8110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. n-Butyl isocyanate for synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | 111-36-4 [chemicalbook.com]
- 6. lanxess.com [lanxess.com]
- 7. vernier.com [vernier.com]
A Comprehensive Technical Guide to the Synthesis of n-Butyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Abstract
n-Butyl isocyanate is a pivotal intermediate in organic synthesis, finding extensive application in the pharmaceutical and agrochemical industries. Its reactive isocyanate group allows for the facile formation of ureas, carbamates, and other derivatives, making it a valuable building block for a diverse range of molecules. This technical guide provides an in-depth overview of the primary synthesis routes for n-butyl isocyanate, encompassing both traditional phosgene-based methods and more contemporary non-phosgene alternatives. Detailed experimental protocols, quantitative data, and visual representations of the reaction pathways are presented to equip researchers and professionals with a thorough understanding of the available synthetic strategies.
Phosgene-Based Synthesis
The reaction of n-butylamine with phosgene (B1210022) is the most established and widely used industrial method for the production of n-butyl isocyanate.[1] This process is highly efficient but necessitates stringent safety measures due to the extreme toxicity of phosgene.[2] Modern industrial adaptations of this method often employ continuous flow reactors and multi-stage temperature control to optimize yield and purity while minimizing risks.[3][4]
General Reaction
The synthesis proceeds through the formation of an intermediate N-butylcarbamoyl chloride, which is subsequently dehydrochlorinated at elevated temperatures to yield n-butyl isocyanate.
Reaction: CH₃(CH₂)₃NH₂ + COCl₂ → CH₃(CH₂)₃NCO + 2HCl
Tabulated Quantitative Data for Phosgene-Based Synthesis
| Parameter | Embodiment 1[4] | Embodiment 2[3] | Embodiment 3[3] | Traditional Method[5] |
| Solvent | m-Dichlorobenzene | m-Dichlorobenzene | m-Dichlorobenzene | o-Dichlorobenzene |
| n-Butylamine:Solvent (w/w) | 1:3 | 1:4 | 1:5 | Not Specified |
| Reaction Temperature (°C) | 0 to 150 (5 stages) | -5 to 130 (5 stages) | -5 to 140 (5 stages) | 110 to 160 |
| Yield (%) | 96.3 | 96.1 | 83.9 | < 80 |
| Purity (%) | 99.2 | 99.1 | 94.7 | Low |
Experimental Protocol: Continuous Phosgenation in a Reaction Tower[3][4]
-
A solution of n-butylamine in m-dichlorobenzene (mass ratio of 1:3) is prepared.
-
The n-butylamine solution is continuously fed into the top of a phosgenation reaction tower at a controlled flow rate (e.g., 500 kg/hour ).
-
Excess phosgene gas is continuously introduced from the bottom of the reaction tower.
-
The temperature within the tower is controlled in multiple stages, gradually increasing from top to bottom (e.g., Stage 1: 0-5°C, Stage 2: 10-20°C, Stage 3: 80-90°C, Stage 4: 110-120°C, Stage 5: 140-150°C).
-
The reaction mixture flows from the bottom of the tower and is subjected to rectification.
-
The n-butyl isocyanate product is collected by distillation.
Logical Workflow for Phosgene-Based Synthesis
Caption: Continuous phosgenation workflow.
Non-Phosgene Synthesis Routes
Growing concerns over the hazards associated with phosgene have spurred the development of alternative, safer synthesis methods.[2] These routes often involve the rearrangement of carboxylic acid derivatives or the thermal decomposition of carbamates.
Curtius Rearrangement
The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate.[6] This method offers a phosgene-free pathway from carboxylic acids or their derivatives. A specific protocol for n-butyl isocyanate synthesis starts from n-valeric acid.[7]
Reaction Pathway:
-
Acyl Chloride Formation: CH₃(CH₂)₃COOH + SOCl₂ → CH₃(CH₂)₃COCl + SO₂ + HCl
-
Acyl Azide Formation: CH₃(CH₂)₃COCl + NaN₃ → CH₃(CH₂)₃CON₃ + NaCl
-
Rearrangement: CH₃(CH₂)₃CON₃ → CH₃(CH₂)₃NCO + N₂
| Parameter | Embodiment 1[7] | Embodiment 2[7] | Embodiment 3[7] |
| Starting Material | n-Valeric Acid | n-Valeric Acid | n-Valeric Acid |
| Solvent | Anhydrous Toluene | Anhydrous Toluene | Anhydrous Toluene |
| Reaction Temperature (°C) | 60-70 (Acyl Chloride), 60-80 (Rearrangement) | 60-70 (Acyl Chloride), 60-80 (Rearrangement) | 60-70 (Acyl Chloride), 60-80 (Rearrangement) |
| Yield (%) | 92.5 | 90.1 | 91.7 |
| Purity (%) | 98.5 | 98.3 | 97.8 |
-
n-Valeric acid and thionyl chloride (molar ratio 1:1) are combined in a round-bottomed flask equipped with a reflux condenser.
-
The mixture is heated to 60-70°C for 4-5 hours to form the n-valeryl chloride crude product.
-
The crude n-valeryl chloride is dissolved in anhydrous toluene.
-
The solution is heated to 60-80°C in a three-necked flask with stirring.
-
Dry sodium azide (equimolar to the initial n-valeric acid) is added slowly.
-
The reaction is continued until nitrogen evolution ceases, followed by an additional 10-15 minutes of reaction time.
-
The reaction mixture is filtered to remove insoluble materials.
-
Toluene is removed by rotary evaporation to yield n-butyl isocyanate.
Caption: Curtius rearrangement pathway.
Thermal Decomposition of n-Butyl Carbamate (B1207046)
Another significant non-phosgene route is the thermal decomposition of N-alkylcarbamates.[8] This process is reversible and typically requires high temperatures, but the use of catalysts can lower the required temperature and improve yields.[3]
Reaction: CH₃(CH₂)₃NHCOOR → CH₃(CH₂)₃NCO + ROH
| Parameter | Value[3] |
| Starting Material | N-n-butylcarbamate |
| Reaction Type | Gas Phase, Flow Reactor |
| Temperature Range (°C) | 200 - 450 |
| Catalyst (optional) | Dibutyltin dilaurate |
| Yield (%) | 49 |
-
N-n-butylcarbamate is introduced into a gas flow reactor.
-
The reactor is heated to a temperature range of 200-450°C.
-
An inert gas, such as argon, is used as a carrier.
-
The product stream, containing n-butyl isocyanate and the corresponding alcohol, is passed through a condenser to collect the liquid products.
-
Further purification of the n-butyl isocyanate can be achieved through distillation.
Caption: Thermal decomposition workflow.
Hofmann Rearrangement
The Hofmann rearrangement converts a primary amide into a primary amine with one less carbon atom, proceeding through an isocyanate intermediate.[9] For the synthesis of n-butyl isocyanate, the starting material would be valeramide (pentanamide).
Reaction Pathway:
-
N-Bromoamide Formation: CH₃(CH₂)₃CONH₂ + Br₂ + NaOH → CH₃(CH₂)₃CONHBr + NaBr + H₂O
-
Rearrangement: CH₃(CH₂)₃CONHBr + NaOH → CH₃(CH₂)₃NCO + NaBr + H₂O
Lossen Rearrangement
The Lossen rearrangement involves the conversion of a hydroxamic acid or its derivative to an isocyanate.[4] To synthesize n-butyl isocyanate, one would start with valerohydroxamic acid.
Reaction Pathway:
-
Activation: CH₃(CH₂)₃CONHOH + Ac₂O → CH₃(CH₂)₃CONHOAc + CH₃COOH
-
Rearrangement: CH₃(CH₂)₃CONHOAc + Base → CH₃(CH₂)₃NCO + CH₃COO⁻ + HB⁺
Similar to the Hofmann rearrangement, the Lossen rearrangement is a general method for isocyanate synthesis.[5] However, specific experimental procedures and yields for the preparation of n-butyl isocyanate using this method are not well-documented in the surveyed literature. The reaction requires the initial preparation of the hydroxamic acid and subsequent activation before the base-induced rearrangement.[5]
Conclusion
The synthesis of n-butyl isocyanate can be achieved through several distinct routes. The phosgene-based method remains the most industrially dominant due to its high efficiency and yield, despite the inherent safety challenges. For laboratory and potentially future industrial-scale production, non-phosgene routes offer safer alternatives. The Curtius rearrangement of valeryl azide provides a high-yield, phosgene-free pathway with documented protocols. The thermal decomposition of n-butyl carbamate is another viable, albeit currently lower-yielding, non-phosgene method. The Hofmann and Lossen rearrangements represent theoretically sound approaches, though specific experimental details for the synthesis of n-butyl isocyanate are less defined. The choice of synthesis route will ultimately depend on the desired scale of production, available starting materials, and the emphasis on safety and environmental considerations. Further research into optimizing the non-phosgene routes, particularly in improving yields and developing catalytic systems, will be crucial for the development of more sustainable and safer processes for the production of n-butyl isocyanate.
References
- 1. Butyl isocyanate synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. butlerov.com [butlerov.com]
- 4. Lossen rearrangement - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN105384659A - Method for synthesizing n-butyl isocyanate - Google Patents [patents.google.com]
- 8. Polyurethane Recycling: Conversion of Carbamates—Catalysis, Side-Reactions and Mole Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 10. apps.dtic.mil [apps.dtic.mil]
An In-depth Technical Guide to Butyl Isocyanate (CAS Number: 111-36-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of butyl isocyanate (CAS No. 111-36-4), a versatile chemical intermediate with significant applications in the pharmaceutical, agricultural, and polymer industries. This document details its physicochemical properties, spectroscopic data, synthesis and reaction protocols, safety and handling procedures, and its metabolic and toxicological profile.
Chemical and Physical Properties
This compound is a colorless liquid with a pungent odor.[1][2] It is a highly flammable and reactive compound. The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₉NO | [2] |
| Molecular Weight | 99.13 g/mol | [2] |
| CAS Number | 111-36-4 | [2] |
| Appearance | Colorless liquid | [1][2] |
| Odor | Pungent | [1][2] |
| Boiling Point | 115 °C | [1] |
| Melting Point | < -70 °C | [3] |
| Density | 0.88 g/mL at 25 °C | [1] |
| Vapor Pressure | 10.6 mmHg at 20 °C | |
| Vapor Density | 3.0 (Air = 1) | [1] |
| Flash Point | 11 °C (51.8 °F) - closed cup | |
| Refractive Index (n²⁰/D) | 1.406 | [1] |
| Solubility | Reacts with water | [4][5] |
Spectroscopic Data
The structural identification of this compound is supported by various spectroscopic techniques. A summary of the key spectral data is provided below.
| Technique | Data | Reference(s) |
| ¹H NMR | Data available, but specific shifts and multiplicities require access to spectral databases. | [1] |
| ¹³C NMR | Data available, but specific chemical shifts require access to spectral databases. | [6] |
| Infrared (IR) Spectroscopy | Characteristic strong asymmetric stretching vibration for the N=C=O group around 2270 cm⁻¹. | [7][8] |
| Mass Spectrometry (MS) | Mass spectrum data is available through the NIST WebBook. | [9] |
Applications in Synthesis
This compound is a key reagent in organic synthesis, primarily used as an intermediate in the production of pharmaceuticals, carbamate (B1207046) and urea-based insecticides and fungicides, and sulfonylurea antidiabetic drugs.[5][10]
Synthesis of Sulfonylurea Derivatives
Sulfonylureas are a class of compounds widely used as antidiabetic agents. The synthesis typically involves the reaction of an aryl sulfonamide with an isocyanate.
Experimental Protocol: General Synthesis of Sulfonylureas
The following is a general procedure for the synthesis of sulfonylurea derivatives using an isocyanate like this compound:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve the desired aryl sulfonamide in a suitable dry solvent (e.g., acetone).
-
Addition of Base: Add anhydrous potassium carbonate to the solution to act as a base.
-
Addition of Isocyanate: Slowly add this compound to the stirred suspension at room temperature.
-
Reaction: Allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitoring by TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the potassium carbonate. Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: The resulting crude sulfonylurea can be purified by recrystallization from an appropriate solvent system.[11][12]
Role in the Synthesis of Benomyl (B1667996)
This compound is a crucial reactant in the synthesis of the fungicide benomyl. The process involves the reaction of carbendazim (B180503) with this compound.
Reaction Scheme:
Caption: Synthesis of Benomyl from Carbendazim and this compound.
Experimental Protocols
Synthesis of this compound
A common laboratory and industrial method for the synthesis of this compound involves the reaction of n-butylamine with phosgene (B1210022) in an inert solvent.
Materials:
-
n-butylamine
-
Phosgene
-
Inert solvent (e.g., o-dichlorobenzene or xylene)
-
Hydrogen chloride (gas)
-
Nitrogen (gas)
Procedure:
-
Salt Formation: Prepare a solution of n-butylamine in o-dichlorobenzene. This solution is reacted with gaseous hydrogen chloride in a tubular reactor at a controlled temperature (e.g., 10 °C) to form the n-butylamine hydrochloride salt.
-
Phosgenation: The resulting solution is heated (e.g., to 55 °C) and fed into a reaction distillation column. Phosgene is introduced at the bottom of the column. The reaction temperature is maintained at a higher level (e.g., 125 °C).
-
Reaction and Distillation: The reaction and distillation occur continuously. This compound, being the more volatile product, is distilled off and collected from the top of the column.
-
Purification: The collected distillate is further purified by rectification to yield high-purity this compound.
-
Solvent Recovery: The solvent containing by-products is treated separately to recover the solvent for reuse.[7]
Experimental Workflow:
Caption: Workflow for the synthesis of this compound.
Safety and Handling
This compound is a hazardous chemical that requires strict safety protocols. It is highly flammable, toxic if inhaled or ingested, and can cause severe skin and eye irritation.[5]
Personal Protective Equipment (PPE):
-
Respiratory Protection: Use a full-facepiece supplied-air respirator in a positive-pressure mode, especially where overexposure is possible.
-
Hand Protection: Wear protective gloves (e.g., butyl rubber, neoprene).
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Skin and Body Protection: Wear a lab coat or disposable coveralls made of a resistant material.
Handling and Storage:
-
Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.
-
Keep containers tightly closed and store under an inert atmosphere (e.g., nitrogen).
-
Ground and bond containers and receiving equipment to prevent static discharge.
-
Use only non-sparking tools.
-
Incompatible with water, strong oxidizing agents, strong acids and bases, alcohols, and amines.[5]
Emergency Procedures:
-
Inhalation: Move the person to fresh air. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.
-
Spills: Evacuate the area. Absorb the spill with an inert, non-combustible material and collect it in a designated hazardous waste container.
Metabolism and Toxicology
The primary toxicological concern with isocyanates, including this compound, is respiratory sensitization, which can lead to occupational asthma.[13]
Metabolism:
This compound is a known breakdown product of the fungicide benomyl. In biological systems, reactive isocyanates can react with molecules containing amino, alcohol, or sulfhydryl groups. One of the key metabolic pathways involves conjugation with glutathione, followed by further processing to cysteine conjugates.[2]
Metabolic Pathway:
Caption: Metabolic pathway of benomyl to this compound and subsequent conjugation.
Mechanism of Toxicity:
The toxicity of this compound is primarily attributed to its high reactivity, which leads to irritation of mucous membranes, particularly in the respiratory tract.[13] Inhalation can cause coughing, wheezing, and shortness of breath.[5] The reactivity of the isocyanate group with biological macromolecules is a key factor in its toxic effects. No specific studies detailing a mechanism of toxicity beyond irritation and sensitization were found.[13] this compound has been shown to inhibit yeast respiration.[2]
References
- 1. This compound(111-36-4) 1H NMR spectrum [chemicalbook.com]
- 2. This compound | C5H9NO | CID 8110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Butyl isocyanide | C5H9N | CID 76008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. nj.gov [nj.gov]
- 6. This compound(111-36-4) 13C NMR spectrum [chemicalbook.com]
- 7. This compound(111-36-4) IR Spectrum [chemicalbook.com]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. Butane, 1-isocyanato- [webbook.nist.gov]
- 10. tert-Butylisocyanate(1609-86-5) 1H NMR spectrum [chemicalbook.com]
- 11. jocpr.com [jocpr.com]
- 12. vietnamscience.vjst.vn [vietnamscience.vjst.vn]
- 13. 7. Selected Monoisocyanates Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 15 - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Isocyanate Group in Butyl Isocyanate: An In-depth Technical Guide to its Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyl isocyanate (CH₃(CH₂)₃NCO) is a versatile chemical intermediate characterized by the highly reactive isocyanate functional group (-N=C=O). The distinct electrophilicity of the carbon atom within this group, coupled with the electronegativity of the adjacent nitrogen and oxygen atoms, makes it susceptible to nucleophilic attack by a wide range of compounds containing active hydrogen atoms. This inherent reactivity is the cornerstone of its utility in the synthesis of a diverse array of molecules, from pharmaceuticals and agrochemicals to specialty polymers. This technical guide provides a comprehensive overview of the reactivity of the isocyanate group in this compound, with a focus on its reactions with key nucleophiles, quantitative kinetic data, and detailed experimental protocols for monitoring and analysis.
Core Reactivity of the Isocyanate Group
The fundamental reaction of an isocyanate group involves the nucleophilic addition of a compound containing an active hydrogen, such as an alcohol, amine, water, or thiol. The general mechanism involves the attack of the nucleophile on the electrophilic carbon of the isocyanate, followed by the transfer of a proton to the nitrogen atom.
Aliphatic isocyanates, such as this compound, are generally less reactive than their aromatic counterparts due to the electron-donating nature of the alkyl group, which slightly reduces the electrophilicity of the isocyanate carbon. However, their reactions are still robust and form the basis of many chemical transformations. The reactivity is also influenced by steric hindrance around both the isocyanate group and the nucleophile.
Reactions with Various Nucleophiles
Reaction with Alcohols
The reaction of this compound with alcohols yields urethanes (also known as carbamates). This reaction is of paramount importance in the production of polyurethane materials. The reactivity of alcohols with isocyanates follows the general order: primary > secondary > tertiary, primarily due to increasing steric hindrance.
This reaction is often catalyzed by tertiary amines or organometallic compounds, such as dibutyltin (B87310) dilaurate (DBTDL), which significantly increase the reaction rate. Organotin catalysts are believed to function by coordinating with both the isocyanate and the alcohol, thereby facilitating the nucleophilic attack.
dot
Caption: Reaction of this compound with an alcohol to form a urethane.
Reaction with Amines
The reaction between this compound and primary or secondary amines produces substituted ureas. This reaction is typically much faster than the reaction with alcohols and often proceeds rapidly without the need for a catalyst. Aliphatic amines are generally more reactive than aromatic amines. The high reaction rate is attributed to the greater nucleophilicity of the nitrogen atom in amines compared to the oxygen atom in alcohols.
dot
Butyl isocyanate molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides core information on the molecular properties of butyl isocyanate, a key reagent in various chemical syntheses.
Core Molecular Information
This compound is an organic compound with the chemical formula C5H9NO.[1][2][3][4][5][6] It is also known by its IUPAC name, 1-isocyanatobutane.[1] The molecular structure consists of a butyl group attached to an isocyanate functional group.
Quantitative Data Summary
The fundamental quantitative data for this compound is summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C5H9NO | PubChem[1], Sigma-Aldrich[7], Guidechem[2] |
| CH3(CH2)3NCO | Sigma-Aldrich[7] | |
| Molecular Weight | 99.13 g/mol | PubChem[1], Sigma-Aldrich[7], ChemicalBook[4] |
| 99.133 g/mol | Guidechem[2] | |
| CAS Number | 111-36-4 | Sigma-Aldrich[7], Guidechem[2], ChemicalBook[4] |
Logical Relationship Diagram
The following diagram illustrates the relationship between the different representations of this compound.
Caption: Core properties of this compound.
References
- 1. This compound | C5H9NO | CID 8110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound/CAS:111-36-4-HXCHEM [hxchem.net]
- 4. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 5. This compound|lookchem [lookchem.com]
- 6. N-BUTYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. 异氰酸丁酯 98% | Sigma-Aldrich [sigmaaldrich.com]
A Technical Guide to the Spectroscopic Analysis of Butyl Isocyanate
This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for butyl isocyanate. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the spectroscopic characteristics of this compound. The document outlines key quantitative data, detailed experimental protocols for data acquisition, and a visual workflow for the analytical process.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound (CAS No: 111-36-4, Molecular Formula: C₅H₉NO, Molecular Weight: 99.13 g/mol ).[1][2]
Table 1: ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.3 | Triplet | 2H | -CH₂-NCO |
| ~1.6 | Multiplet | 2H | -CH₂-CH₂NCO |
| ~1.4 | Multiplet | 2H | CH₃-CH₂- |
| ~0.9 | Triplet | 3H | CH₃- |
| Solvent: CDCl₃, Instrument: 90 MHz NMR Spectrometer.[1][3] |
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~128.5 | -N=C=O |
| ~42.5 | -CH₂-NCO |
| ~31.0 | -CH₂-CH₂NCO |
| ~19.5 | CH₃-CH₂- |
| ~13.5 | CH₃- |
| Solvent: CDCl₃.[1][4] |
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2270 | Strong | -N=C=O asymmetric stretch |
| 2960-2870 | Medium | C-H alkane stretch |
| 1465 | Medium | -CH₂- scissoring |
| 1380 | Medium | -CH₃ bending |
| Sample Preparation: Neat liquid film between salt plates.[1][5][6][7] |
Table 4: Mass Spectrometry (Electron Ionization) Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 99 | ~2.8 | [M]⁺ (Molecular Ion) |
| 56 | ~42.5 | [M - C₃H₇]⁺ or [C₄H₈]⁺ |
| 43 | 100.0 | [C₃H₇]⁺ (Base Peak) |
| 41 | ~87.7 | [C₃H₅]⁺ |
| 29 | ~16.7 | [C₂H₅]⁺ |
| 27 | ~49.8 | [C₂H₃]⁺ |
| Source Temperature: 280 °C, Sample Temperature: 180 °C, 75 eV.[2][8] |
Detailed Experimental Protocols
The following are generalized yet detailed protocols for acquiring the spectroscopic data presented above for a liquid sample such as this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
For ¹H NMR, accurately weigh approximately 5-20 mg of this compound. For ¹³C NMR, a higher concentration of 20-50 mg is recommended.[9]
-
The sample should be dissolved in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃), which is commonly used for nonpolar organic compounds.[9][10] The use of a deuterated solvent is essential for the instrument's lock system and to avoid large solvent peaks in ¹H NMR spectra.[11][12]
-
The solution is then transferred into a clean, dry 5 mm NMR tube. To remove any particulate matter that could affect spectral resolution, the solution can be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[10]
-
The final liquid level in the NMR tube should be approximately 4-5 cm.[9][10] The tube is then capped securely.
-
-
Data Acquisition:
-
The NMR tube is placed into a spinner turbine, and its depth is adjusted using a gauge.
-
The sample is inserted into the NMR spectrometer.
-
Locking: The spectrometer's field frequency is locked onto the deuterium (B1214612) signal of the solvent (e.g., CDCl₃).[9]
-
Shimming: The magnetic field homogeneity is optimized by a process called shimming, which can be performed manually or automatically to achieve sharp, symmetrical peaks.[9]
-
Tuning: The probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize signal reception.[9]
-
Acquisition: Standard pulse sequences are used to acquire the spectrum. Key parameters such as the number of scans, spectral width, and relaxation delay are set. For ¹³C NMR, a greater number of scans is required due to the lower natural abundance of the ¹³C isotope.[10]
-
2. Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid):
-
Since this compound is a liquid at room temperature, its IR spectrum can be easily obtained as a "neat" sample (undiluted).[5][13]
-
Obtain two clean, dry salt plates (e.g., NaCl or KBr) from a desiccator.[5]
-
Using a Pasteur pipette, place one or two drops of this compound onto the center of one salt plate.[5][13]
-
Place the second salt plate on top, gently pressing to spread the liquid into a thin, uniform film, creating a "sandwich".[5][13] Avoid introducing air bubbles.
-
-
Data Acquisition:
-
Place the salt plate sandwich into the sample holder in the IR spectrometer.[13]
-
First, run a background spectrum with no sample in the beam path. This is to subtract the spectral contributions from atmospheric CO₂ and water vapor.
-
Next, acquire the spectrum of the this compound sample.
-
After the measurement, the salt plates should be carefully separated, cleaned with a dry solvent like acetone, and returned to the desiccator.[5][13]
-
3. Mass Spectrometry (MS)
-
Sample Preparation and Introduction:
-
For direct infusion analysis of a pure liquid like this compound, the sample is typically diluted in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).
-
The prepared solution is drawn into a syringe and introduced into the mass spectrometer's ion source at a constant flow rate via a syringe pump.
-
Alternatively, for analysis of complex mixtures or to achieve separation from impurities, the sample can be injected into a Gas Chromatography (GC) or Liquid Chromatography (LC) system coupled to the mass spectrometer (GC-MS or LC-MS).[14]
-
-
Data Acquisition (Electron Ionization - EI):
-
Ionization: In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.[15] This "hard" ionization technique produces a molecular ion and a series of characteristic fragment ions.
-
Acceleration: The newly formed positive ions are accelerated by an electric field into the mass analyzer.[15]
-
Deflection/Separation: In the mass analyzer (e.g., a quadrupole or time-of-flight), the ions are separated based on their mass-to-charge ratio (m/z).[15]
-
Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value. The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z.[15]
-
Workflow for Spectroscopic Analysis
The logical progression from sample handling to final data interpretation is a critical aspect of chemical analysis. The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: Workflow for the spectroscopic analysis of a chemical sample.
References
- 1. Page loading... [guidechem.com]
- 2. Butane, 1-isocyanato- [webbook.nist.gov]
- 3. This compound(111-36-4) 1H NMR spectrum [chemicalbook.com]
- 4. This compound(111-36-4) 13C NMR spectrum [chemicalbook.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. This compound | C5H9NO | CID 8110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound(111-36-4) IR Spectrum [chemicalbook.com]
- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 10. research.reading.ac.uk [research.reading.ac.uk]
- 11. publish.uwo.ca [publish.uwo.ca]
- 12. NMR Sample Preparation [nmr.chem.umn.edu]
- 13. webassign.net [webassign.net]
- 14. organomation.com [organomation.com]
- 15. quora.com [quora.com]
n-Butyl Isocyanate: A Technical Guide to Health and Safety Hazards for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the health and safety hazards associated with n-butyl isocyanate. The information is compiled and presented to meet the needs of professionals in research and development, with a focus on quantitative data, experimental methodologies, and potential biological pathways of interaction.
Physicochemical and Toxicological Properties
n-Butyl isocyanate is a colorless liquid with a strong, pungent odor.[1][2] It is highly flammable and reacts violently with water.[3][4] The following tables summarize key quantitative data regarding its physical and chemical properties, as well as its established toxicity values.
Table 1: Physicochemical Properties of n-Butyl Isocyanate
| Property | Value | Reference |
| Chemical Formula | C₅H₉NO | [2] |
| Molecular Weight | 99.13 g/mol | [2] |
| Boiling Point | 115 °C | [2][5] |
| Melting Point | -75 °C | [6] |
| Flash Point | 11 °C (51.8 °F) | [7] |
| Density | 0.880 g/mL (at 20 °C) | [5] |
| Vapor Pressure | 17.6 mmHg | [2] |
| Vapor Density | 3.0 (Air = 1) | [2] |
| Solubility in Water | Reacts violently | [3][8] |
Table 2: Acute Toxicity of n-Butyl Isocyanate
| Test | Species | Route | Value | Reference |
| LD₅₀ | Rat | Oral | 360 mg/kg | [3] |
| LC₅₀ | Rat | Inhalation (4 h) | 59 mg/m³ | [3][6] |
| LC₅₀ | Rat | Inhalation (1 h) | 500 mg/m³ (male), 600 mg/m³ (female) | [1] |
Health Hazards
Exposure to n-butyl isocyanate can occur through inhalation, skin contact, and eye contact, with each route posing significant health risks.[1]
Acute Effects
Immediate or short-term effects of exposure include:
-
Inhalation: Irritation of the nose, throat, and lungs, leading to coughing, wheezing, and shortness of breath.[1] High concentrations can be fatal.[3]
-
Skin Contact: Severe irritation and burns.[1] The substance may be absorbed through the skin.[1]
-
Eye Contact: Severe irritation, burns, and lacrimation (tearing).[1]
Chronic Effects
Long-term or repeated exposure can lead to:
-
Respiratory Issues: Repeated exposure may cause bronchitis, characterized by a persistent cough, phlegm, and shortness of breath.[1]
Experimental Protocols for Toxicity Assessment
Detailed experimental protocols for the toxicity studies cited are not fully available in the public domain. However, summaries from governmental and international agency reports provide insight into the methodologies used.
Oral LD₅₀ Study (Rat)
-
Protocol Summary: An acute oral toxicity study in rats established an LD₅₀ of 360 mg/kg.[7] While the complete protocol from the original 1978 Bayer AG report is not publicly accessible, such studies typically involve the administration of the substance via gavage to a group of animals at varying doses. Observations for signs of toxicity and mortality are recorded over a set period, usually 14 days, to determine the dose at which 50% of the animals die.[7] Toxic symptoms observed in this study included apathy, stiff gait, and labored breathing.[7]
Inhalation LC₅₀ Studies (Rat)
Multiple inhalation toxicity studies have been conducted. The following workflow outlines the general procedures based on available summaries.
-
Haskell Laboratory (1968): Male ChR-CD rats were exposed for 4 hours in a 16-L bell jar.[1] The vapor was generated by metering n-butyl isocyanate into a heated stainless steel T-tube and carried by air into the chamber.[1] Concentrations were measured by impinger/gas chromatography (GC) analysis.[1]
-
Bayer AG (1978): Wistar rats (both sexes) were exposed for 1 or 4 hours.[1] The experimental design aimed to prevent dermal contact with the vapor, and concentrations were analyzed by Flame Ionization Detection (FID).[1] A 28-day post-exposure observation period was implemented.[1]
-
Pauluhn and Eben (1991): A repeated exposure study involved exposing rats for 6 hours/day for 5 consecutive days.[1] This study included analysis of bronchoalveolar lavage fluid (BALF) and histopathology.[1]
Potential Signaling Pathways of Toxicity
Specific molecular mechanisms and signaling pathways for n-butyl isocyanate have not been fully elucidated.[1] However, research on the broader class of isocyanates suggests potential pathways that may be involved in its toxicity, including the induction of oxidative stress, DNA damage, and modulation of the mTOR signaling pathway.
Oxidative Stress and DNA Damage
Isocyanates are known to be electrophilic and can react with cellular macromolecules.[5] This can lead to the generation of reactive oxygen species (ROS), causing oxidative stress.[9] Oxidative stress, in turn, can induce damage to DNA, proteins, and lipids, contributing to cellular dysfunction and apoptosis.[9]
mTOR Signaling Pathway
The mTOR (mammalian target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and survival.[][11] Some studies on related compounds, such as butyl-isothiocyanate, have shown modulation of the Akt-mTOR pathway.[6] While not directly demonstrated for n-butyl isocyanate, it is plausible that it could interfere with this critical cellular pathway.
Safe Handling and Emergency Procedures
Given the significant hazards of n-butyl isocyanate, strict adherence to safety protocols is mandatory.
Table 3: Safe Handling and Personal Protective Equipment (PPE)
| Procedure/Equipment | Recommendation | Reference |
| Ventilation | Use only in a chemical fume hood or with local exhaust ventilation. | [1] |
| Eye Protection | Wear chemical safety goggles and a face shield. | [3] |
| Skin Protection | Wear appropriate protective gloves (e.g., butyl rubber) and a lab coat. | [3] |
| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with appropriate cartridges. | [3] |
| Handling | Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Ground all equipment to prevent static discharge. | [3] |
| Storage | Store in a cool, dry, well-ventilated area away from heat and ignition sources. Keep containers tightly closed under an inert atmosphere. | [1][3] |
First Aid Measures
-
Inhalation: Move the victim to fresh air immediately. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Conclusion
n-Butyl isocyanate is a highly toxic and reactive chemical that presents significant health and safety risks. A thorough understanding of its hazardous properties, coupled with strict adherence to safe handling procedures and the use of appropriate personal protective equipment, is essential for researchers and professionals working with this compound. While the precise molecular mechanisms of its toxicity are still under investigation, evidence suggests that it may act through the induction of oxidative stress and interference with critical cellular signaling pathways. Further research is needed to fully elucidate these mechanisms and to develop more targeted safety and treatment protocols.
References
- 1. 7. Selected Monoisocyanates Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 15 - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. scispace.com [scispace.com]
- 4. Conformational changes of the phenyl and naphthyl isocyanate-DNA adducts during DNA replication and by minor groove binding molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isocyanates induces DNA damage, apoptosis, oxidative stress, and inflammation in cultured human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 8. nationalacademies.org [nationalacademies.org]
- 9. researchgate.net [researchgate.net]
- 11. mTOR signaling for biological control and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Stability and Storage of Butyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and storage of butyl isocyanate, a versatile yet highly reactive compound. Understanding its chemical properties, degradation pathways, and proper handling procedures is critical for ensuring experimental reproducibility, laboratory safety, and the integrity of research and development projects. This document details the intrinsic instability of this compound, provides recommended storage conditions, outlines analytical methods for assessing its purity and degradation, and discusses the toxicological implications of its reactivity.
Chemical Stability and Reactivity
This compound (C₅H₉NO) is a colorless liquid characterized by the highly electrophilic isocyanate functional group (-N=C=O). This functional group dictates its high reactivity towards a wide range of nucleophiles, making the compound susceptible to degradation and necessitating stringent storage and handling protocols.
Reactivity with Nucleophiles
The primary route of degradation for this compound is its reaction with nucleophilic compounds. The most common reactant is water, but alcohols, amines, acids, and bases also readily react, leading to the loss of the isocyanate and the formation of various byproducts.
Reaction with Water (Hydrolysis): this compound reacts exothermically with water to form an unstable carbamic acid intermediate, which then decomposes into n-butylamine and carbon dioxide gas.[1] The generated n-butylamine can further react with another molecule of this compound to form N,N'-dibutylurea.[2][3] This reaction is a significant concern as even atmospheric moisture can lead to degradation. The rapid hydrolysis of n-butyl isocyanate has been studied, with a reported half-life of less than 6 minutes in an aqueous environment at 20°C and pH 7.[3] Another study reported a half-life of approximately 13 minutes at 25°C.[2]
Reaction with Alcohols: In the presence of alcohols, this compound forms urethane (B1682113) linkages. This reaction is the basis for the production of polyurethanes when diisocyanates are used.[4]
Reaction with Amines: Amines react with this compound to form urea (B33335) derivatives.[4]
Polymerization
This compound can undergo self-polymerization, particularly in the presence of catalysts such as acids or bases, or upon heating.[4] This process can be vigorous and may lead to a dangerous pressure buildup in sealed containers. The polymerization can result in the formation of cyclic trimers (isocyanurates) or linear polyisocyanates.
Thermal Decomposition
At elevated temperatures, this compound can decompose, producing toxic gases such as nitrogen oxides and hydrogen cyanide.[5] The energy of decomposition has been measured to be 0.55 kJ/g in the range of 160 to 450°C. One study on the non-catalytic thermal decomposition of N-alkylcarbamates to produce alkylisocyanates was conducted in a gas phase flow reactor in a wide temperature range (200 to 450 °C).[6]
Recommended Storage and Handling
Proper storage and handling are paramount to maintain the purity and stability of this compound and to ensure laboratory safety.
Storage Conditions
The following conditions are recommended for the storage of this compound:
-
Temperature: Store in a cool, dry, well-ventilated area, away from heat sources.[5] Refrigerated storage at 2-8°C is often recommended.
-
Inert Atmosphere: To prevent reaction with atmospheric moisture, this compound should be stored under an inert atmosphere, such as nitrogen or argon.[5]
-
Containers: Use tightly sealed containers made of compatible materials. Grounding and bonding of metal containers are necessary to prevent static discharge.[5]
-
Incompatible Materials: Store separately from water, acids, bases, alcohols, amines, and strong oxidizing agents.[4]
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool, dry, well-ventilated area (Refrigeration at 2-8°C recommended) | To minimize polymerization and degradation reactions. |
| Atmosphere | Inert gas (e.g., Nitrogen, Argon) | To prevent hydrolysis from atmospheric moisture.[5] |
| Containers | Tightly sealed, grounded metal containers | To prevent moisture ingress and static discharge.[5] |
| Segregation | Store away from incompatible materials | To prevent hazardous reactions.[4] |
Handling Procedures
-
Ventilation: All handling of this compound should be performed in a well-ventilated fume hood.[5]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber, nitrile rubber), safety goggles, and a lab coat. In case of potential for overexposure, a supplied-air respirator is recommended.
-
Spill Management: In case of a spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal. Do not use water for cleanup.[5]
Experimental Protocols for Stability and Purity Assessment
Regular assessment of the purity of this compound is crucial for its effective use in research and development. Several analytical techniques can be employed for this purpose.
Stability-Indicating HPLC-UV Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection can be developed to quantify the amount of this compound and its degradation products. This often involves a derivatization step to convert the reactive isocyanate into a more stable, UV-active compound.
Protocol: Purity Determination by HPLC after Derivatization with Dibutylamine (B89481)
-
Reagent Preparation:
-
Prepare a standard solution of N,N'-dibutylurea (the derivative of this compound and dibutylamine) of known concentration in a suitable solvent (e.g., acetonitrile).
-
Prepare a derivatizing solution of dibutylamine in a dry, inert solvent (e.g., toluene).
-
-
Sample Preparation:
-
Under an inert atmosphere, accurately weigh a sample of this compound and dissolve it in a known volume of the dry, inert solvent.
-
Add an excess of the dibutylamine solution to an aliquot of the this compound solution. Allow the reaction to proceed to completion (typically a few minutes at room temperature).
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile (B52724) (or methanol) is typically used.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength appropriate for the dibutylurea derivative (e.g., 220 nm).
-
Injection Volume: 10 µL.
-
-
Quantification:
-
Generate a calibration curve using the standard solutions of N,N'-dibutylurea.
-
Quantify the amount of N,N'-dibutylurea in the derivatized sample by comparing its peak area to the calibration curve.
-
Calculate the purity of the original this compound sample based on the stoichiometry of the derivatization reaction.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Product Analysis
GC-MS is a powerful technique for identifying volatile degradation products of this compound.
Protocol: Analysis of Thermal Degradation Products by GC-MS
-
Sample Preparation:
-
Place a small, known amount of this compound in a pyrolysis tube or a sealed vial suitable for headspace analysis.
-
-
Thermal Degradation:
-
Heat the sample at a controlled temperature ramp or a specific isothermal temperature in the inlet of the GC or in a separate pyrolysis unit.
-
-
GC-MS Analysis:
-
GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A temperature program that allows for the separation of potential degradation products (e.g., start at 40°C, ramp to 250°C).
-
MS Detector: Electron ionization (EI) mode with a scan range of m/z 35-300.
-
-
Data Analysis:
-
Identify the degradation products by comparing their mass spectra to a spectral library (e.g., NIST).
-
Relative quantification can be performed based on peak areas.
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
TGA and DSC can be used to study the thermal stability and decomposition kinetics of this compound.
Protocol: Thermal Stability Analysis by TGA/DSC
-
Sample Preparation:
-
Place a small, accurately weighed sample (typically 5-10 mg) of this compound into an appropriate TGA/DSC pan (e.g., aluminum, hermitically sealed if volatile).
-
-
TGA/DSC Analysis:
-
Atmosphere: Nitrogen or air at a constant flow rate.
-
Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 500°C) at a constant heating rate (e.g., 10°C/min).
-
-
Data Analysis:
-
TGA: Analyze the weight loss as a function of temperature to determine the onset of decomposition and the temperature at which maximum degradation occurs.
-
DSC: Analyze the heat flow to identify endothermic (e.g., boiling, decomposition) and exothermic (e.g., polymerization) events.
-
Kinetic parameters such as activation energy can be calculated from data obtained at multiple heating rates using methods like the Kissinger or Flynn-Wall-Ozawa models.
-
Toxicology and Cellular Effects
Isocyanates are known to be potent respiratory and dermal sensitizers.[5] The high reactivity of the isocyanate group allows it to readily form adducts with biological macromolecules such as proteins, which can trigger an immune response.
Toxicological Pathways
Exposure to isocyanates can lead to a range of adverse health effects, primarily affecting the respiratory system. The inhalation of isocyanate vapors can cause irritation of the nose, throat, and lungs, leading to coughing, wheezing, and shortness of breath.[5] Repeated exposure can lead to sensitization and occupational asthma.
The cellular mechanisms of isocyanate toxicity are complex and involve multiple signaling pathways. Isocyanates can induce oxidative stress and inflammation in exposed cells. Studies on other chemicals that induce similar cellular stress have shown the involvement of signaling pathways such as NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) .[7][8] Activation of these pathways can lead to the production of pro-inflammatory cytokines and can influence cell survival and apoptosis.
In Vitro Toxicology Assays
A variety of in vitro assays can be used to assess the toxic potential of this compound.
-
Cytotoxicity Assays: Assays such as the MTT or LDH assay can be used to measure the effect of this compound on cell viability in relevant cell lines (e.g., lung epithelial cells).
-
Genotoxicity Assays: The Ames test (bacterial reverse mutation assay) and the in vitro micronucleus test can be used to assess the mutagenic and clastogenic potential of the compound.
-
Protein Adduct Formation: In vitro assays can be designed to measure the formation of adducts between this compound and specific proteins (e.g., albumin) using techniques like mass spectrometry.
Conclusion
This compound is a valuable chemical intermediate whose utility is intrinsically linked to its high reactivity. This reactivity also presents significant challenges in terms of its stability and safe handling. A thorough understanding of its degradation pathways, particularly its sensitivity to moisture and heat, is essential for researchers, scientists, and drug development professionals. By implementing the stringent storage and handling procedures outlined in this guide and utilizing appropriate analytical methods to monitor its purity, the risks associated with the use of this compound can be effectively managed, ensuring the integrity and success of scientific endeavors.
References
- 1. lanxess.com [lanxess.com]
- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 3. Altered lung function in rats after subacute exposure to n-butyl isocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. nj.gov [nj.gov]
- 6. butlerov.com [butlerov.com]
- 7. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
Commercial Availability and Suppliers of Butyl Isocyanate: A Technical Guide for Researchers
Introduction: Butyl isocyanate, a reactive organic compound with the formula C₅H₉NO, is a crucial building block in synthetic organic chemistry, particularly in the pharmaceutical and agrochemical industries. Its isocyanate functional group (-N=C=O) readily reacts with nucleophiles such as amines, alcohols, and thiols, making it a versatile reagent for the introduction of a butylcarbamoyl moiety. This guide provides an in-depth overview of the commercial availability of this compound, its major suppliers, typical specifications, and detailed experimental protocols for its synthesis, application, and quality control.
Major Suppliers and Commercial Availability
This compound is readily available from a variety of chemical suppliers, ranging from large, multinational corporations to smaller, specialized manufacturers. It is typically offered in various purity grades, from technical grade to high-purity versions suitable for sensitive applications in drug development and research.
Table 1: Prominent Suppliers of this compound and Their Offerings
| Supplier | Purity/Grade(s) Offered | Available Quantities |
| Sigma-Aldrich (Merck) | 98%, ≥98.0% (GC) | 5 mL, 25 mL, Bulk inquiries |
| Tokyo Chemical Industry (TCI) | >98.0% (GC) | 25 mL, 100 mL, 500 mL |
| Thermo Fisher Scientific (Alfa Aesar) | 98% | 25 g, 100 g |
| ChemicalBook | 98%, 99%+ HPLC | 1 kg, 20 kg, Bulk inquiries |
| Simson Pharma Limited | Custom Synthesis | Inquire for quantities |
| A. B. Enterprises | 98%, 99% | Inquire for quantities |
| Hangzhou LEAP Chem Co., Ltd. | Industrial Grade/99% | Inquire for quantities |
| Wuhan hongde yuexin pharmaceutical technology co. LTD. | 98% | 1 kg, 20 kg, 1 ton |
| Beijing Ouhe Technology Co., Ltd. | 98.00% | 10 g, 50 g, 100 g, 250 g, 500 g |
Typical Specifications and Impurity Profile
Ensuring the purity and quality of this compound is paramount for reproducible and reliable experimental outcomes. While specific impurity profiles can vary between suppliers and batches, common impurities may arise from the manufacturing process or degradation.
Table 2: Physicochemical Properties of n-Butyl Isocyanate
| Property | Value |
| CAS Number | 111-36-4 |
| Molecular Formula | C₅H₉NO[1][2] |
| Molecular Weight | 99.13 g/mol [1] |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 115 °C (lit.) |
| Density | 0.88 g/mL at 25 °C (lit.)[1] |
| Refractive Index | n20/D 1.406 (lit.)[1] |
| Flash Point | 11 °C (51.8 °F) - closed cup |
| Solubility | Reacts with water[3] |
Common Impurities: Potential impurities in commercially available this compound can include:
-
Unreacted starting materials: Such as n-butylamine.
-
By-products from synthesis: Including substituted ureas formed from the reaction of this compound with excess n-butylamine[4].
-
Degradation products: Formed upon exposure to moisture or elevated temperatures.
-
Residual solvents: From the manufacturing and purification process.
A Certificate of Analysis (CoA) from the supplier will provide lot-specific information on the purity and levels of known impurities[5][6][7]. For highly sensitive applications, it is recommended to perform in-house quality control analysis.
Experimental Protocols
Synthesis of n-Butyl Isocyanate
The following is a general procedure for the synthesis of n-butyl isocyanate based on the phosgenation of n-butylamine, as described in patent literature. This process involves the use of highly toxic phosgene (B1210022) and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
Materials:
-
n-Butylamine
-
Xylene (solvent)
-
Phosgene
-
Nitrogen gas
Procedure:
-
In a suitable reactor equipped with a stirrer, thermometer, gas inlet, and reflux condenser, a solution of n-butylamine in xylene is prepared.
-
The solution is cooled, and phosgene gas is introduced into the reaction mixture while maintaining a low temperature. This initial step is highly exothermic[4].
-
After the initial low-temperature phosgenation, the reaction temperature is gradually increased, and a slow stream of phosgene is continued until the reaction mixture becomes clear[4].
-
The reaction is maintained at the elevated temperature for several hours to ensure complete conversion[4].
-
Upon completion, the excess phosgene is removed by purging the system with an inert gas, such as nitrogen[4].
-
The resulting crude n-butyl isocyanate is then purified by fractional distillation to yield the final product with a purity of over 99%[4].
References
- 1. This compound | C5H9NO | CID 8110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. CN1844091A - Process for preparing this compound - Google Patents [patents.google.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. thermofisher.com [thermofisher.com]
- 7. assets.fishersci.com [assets.fishersci.com]
An In-depth Technical Guide to the Core Chemical Reactions of Butyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butyl isocyanate (CH₃(CH₂)₃NCO) is a versatile and highly reactive chemical intermediate of significant interest in organic synthesis, polymer chemistry, and drug development. Its electrophilic isocyanate group readily participates in a variety of nucleophilic addition and cycloaddition reactions, making it a valuable building block for a diverse range of molecular architectures. This technical guide provides a comprehensive overview of the key chemical reactions involving this compound, with a focus on reaction mechanisms, quantitative data, and detailed experimental protocols. The information presented is intended to serve as a practical resource for researchers and professionals engaged in chemical synthesis and the development of novel therapeutics and functional materials.
Introduction
The isocyanate functional group (-N=C=O) is characterized by a highly electrophilic carbon atom, making it susceptible to attack by a wide range of nucleophiles. This compound, as a primary alkyl isocyanate, exhibits a well-defined reactivity profile that has been exploited in numerous synthetic applications. It is a key precursor in the production of various pharmaceuticals, including sulfonylurea drugs for the treatment of diabetes and benzimidazole-based fungicides.[1] Furthermore, its reactions form the basis for the synthesis of polyurethanes and polyureas, classes of polymers with widespread industrial applications. This guide will delve into the fundamental chemical transformations of this compound, providing the necessary technical details for their practical implementation in a laboratory setting.
Key Chemical Reactions
The principal reactions of this compound can be broadly categorized into nucleophilic additions to the carbonyl carbon of the isocyanate group and cycloaddition reactions.
Nucleophilic Addition Reactions
Nucleophilic addition is the most common reaction pathway for isocyanates. The general mechanism involves the attack of a nucleophile on the electrophilic carbon of the isocyanate group, followed by protonation of the nitrogen atom.
This compound reacts with alcohols to form N-butylcarbamates, also known as urethanes. This reaction is fundamental to the production of polyurethane polymers when diisocyanates and polyols are used. The reaction can be catalyzed by bases, such as tertiary amines, or organometallic compounds like dibutyltin (B87310) dilaurate.[2]
General Reaction:
R-OH + CH₃(CH₂)₃NCO → R-O-C(=O)NH(CH₂)₃CH₃ (Alcohol + this compound → N-Butylcarbamate)
The reaction of this compound with primary or secondary amines is typically rapid and exothermic, yielding N,N'-substituted ureas.[3] This reaction is crucial in the synthesis of various biologically active molecules and polyurea polymers.
General Reaction:
R-NH₂ + CH₃(CH₂)₃NCO → R-NH-C(=O)NH(CH₂)₃CH₃ (Primary Amine + this compound → N,N'-Disubstituted Urea)
This compound reacts with water to form an unstable N-butylcarbamic acid, which readily decarboxylates to yield n-butylamine and carbon dioxide. The newly formed amine can then react with another molecule of this compound to produce N,N'-dibutylurea.[4][5] This reaction is exploited in the production of polyurethane foams, where the generated carbon dioxide acts as a blowing agent.
Reaction Pathway:
-
CH₃(CH₂)₃NCO + H₂O → [CH₃(CH₂)₃NHCOOH] (Unstable N-Butylcarbamic Acid)
-
[CH₃(CH₂)₃NHCOOH] → CH₃(CH₂)₃NH₂ + CO₂
-
CH₃(CH₂)₃NH₂ + CH₃(CH₂)₃NCO → (CH₃(CH₂)₃NH)₂CO (N,N'-Dibutylurea)
Cyclization and Cycloaddition Reactions
In the presence of certain catalysts, such as tertiary amines, phosphines, or specific metal complexes, this compound can undergo cyclotrimerization to form a stable six-membered ring structure known as an isocyanurate.[6][7] These trimers are often used to create cross-linked structures in polymer systems, enhancing their thermal and chemical resistance.
Reaction:
3 CH₃(CH₂)₃NCO → (CH₃(CH₂)₃NCO)₃ (Tri-n-butylisocyanurate)
This compound can participate in [2+2] cycloaddition reactions with various unsaturated compounds, such as alkenes and phosphagermaallenes, to form four-membered heterocyclic rings.[8] These reactions often require thermal or photochemical activation.
Quantitative Data Summary
The following tables summarize quantitative data for key reactions of this compound and related isocyanates. It is important to note that reaction conditions can significantly influence yields.
Table 1: Synthesis of Ureas from Isocyanates and Amines
| Isocyanate | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| n-Butyl Isocyanate | Aniline (B41778) | Toluene (B28343) | 25-80 | 0.08 | - | [9] |
| Phenyl Isocyanate | t-Butylamine | Benzene | Room Temp. | 2 | 59 | [8] |
| tert-Butyl Isocyanate | - | Xylene | 0 | 4+ | 80 | [10] |
Table 2: Synthesis of Carbamates from Isocyanates and Alcohols
| Isocyanate | Alcohol | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| n-Butyl Isocyanate | Methanol | - | Toluene | - | - | [9] |
| Phenyl Isocyanate | 1-Butanol (B46404) | - | Dichloromethane | - | - | [11] |
Table 3: Trimerization of Isocyanates
| Isocyanate | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-Methoxyphenyl Isocyanate | [Al(Salpy)(OBn)] | Toluene | 100 | 78 | [12] |
| 4-Bromophenyl Isocyanate | [Al(Salpy)(OBn)] | Toluene | 100 | 72 | [12] |
Detailed Experimental Protocols
The following are representative experimental protocols for key reactions of this compound.
Synthesis of N-Butyl-N'-phenylurea
This protocol describes the reaction of this compound with aniline to form N-butyl-N'-phenylurea.
Materials:
-
This compound
-
Aniline
-
Anhydrous toluene
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve aniline (1.0 equivalent) in anhydrous toluene.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous toluene to the stirred aniline solution via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
The product, N-butyl-N'-phenylurea, will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold toluene.
-
Dry the product under vacuum to obtain the pure N-butyl-N'-phenylurea.
Synthesis of Butyl Phenylcarbamate
This protocol details the synthesis of butyl phenylcarbamate from this compound and phenol (B47542).
Materials:
-
This compound
-
Phenol
-
Triethylamine (B128534) (catalyst)
-
Anhydrous diethyl ether
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a stirred solution of phenol (1.0 equivalent) and a catalytic amount of triethylamine in anhydrous diethyl ether, slowly add this compound (1.0 equivalent) at room temperature under an inert atmosphere.
-
After the addition, heat the reaction mixture to reflux for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure butyl phenylcarbamate.
Applications in Drug Development and Agrochemicals
This compound is a critical intermediate in the synthesis of several commercially important compounds.
-
Sulfonylureas: It is used in the synthesis of sulfonylurea drugs, such as glibenclamide and tolbutamide, which are used to treat type 2 diabetes. The synthesis involves the reaction of a sulfonamide with this compound.
-
Benzimidazole (B57391) Fungicides: this compound is a key reagent in the production of benzimidazole fungicides like benomyl.[1] These compounds are widely used in agriculture to control a variety of fungal diseases.
Conclusion
This compound is a highly valuable and reactive intermediate with a broad range of applications in organic synthesis. Its key reactions, primarily nucleophilic additions to form carbamates and ureas, and its ability to undergo trimerization, provide access to a wide array of functional molecules and polymers. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and professionals to effectively and safely utilize this compound in their synthetic endeavors, from laboratory-scale research to the development of new pharmaceuticals and advanced materials. As with all isocyanates, appropriate safety precautions must be taken when handling this compound due to its toxicity and reactivity.
References
- 1. This compound | C5H9NO | CID 8110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. wernerblank.com [wernerblank.com]
- 3. researchgate.net [researchgate.net]
- 4. N-BUTYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. poliuretanos.net [poliuretanos.net]
- 6. Aluminium-catalysed isocyanate trimerization, enhanced by exploiting a dynamic coordination sphere - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. CN102069012A - Catalyst for catalyzing trimerization of isocyanate to synthesize isocyanurate - Google Patents [patents.google.com]
- 8. tert-ブチルイソシアナート 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. CN108395383B - Synthesis method of tert-butyl isocyanate - Google Patents [patents.google.com]
- 11. A stepwise kinetic approach to quantify rate coefficients for reactant-, auto- and non-catalyzed urethanization of phenyl isocyanate and 1-butanol - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
The Pivotal Role of Butyl Isocyanate as a Chemical Intermediate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butyl isocyanate, a versatile and reactive organic compound, serves as a crucial chemical intermediate in a multitude of synthetic processes. Its unique chemical properties, primarily centered around the highly electrophilic isocyanate group, make it an indispensable building block in the pharmaceutical, agrochemical, and material science industries. This technical guide provides an in-depth exploration of the role of this compound, detailing its applications in the synthesis of sulfonylurea herbicides, hypoglycemic agents, and other valuable organic molecules. The guide includes structured data on its chemical and physical properties, detailed experimental protocols for key reactions, and visualizations of synthetic pathways to facilitate a comprehensive understanding of its utility in modern organic synthesis and drug development.
Introduction
This compound (C₅H₉NO) is a colorless liquid characterized by a pungent odor and high reactivity. The core of its synthetic utility lies in the isocyanate functional group (-N=C=O), which readily reacts with a wide range of nucleophiles, including alcohols, amines, and thiols. This reactivity allows for the facile introduction of a butylcarbamoyl moiety into various molecular scaffolds, a key step in the synthesis of numerous commercial products. This guide will focus on its application as a chemical intermediate in the production of high-value compounds, providing practical insights for laboratory and industrial applications.
Physicochemical Properties of this compound
A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.
| Property | Value |
| CAS Number | 111-36-4 |
| Molecular Formula | C₅H₉NO |
| Molecular Weight | 99.13 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 115 °C |
| Density | 0.88 g/mL at 25 °C |
| Solubility | Reacts with water. Soluble in most organic solvents. |
Applications in Agrochemical Synthesis: Sulfonylurea Herbicides
This compound plays a critical role as a catalyst and reagent in the synthesis of sulfonylurea herbicides, a class of broad-spectrum herbicides that are effective at low application rates.[1]
Synthesis of Chlorsulfuron
Chlorsulfuron is a widely used herbicide for the control of broadleaf weeds in cereal crops. The synthesis involves the preparation of 2-chlorobenzenesulfonyl isocyanate, where this compound acts as a catalyst, followed by a reaction with a heterocyclic amine.[2]
Experimental Protocol: Synthesis of 2-Chlorobenzenesulfonyl Isocyanate [2]
-
Drying: A suspension of 191.6 g of o-chlorobenzenesulfonamide in 500 ml of xylene is dried by azeotropic distillation to remove any moisture.
-
Catalyst Addition: To the dried suspension, 2.0 g of triethylamine (B128534) and 20 g of this compound are added.
-
Phosgenation: The mixture is refluxed for 15 minutes. Phosgene (105 g) is then introduced over 2.5 hours while maintaining the temperature at 133°-135°C.
-
Reaction Completion and Work-up: The reaction mixture is refluxed to a temperature of 142°C. After cooling to room temperature and filtration, the solvent and excess this compound are removed under vacuum.
-
Purification: The residue is distilled to yield 2-chlorobenzenesulfonyl isocyanate.
Quantitative Data:
| Parameter | Value |
| Yield | 90.0% |
| Boiling Point | 96°C at 0.5 mm Hg |
Other Synthetic Applications
The high reactivity of the isocyanate group makes this compound a versatile reagent in various other organic transformations.
Synthesis of Urea Derivatives
This compound readily reacts with primary and secondary amines to form substituted ureas. This reaction is fundamental in the synthesis of various biologically active molecules and polymers.
Experimental Workflow for Urea Synthesis
References
Solubility of Butyl Isocyanate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Concepts in Butyl Isocyanate Solubility
This compound (CH₃(CH₂)₃NCO) is a versatile reagent in organic synthesis, notably in the production of carbamates, ureas, insecticides, and fungicides. Its solubility is a critical parameter for reaction kinetics, purification, and formulation development. The molecule possesses a polar isocyanate functional group (-N=C=O) and a nonpolar butyl chain, resulting in a nuanced solubility profile.
General Solubility Profile:
Based on the principle of "like dissolves like," this compound is generally soluble in a range of aprotic organic solvents. Its reactivity with protic solvents, such as water and alcohols, precludes simple solubility measurements in these media, as a chemical reaction (formation of a carbamic acid or urethane, respectively) occurs.
Qualitative Solubility Data
The following table summarizes the qualitative solubility and miscibility of this compound in common organic solvents based on available chemical information. It is important to note that for reactive solvents, "miscible" or "soluble" indicates that the solvent can act as a medium for reactions involving this compound, but a stable solution of the isocyanate itself may not be achievable over time.
| Solvent Class | Solvent Example | Qualitative Solubility/Miscibility | Remarks |
| Aprotic Polar Solvents | Dimethylformamide (DMF) | Soluble | Generally a good solvent for isocyanates.[1] However, some polar aprotic solvents like DMF and DMSO can catalyze the reaction of aromatic isocyanates with alcohols but may inhibit reactions with aliphatic isocyanates.[2] |
| Acetone | Soluble | A common polar aprotic solvent in which this compound is expected to be soluble.[1] | |
| Acetonitrile | Soluble | Often used as a solvent in analytical methods for isocyanates after derivatization.[3] | |
| Ethyl Acetate | Soluble | A moderately polar aprotic solvent suitable for dissolving this compound. | |
| Tetrahydrofuran (THF) | Soluble | A common ether solvent that is aprotic and suitable for dissolving isocyanates. | |
| Aromatic Hydrocarbons | Toluene | Soluble | Frequently used as a solvent for reactions involving isocyanates and in analytical procedures for determining isocyanate content. |
| Chlorinated Solvents | Dichloromethane (DCM) | Soluble | A common non-protic solvent for organic reactions. |
| Nonpolar Solvents | Hexane | Likely Soluble/Miscible | The butyl chain suggests some solubility in nonpolar solvents. |
| Protic Solvents | Water | Reactive, slightly soluble | This compound reacts with water to form an unstable carbamic acid, which then decomposes to butylamine (B146782) and carbon dioxide. It is described as slightly soluble in water.[4] |
| Alcohols (e.g., Methanol, Ethanol) | Reactive, Miscible | Reacts with alcohols to form carbamates.[5] This reaction can be vigorous and is often carried out in an inert solvent. |
Experimental Protocol for Quantitative Solubility Determination
Due to the reactivity of this compound, particularly with moisture, a carefully designed experimental protocol is necessary for accurate and reproducible solubility measurements. The following method is a comprehensive approach combining the preparation of a saturated solution with a suitable analytical quantification technique.
3.1. Materials and Equipment
-
Reagents:
-
High-purity this compound (>98%)
-
Anhydrous organic solvents (e.g., toluene, THF, acetone, dichloromethane, ethyl acetate)
-
Internal standard for analytical quantification (e.g., a stable, non-reactive compound with a distinct analytical signal)
-
Derivatizing agent if using HPLC-UV (e.g., 1-(2-methoxyphenyl)piperazine (B120316) (MPP) or 1-(9-anthracenylmethyl)piperazine (MAP))
-
Anhydrous nitrogen or argon gas
-
-
Equipment:
-
Analytical balance
-
Glass vials with PTFE-lined screw caps
-
Constant temperature shaker bath or incubator
-
Syringes and syringe filters (PTFE, 0.22 µm)
-
Volumetric flasks and pipettes
-
Gas chromatograph with a flame ionization detector (GC-FID) or a high-performance liquid chromatograph with a UV detector (HPLC-UV)
-
Inert atmosphere glove box (recommended)
-
3.2. Procedure
-
Preparation of Saturated Solutions (under inert atmosphere if possible):
-
Add an excess amount of this compound to a pre-weighed vial containing a known volume or mass of the anhydrous solvent. The presence of undissolved this compound is essential to ensure saturation.
-
Seal the vials tightly with PTFE-lined caps.
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Equilibrate the samples for a sufficient period (typically 24-48 hours) with constant agitation to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask to remove any microscopic undissolved particles.
-
Accurately weigh the collected filtrate and dilute it with the same anhydrous solvent to a concentration within the calibrated range of the analytical instrument. Add a known amount of internal standard at this stage.
-
-
Analytical Quantification:
-
Method A: Gas Chromatography with Flame Ionization Detection (GC-FID)
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent, each containing the same concentration of the internal standard. Analyze these standards to generate a calibration curve.
-
Sample Analysis: Inject the diluted sample into the GC-FID system.
-
Calculation: Determine the concentration of this compound in the diluted sample from the calibration curve. Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
-
Method B: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following Derivatization
-
Derivatization: The isocyanate group does not have a strong UV chromophore. Therefore, derivatization is necessary. React the diluted sample and the calibration standards with a derivatizing agent (e.g., MPP or MAP) that forms a stable, UV-active urea (B33335) derivative.[6][7]
-
Calibration: Prepare a series of standard solutions of the this compound derivative of known concentrations. Analyze these standards to generate a calibration curve.
-
Sample Analysis: Inject the derivatized sample into the HPLC-UV system.
-
Calculation: Determine the concentration of the derivative in the sample from the calibration curve. Stoichiometrically calculate the concentration of this compound in the original saturated solution, accounting for the dilution factor.
-
-
3.3. Data Presentation
The solubility should be reported in standard units such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L) at the specified temperature.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Safety and Handling Considerations
This compound is a toxic and highly reactive compound. It is flammable and sensitive to moisture. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Anhydrous conditions are critical for accurate solubility determination to prevent reaction with water.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. cris.huji.ac.il [cris.huji.ac.il]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C5H9NO | CID 8110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US4415745A - Process for the preparation of aromatic carbamates and isocyanates - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. cdc.gov [cdc.gov]
An In-Depth Technical Guide to the Vapor Pressure and Boiling Point of n-Butyl Isocyanate
This technical guide provides a comprehensive overview of the physicochemical properties of n-butyl isocyanate, with a specific focus on its vapor pressure and boiling point. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis who handle this reactive compound. This document details its key physical data, outlines the experimental protocols for their determination, and illustrates the methodologies involved.
Physicochemical Properties of n-Butyl Isocyanate
n-Butyl isocyanate (CAS No. 111-36-4) is a colorless liquid with a pungent odor.[1][2] It is a reactive chemical intermediate used in the synthesis of various organic compounds, including pesticides and pharmaceuticals. Due to its volatility and reactivity, particularly with water and other nucleophiles, a thorough understanding of its physical properties is critical for safe handling, process design, and modeling its environmental fate.[1][3]
The boiling point is a fundamental property indicating the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. For n-butyl isocyanate, the normal boiling point is well-established.
| Property | Value | Pressure | Source(s) |
| Normal Boiling Point | 115 °C | 1013 hPa (1 atm) | [1][4][5] |
| Boiling Point | 116 °C | 1013 hPa | [5][6] |
Vapor pressure is a critical measure of a substance's volatility and its tendency to evaporate.[7] It is highly dependent on temperature, increasing as the temperature rises.[7][8] The vapor pressure of n-butyl isocyanate has been determined at several ambient temperatures.
| Vapor Pressure | Temperature | Source(s) |
| 10.6 mmHg (14.1 hPa) | 20 °C | [2][9] |
| ~25 hPa (18.75 mmHg) | 21 °C | [6] |
| 17.6 mmHg (23.5 hPa) | Not Specified | [1] |
Experimental Protocols for Determination
The accurate determination of boiling points and vapor pressures relies on standardized experimental methodologies. The most common techniques are classified as dynamic, which involve fluid flow, and static, which are based on a contained equilibrium.[10][11]
The boiling point is typically measured using a dynamic method where the liquid is heated, and the temperature is recorded when the vapor pressure equals the controlled ambient pressure. A common laboratory apparatus involves a distillation flask equipped with a thermometer and a condenser. The liquid is heated to a steady boil, and the temperature at which the vapor and liquid phases are in equilibrium is recorded as the boiling point.
The static method is a direct and widely accepted technique for measuring vapor pressure.[8][10] It involves placing the test substance in a sealed, evacuated container at a constant temperature and measuring the pressure exerted by the vapor once equilibrium is established.[8][11]
Key Procedural Steps:
-
Sample Preparation: A small amount of the pure substance is placed into the measurement cell.
-
Degassing: The sample must be thoroughly degassed to remove dissolved air and other volatile impurities, which could otherwise contribute to the total pressure and lead to erroneous results.[11] This is often achieved by repeated freeze-pump-thaw cycles or by cyclic pumping at an elevated temperature.[8]
-
Thermostatting: The entire apparatus, including the sample cell and the pressure sensor, is brought to the desired, stable temperature (e.g., using a liquid bath or an oven).[8] Temperature stability is crucial, with guidelines often requiring control within ±0.2 K.[8]
-
Equilibration: The system is left undisturbed to allow thermodynamic equilibrium to be established between the liquid and vapor phases.[8]
-
Pressure Measurement: Once the pressure reading is constant, indicating equilibrium, the value is recorded using a calibrated pressure transducer or manometer.[10][11]
-
Data Collection: The procedure is repeated at various temperatures to generate a vapor pressure curve.[8]
In the dynamic method, an inert gas is passed through or over the substance at a known flow rate, slow enough to ensure saturation of the gas with the substance's vapor. T[7][12]he amount of substance transported by the gas is then determined, typically by trapping and weighing or by chromatographic analysis. The vapor pressure can be calculated from the amount of evaporated substance and the total volume of gas passed, using the ideal gas law. This method is particularly useful for substances with low vapor pressures.
[7]#### 3. Reactivity and Handling Considerations
n-Butyl isocyanate reacts exothermically and potentially violently with water, amines, alcohols, and bases. T[1][3]his reactivity is fundamental to its synthetic utility but also poses significant handling risks. The reaction with water produces an unstable carbamic acid that decomposes to form N-butylamine and carbon dioxide gas, which can cause dangerous pressure buildup in sealed containers. D[3]ue to its flammability and high toxicity via inhalation, ingestion, and skin contact, all handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
References
- 1. Butyl isocyanate | C5H9NO | CID 8110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 111-36-4 [chemicalbook.com]
- 3. N-BUTYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 7. Vapor Pressure Testing: A Comprehensive Guide - zeal [zealinstruments.com]
- 8. consilab.de [consilab.de]
- 9. nj.gov [nj.gov]
- 10. srd.nist.gov [srd.nist.gov]
- 11. revroum.lew.ro [revroum.lew.ro]
- 12. Measurement Of Vapor Pressure [themasterchemistry.com]
Methodological & Application
Application of Butyl Isocyanate in Pharmaceutical Manufacturing: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyl isocyanate (BIC) is a versatile and highly reactive organic intermediate playing a crucial role in the synthesis of various active pharmaceutical ingredients (APIs). Its primary application lies in the formation of urea (B33335) and carbamate (B1207046) linkages, which are key structural motifs in a number of therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of first-generation sulfonylurea drugs, a class of oral hypoglycemic agents used in the management of type 2 diabetes.
Core Applications in Pharmaceutical Synthesis
This compound is a key reagent in the synthesis of N,N'-disubstituted ureas. The electrophilic carbon atom of the isocyanate group readily reacts with nucleophilic primary or secondary amines, such as those found in sulfonamides, to form a stable urea bond. This reaction is fundamental to the synthesis of several first-generation sulfonylurea drugs.[1][2]
Key Drug Class: Sulfonylureas
First-generation sulfonylureas, including tolbutamide (B1681337) and carbutamide, are synthesized via the reaction of a substituted benzenesulfonamide (B165840) with this compound.[3][4] These drugs function by stimulating insulin (B600854) release from pancreatic β-cells, thereby lowering blood glucose levels.[5][6][7]
Data Summary
The following table summarizes quantitative data for the synthesis of two first-generation sulfonylurea drugs using this compound.
| Product | Starting Sulfonamide | Molar Ratio (Sulfonamide:BIC) | Solvent | Catalyst/Base | Reaction Time (hours) | Temperature (°C) | Reported Yield (%) |
| Tolbutamide | p-Toluene sulfonamide | 1:1 | Tetrahydrofuran | Triethylamine (B128534) | 3 - 4 | 35 - 45 | ~94[2] |
| Carbutamide | Sulfanilamide (B372717) | 1:1 (Assumed) | Acetone (Assumed) | Potassium Carbonate (Assumed) | 4 (Assumed) | Reflux (Assumed) | Not Reported |
Note: The experimental details for Carbutamide are based on the general procedure for sulfonylurea synthesis and the protocol for Tolbutamide, as a specific detailed protocol with yield was not available in the searched literature.
Experimental Protocols
Protocol 1: Synthesis of Tolbutamide
This protocol details the synthesis of the first-generation sulfonylurea, tolbutamide, through the reaction of p-toluene sulfonamide with this compound.[3][8]
Materials:
-
p-Toluene sulfonamide
-
This compound
-
Triethylamine
-
Tetrahydrofuran (THF)
-
Diethyl ether
-
Round bottom flask
-
Magnetic stirrer
-
Ice bath
-
Filtration apparatus
Procedure:
-
In a round bottom flask, dissolve 1 mmol of n-butyl isocyanate and 1.2 mmol of triethylamine in 10 mL of tetrahydrofuran.
-
Cool the mixture in an ice bath to 0°C.
-
Slowly add 1 mmol of p-toluene sulfonamide to the cooled mixture dropwise.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to 35-45°C.
-
Stir the reaction mixture at this temperature for 3-4 hours.
-
Upon completion of the reaction, filter the solution.
-
Collect the solid product and dry it.
-
Recrystallize the crude product from diethyl ether to obtain pure tolbutamide.
Protocol 2: Representative Synthesis of Carbutamide
This representative protocol describes the synthesis of carbutamide, another first-generation sulfonylurea, based on the general reaction of a sulfonamide with this compound.
Materials:
-
Sulfanilamide (p-aminobenzenesulfonamide)
-
This compound
-
Potassium carbonate
-
Acetone
-
Round bottom flask with reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Filtration apparatus
Procedure:
-
In a round bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1 mmol of sulfanilamide and 1.2 mmol of this compound in 15 mL of acetone.
-
Add 1 mmol of potassium carbonate to the mixture.
-
Heat the reaction mixture to reflux and maintain for approximately 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water to precipitate the crude product.
-
Collect the solid product by filtration and wash with cold water.
-
Dry the crude product.
-
Recrystallize the crude product from a suitable solvent, such as rectified spirit, to obtain pure carbutamide.
Visualizations
Experimental Workflow: Sulfonylurea Synthesis
The following diagram illustrates the general experimental workflow for the synthesis of sulfonylurea drugs using this compound.
Caption: General experimental workflow for sulfonylurea synthesis.
Signaling Pathway: Mechanism of Action of Sulfonylureas
This diagram illustrates the signaling pathway by which sulfonylurea drugs, synthesized using this compound, stimulate insulin secretion from pancreatic β-cells.[5][6][7]
Caption: Signaling pathway of sulfonylurea-induced insulin secretion.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. researchgate.net [researchgate.net]
- 3. Tolbutamide synthesis: Medicinal Chemistry Practical, Lab manual, PDF [pharmacyinfoline.com]
- 4. sulfonylureas [www2.gvsu.edu]
- 5. Video: Oral Hypoglycemic Agents: Sulfonylureas [jove.com]
- 6. mobile.fpnotebook.com [mobile.fpnotebook.com]
- 7. Sulfonylureas, First Generation - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. jru.edu.in [jru.edu.in]
N-Butyl Isocyanate: A Versatile Reagent in Organic Synthesis - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
N-butyl isocyanate (BIC) is a highly valuable and versatile reagent in organic synthesis, primarily serving as a key building block for the introduction of a butylcarbamoyl moiety. Its electrophilic carbon atom readily reacts with a wide range of nucleophiles, making it an essential tool in the synthesis of a diverse array of compounds, including pharmaceuticals, agrochemicals, and materials. This document provides detailed application notes and experimental protocols for the use of n-butyl isocyanate in the synthesis of ureas, carbamates, and sulfonylureas.
Core Applications
N-butyl isocyanate is most commonly employed in the following transformations:
-
Synthesis of N,N'-Substituted Ureas: The reaction of n-butyl isocyanate with primary or secondary amines is a straightforward and high-yielding method for the preparation of unsymmetrical ureas. This functionality is a common pharmacophore in drug discovery.
-
Synthesis of Carbamates: Alcohols and phenols react with n-butyl isocyanate to form stable carbamate (B1207046) linkages. This reaction is widely used for the derivatization of hydroxyl groups to enhance chromatographic analysis or to introduce a protecting group. It is also a key reaction in the synthesis of carbamate-based insecticides and herbicides.
-
Synthesis of Sulfonylureas: The reaction with sulfonamides yields sulfonylureas, a critical class of compounds used as antidiabetic agents and herbicides.
Experimental Protocols
The following protocols are provided as general guidelines and may require optimization for specific substrates.
Protocol 1: General Synthesis of N-Butyl-N'-Aryl/Alkyl Ureas
This protocol describes the general procedure for the reaction of n-butyl isocyanate with an amine to form a substituted urea (B33335).
Reaction Scheme:
Materials:
-
n-Butyl isocyanate (BIC)
-
Primary or secondary amine (e.g., aniline, benzylamine)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), N,N-Dimethylformamide (DMF))
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or argon atmosphere setup
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq.) in the chosen anhydrous solvent (concentration typically 0.1-0.5 M).
-
To the stirred solution, add n-butyl isocyanate (1.0-1.2 eq.) dropwise at room temperature. An exothermic reaction may be observed. For highly reactive amines, the addition can be performed at 0 °C.
-
Stir the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration and wash with a small amount of cold solvent.
-
If the product is soluble, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel.
Quantitative Data for Urea Synthesis:
| Amine | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Aniline | Toluene | 5 | - | [1] |
| 3-Aminopyridine | THF | 7 | - | [2] |
| 5-Aminotropolone (3 eq. BIC) | THF | 3 | 66 | [2] |
| General Amines | Water | 0.5 | High | [3] |
Note: Yields are highly substrate-dependent.
Protocol 2: Synthesis of Carbamates from Alcohols
This protocol details the derivatization of an alcohol with n-butyl isocyanate to form a carbamate, often for analytical purposes or as a synthetic step.
Reaction Scheme:
Materials:
-
n-Butyl isocyanate (BIC)
-
Alcohol
-
Anhydrous non-polar solvent (e.g., Hexane, Toluene)
-
Magnetic stirrer and stir bar
-
Vial or round-bottom flask
Procedure:
-
In a dry vial, dissolve the alcohol (1.0 eq.) in anhydrous hexane.
-
Add a slight excess of n-butyl isocyanate (1.1-1.2 eq.) to the solution.
-
Stir the mixture at room temperature. The reaction time can vary from minutes to several hours depending on the reactivity of the alcohol.
-
The carbamate product, being less soluble in hexane, will often crystallize out of the solution.
-
Collect the crystalline product by filtration and wash with cold hexane.
-
Dry the product under vacuum.
Quantitative Data for Carbamate Synthesis:
| Alcohol | Solvent | Catalyst | Reaction Time | Yield (%) | Reference |
| Propargyl alcohol | Gas-phase | - | 40-60 min | High | [3] |
| 2-Ethylhexanol | THF | - | - | - | [4] |
| General Alcohols | Hexane | - | 1-16 h | Quantitative | [5] |
Protocol 3: Synthesis of N-Butyl-N'-Sulfonylureas
This protocol provides a general method for the synthesis of sulfonylureas from a sulfonamide and n-butyl isocyanate.
Reaction Scheme:
Materials:
-
n-Butyl isocyanate (BIC)
-
Sulfonamide (e.g., p-toluenesulfonamide)
-
Anhydrous solvent (e.g., Acetone, DMF)
-
Base (e.g., anhydrous Potassium Carbonate (K₂CO₃))
-
Magnetic stirrer and stir bar
-
Round-bottom flask with reflux condenser
-
Nitrogen or argon atmosphere setup
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the sulfonamide (1.0 eq.) and anhydrous potassium carbonate (1.5-2.0 eq.) in the chosen anhydrous solvent.
-
Add n-butyl isocyanate (1.1-1.3 eq.) to the suspension.
-
Heat the reaction mixture to reflux and stir for 4-24 hours, monitoring the reaction by TLC or LC-MS.
-
After cooling to room temperature, filter off the inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Quantitative Data for Sulfonylurea Synthesis:
| Sulfonamide | Base | Solvent | Yield (%) | Reference |
| p-Toluenesulfonamide | Amberlite IRA-400 Cl | NMP | Good to better | [6] |
| Ethyl o-aminosulfonylbenzeneacetate | - | - | - | [7] |
Reaction Workflows and Mechanisms
The following diagrams illustrate the logical flow of the synthetic protocols and the general reaction mechanism.
Caption: Experimental workflow for the synthesis of N,N'-substituted ureas.
Caption: Experimental workflow for the synthesis of carbamates.
Caption: General mechanism of nucleophilic attack on n-butyl isocyanate.
Safety Considerations
N-butyl isocyanate is a toxic, flammable, and moisture-sensitive liquid.[8] It is a lachrymator and can cause severe irritation upon contact with the skin, eyes, and respiratory tract. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Reactions should be conducted under an inert atmosphere to prevent reaction with moisture. For detailed safety information, consult the Safety Data Sheet (SDS).
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. An efficient and greener protocol towards synthesis of unsymmetrical <i>N</i>,<i>N</i>′-biphenyl urea - Arabian Journal of Chemistry [arabjchem.org]
- 4. wernerblank.com [wernerblank.com]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. researchgate.net [researchgate.net]
- 7. prepchem.com [prepchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Derivatization of Amines with Butyl Isocyanate for HPLC Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The quantitative analysis of primary and secondary amines is crucial in various fields, including pharmaceutical development, environmental monitoring, and food chemistry. However, many aliphatic amines lack a significant chromophore, making their detection by UV-Vis spectrophotometry in High-Performance Liquid Chromatography (HPLC) challenging.[1] Pre-column derivatization is a widely employed strategy to overcome this limitation by introducing a UV-absorbing moiety to the amine analyte.[1][2]
This application note details a comprehensive protocol for the derivatization of primary and secondary amines with butyl isocyanate. This reaction yields stable N-butyl,N'-substituted urea (B33335) derivatives that possess favorable chromatographic properties and a distinct UV absorbance, enabling sensitive and reliable quantification by reverse-phase HPLC.
Principle of Derivatization
The derivatization reaction involves the nucleophilic addition of a primary or secondary amine to the electrophilic carbonyl carbon of this compound. This reaction results in the formation of a stable N,N'-disubstituted or N,N',N'-trisubstituted urea derivative, respectively. The butyl group enhances the hydrophobicity of the derivative, leading to better retention on reverse-phase HPLC columns, while the urea functional group provides a chromophore for UV detection.
Experimental Protocols
1. Materials and Reagents
-
Solvents: Acetonitrile (ACN, HPLC grade), Methanol (B129727) (MeOH, HPLC grade), Water (deionized or HPLC grade)
-
Reagents: this compound (≥98% purity), Triethylamine (B128534) (TEA, ≥99% purity), Formic acid (≥98% purity)
-
Amine Standards: Stock solutions of primary and secondary amines of interest (e.g., methylamine, ethylamine, diethylamine, propylamine, butylamine) prepared in a suitable solvent (e.g., water/methanol 1:1, v/v).[2]
-
Sample Preparation: Samples containing amines should be dissolved in a compatible solvent. Solid-phase extraction (SPE) may be necessary for complex matrices to remove interfering substances.
2. Derivatization Protocol
This protocol is a general guideline and may require optimization for specific amines and matrices.
-
Sample Preparation: In a clean, dry vial, place 100 µL of the amine standard or sample solution.
-
Addition of Base (Optional but Recommended): Add 20 µL of a 1% (v/v) solution of triethylamine in acetonitrile. TEA acts as a catalyst and neutralizes any acidic components that may be present.
-
Addition of Derivatizing Reagent: Add 100 µL of a 10 mg/mL solution of this compound in acetonitrile. The molar excess of this compound ensures complete derivatization of the amines.
-
Reaction: Cap the vial tightly and vortex for 30 seconds. Allow the reaction to proceed at room temperature (approximately 25°C) for 30 minutes. For less reactive amines, the reaction time may be extended, or gentle heating (e.g., 50°C) can be applied.
-
Quenching (Optional): To consume excess this compound, 20 µL of methanol can be added, and the mixture can be allowed to react for an additional 10 minutes.
-
Dilution: Dilute the reaction mixture to a final volume of 1 mL with the initial mobile phase composition (e.g., 75:25 v/v water:acetonitrile).
-
Filtration: Filter the final solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
3. HPLC-UV Analysis Protocol
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Elution: A representative gradient is provided in the table below. This may need to be optimized based on the specific amines being analyzed.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm (Urea derivatives typically absorb at lower UV wavelengths).
-
Injection Volume: 10 µL
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 75 | 25 |
| 15.0 | 20 | 80 |
| 17.0 | 20 | 80 |
| 17.1 | 75 | 25 |
| 20.0 | 75 | 25 |
Data Presentation
The following table summarizes representative quantitative data for the analysis of various amines after derivatization with an isocyanate, based on typical performance of similar derivatization methods. This data should be considered as a guideline, and specific validation should be performed for each analyte.
| Analyte (Amine) | Retention Time (min) | Linearity Range (µg/mL) | R² | LOD (µg/mL) | LOQ (µg/mL) |
| Methylamine | 4.5 | 0.5 - 50 | >0.999 | 0.15 | 0.5 |
| Ethylamine | 6.2 | 0.5 - 50 | >0.999 | 0.15 | 0.5 |
| Propylamine | 8.1 | 0.5 - 50 | >0.999 | 0.18 | 0.6 |
| Butylamine | 10.3 | 0.5 - 50 | >0.998 | 0.20 | 0.7 |
| Diethylamine | 9.5 | 1.0 - 100 | >0.998 | 0.30 | 1.0 |
Note: The presented data is representative and should be established for each specific application through method validation.
Mandatory Visualization
The following diagrams illustrate the key chemical reaction and the experimental workflow.
Caption: Chemical reaction for the derivatization of amines with this compound.
References
Application Notes and Protocols: Reaction of Butyl Isocyanate with Alcohols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the reaction of butyl isocyanate with alcohols to form carbamates (urethanes). This reaction is fundamental in various fields, including polymer chemistry and the synthesis of pharmaceuticals and other bioactive molecules. The protocols outlined below are intended to serve as a comprehensive guide for laboratory practice.
Introduction
The reaction between an isocyanate and an alcohol is a nucleophilic addition that results in the formation of a carbamate (B1207046) linkage. This reaction is highly valued in organic synthesis for its efficiency and the stability of the resulting carbamate bond. In drug development, the carbamate moiety is a common functional group found in numerous therapeutic agents. This compound is a frequently used reagent in this context due to its commercial availability and reactivity.
The reaction is often catalyzed to achieve optimal reaction rates and yields.[1] Common catalysts include organometallic compounds, such as dibutyltin (B87310) dilaurate (DBTDL), and tertiary amines.[1][2] The choice of catalyst and reaction conditions can be tailored to the specific alcohol substrate and desired outcome.
Reaction Mechanism and Kinetics
The generally accepted mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon atom of the isocyanate group.[3] This is followed by a proton transfer to the nitrogen atom, yielding the carbamate product. The reaction is typically first-order with respect to both the isocyanate and the alcohol.[4]
Several studies have investigated the kinetics of isocyanate-alcohol reactions. Primary alcohols are generally more reactive than secondary alcohols due to reduced steric hindrance.[5][6] The reaction rate can also be influenced by the solvent, with polar aprotic solvents often favoring the reaction.[7]
Experimental Protocols
The following protocols provide a general framework for the reaction of this compound with a generic primary alcohol. Adjustments may be necessary depending on the specific alcohol and the scale of the reaction.
General Protocol for Carbamate Synthesis
This protocol describes the synthesis of a butyl carbamate from this compound and a primary alcohol using DBTDL as a catalyst.
Materials:
-
This compound
-
Primary alcohol (e.g., n-butanol)
-
Anhydrous toluene (B28343) (or other suitable anhydrous aprotic solvent)
-
Dibutyltin dilaurate (DBTDL) solution (e.g., in toluene)
-
Methanol (B129727) (for quenching)
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
-
Nitrogen gas supply
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes
-
Thin-layer chromatography (TLC) plates and chamber
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add the primary alcohol (1.0 equivalent). Dissolve the alcohol in anhydrous toluene (5-10 mL per mmol of alcohol).
-
Addition of this compound: To the stirring alcohol solution, slowly add this compound (1.05 equivalents) using a syringe at room temperature.
-
Addition of Catalyst: Add the DBTDL catalyst solution (0.1-0.5 mol%) dropwise to the reaction mixture.[8]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. A suitable mobile phase is a mixture of hexane and ethyl acetate. The reaction is typically complete within 1-4 hours at room temperature. Gentle heating (e.g., 40-50 °C) can be used to accelerate the reaction if needed.[8]
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), quench the reaction by adding a small amount of methanol to consume any unreacted isocyanate.[8] Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography. Elute with a gradient of hexane and ethyl acetate to isolate the desired carbamate.[8]
-
Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure. Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[8]
Safety Precautions
-
Isocyanates are toxic, potent respiratory sensitizers, and may cause allergic skin reactions. All manipulations involving this compound must be performed in a well-ventilated chemical fume hood.[9]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[9][10]
-
Use anhydrous solvents. Isocyanates react with water.[10] Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen).
-
Organotin catalysts are toxic. Handle with care and avoid skin contact.[8]
-
Grounding and Bonding: Metal containers and equipment used for transferring this compound should be grounded and bonded to prevent static discharge, which can be an ignition source.[10][11]
-
Emergency Preparedness: An eye wash station and emergency shower should be readily accessible.[10]
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes.
Table 1: Reactant and Catalyst Quantities
| Reagent | Equivalents | Molarity (if applicable) |
| Primary Alcohol | 1.0 | - |
| This compound | 1.05 | - |
| DBTDL Catalyst | 0.001 - 0.005 | - |
Table 2: Typical Reaction Conditions and Outcomes
| Parameter | Value |
| Solvent | Anhydrous Toluene |
| Temperature | Room Temperature to 50 °C |
| Reaction Time | 1 - 4 hours |
| Typical Yield | > 90% (after purification) |
Visualizations
Reaction Mechanism
The following diagram illustrates the general mechanism for the reaction of this compound with an alcohol.
Caption: Reaction mechanism of this compound and an alcohol.
Experimental Workflow
The diagram below outlines the key steps in the experimental protocol for the synthesis of a butyl carbamate.
Caption: Experimental workflow for carbamate synthesis.
Application in Drug Development
The formation of carbamate linkages is a crucial step in the synthesis of many pharmaceutical compounds. This logical diagram illustrates the role of this reaction in the broader context of drug development.
Caption: Role of carbamate synthesis in drug development.
References
- 1. wernerblank.com [wernerblank.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. poliuretanos.net [poliuretanos.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. nj.gov [nj.gov]
- 11. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Application Notes and Protocols for the Synthesis of Urea Derivatives Using Butyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of urea (B33335) derivatives utilizing butyl isocyanate. The document details synthetic protocols, presents quantitative data for various synthesized compounds, and illustrates the mechanism of action of a prominent class of urea-based kinase inhibitors.
Introduction
Urea derivatives are a significant class of compounds in medicinal chemistry and drug discovery, renowned for their diverse biological activities. The urea moiety's ability to form stable hydrogen bonds with protein and receptor targets makes it a critical functional group in the design of therapeutic agents.[1] Many urea-containing molecules have been developed as anticancer, antibacterial, and anticonvulsive agents.[1] this compound is a key reagent in the synthesis of N-alkyl-N'-aryl ureas, a subclass of urea derivatives that has shown considerable promise as kinase inhibitors.[2][3]
The synthesis of ureas from isocyanates is a straightforward and widely used method, typically involving the nucleophilic addition of a primary or secondary amine to the isocyanate.[2] This reaction is generally high-yielding and proceeds under mild conditions.
Data Presentation
The following table summarizes the yields of various N-butyl-N'-substituted ureas synthesized via methods involving the in-situ generation of this compound or direct reaction with this compound precursors.
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline (B41778) | N-Butyl-N'-phenylurea | 85 |
| 2 | Benzylamine | N-Butyl-N'-benzylurea | 92 |
| 3 | Morpholine | 4-(N-Butylcarbamoyl)morpholine | 88 |
| 4 | Cyclohexylamine | N-Butyl-N'-cyclohexylurea | 90 |
| 5 | 4-Chloroaniline | N-Butyl-N'-(4-chlorophenyl)urea | 90 (hypothetical) |
| 6 | 3,4-Dichloroaniline | N-Butyl-N'-(3,4-dichlorophenyl)urea | 71 (hypothetical) |
| 7 | 4-Methoxyaniline | N-Butyl-N'-(4-methoxyphenyl)urea | Not specified |
| 8 | 3-Chloroaniline | N-(sec-butyl)-N'-(3-chlorophenyl)urea | Not specified |
Experimental Protocols
General Protocol for the Synthesis of N-Butyl-N'-Aryl Ureas
This protocol describes a general method for the synthesis of N-butyl-N'-aryl ureas from this compound and a substituted aniline.
Materials:
-
This compound
-
Substituted aniline (e.g., aniline, 4-chloroaniline, 4-methoxyaniline)
-
Anhydrous dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (B128534) (optional, as a base)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
To a solution of the substituted aniline (1.0 equivalent) in anhydrous DCM or THF at 0 °C under a nitrogen atmosphere, add this compound (1.05 equivalents) dropwise over 15 minutes. If the aniline salt is used, add triethylamine (1.2 equivalents) to the aniline solution before the addition of this compound.
-
Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent (e.g., ethanol/water, ethyl acetate/hexanes) to afford the desired N-butyl-N'-arylurea.
One-Pot Synthesis of N-Butyl-N'-Substituted Ureas via In-situ Generation of this compound
This method avoids the direct handling of this compound by generating it in situ from N-Boc-butylamine.[4]
Materials:
-
N-Boc-butylamine
-
Trifluoromethanesulfonyl anhydride (B1165640) (Tf₂O)
-
Primary or secondary amine (e.g., aniline, benzylamine)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
To a solution of N-Boc-butylamine (1.0 equiv.) and 2-chloropyridine (1.2 equiv.) in anhydrous DCM (0.2 M) at 0 °C, add trifluoromethanesulfonyl anhydride (1.1 equiv.) dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Add the desired primary or secondary amine (1.5 equiv.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-butyl-N'-substituted urea.[4]
Visualizations
Synthetic Workflow
The general workflow for the synthesis of N-butyl-N'-aryl ureas from this compound is depicted below.
Caption: General workflow for the synthesis of N-butyl-N'-aryl ureas.
Signaling Pathway Inhibition
Many N,N'-diarylurea derivatives, structurally similar to the compounds synthesized using this compound, are potent inhibitors of the RAF/MEK/ERK signaling pathway, which is often dysregulated in cancer.[5] The urea moiety plays a crucial role in binding to the kinase domain of B-RAF.
Caption: Inhibition of the RAF/MEK/ERK pathway by N-butyl-N'-aryl ureas.
References
- 1. researchgate.net [researchgate.net]
- 2. Bis-Aryl Urea Derivatives as Potent and Selective LIM Kinase (Limk) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A quantitative structure-activity relationship (QSAR) study of some diaryl urea derivatives of B-RAF inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Experimental setup for phosgenation to produce butyl isocyanate
Due to the extremely hazardous nature of phosgene (B1210022), which is a regulated chemical warfare agent, I cannot provide detailed experimental protocols or application notes for its use in the synthesis of butyl isocyanate. Handling phosgene requires specialized equipment, extensive safety training, and strict adherence to institutional and governmental regulations to prevent accidental exposure, which can be fatal.
Instead, I can provide general safety principles and information regarding the handling of highly toxic chemicals and isocyanates from a defensive and educational perspective, focusing on risk mitigation and personal protective equipment (PPE).
General Safety Principles for Handling Highly Toxic Chemicals
The safe handling of hazardous chemicals like phosgene and isocyanates is governed by a principle known as the Hierarchy of Controls . This framework prioritizes the most effective measures for risk reduction.
-
Elimination/Substitution: The most effective control is to eliminate the hazardous chemical entirely or substitute it with a less hazardous alternative. For the synthesis of isocyanates, non-phosgene routes (e.g., using dimethyl carbonate or other "phosgene-free" methods) are often explored in academic and industrial research to enhance safety.
-
Engineering Controls: These are physical changes to the workspace to isolate workers from the hazard. For highly toxic gases like phosgene, this is a critical layer of protection.
-
Containment: All reactions should be conducted in a completely enclosed system (e.g., a glovebox or a dedicated, sealed reactor) that is maintained under negative pressure.
-
Ventilation: The enclosed system must be located within a high-performance fume hood or a ventilated enclosure. The exhaust from this system must be treated ("scrubbed") with appropriate neutralizing solutions (e.g., caustic soda) before being released.
-
Detection: Continuous, real-time phosgene gas detectors with audible and visual alarms must be installed in the laboratory and near the experimental setup. These detectors should be set to alarm at levels well below the immediately dangerous to life or health (IDLH) concentration.
-
-
Administrative Controls: These are work practices and procedures that reduce the duration, frequency, and severity of exposure.
-
Standard Operating Procedures (SOPs): Detailed, peer-reviewed SOPs must be written, and personnel must be thoroughly trained on them before any work begins.
-
Restricted Access: The area where the chemical is used must be clearly marked and access strictly limited to authorized and trained personnel.
-
Buddy System: Never work alone with highly toxic chemicals. A trained colleague should always be present as an observer.
-
-
Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with the controls listed above. It does not eliminate the hazard but provides a barrier between the user and the chemical.
General Safety Data for this compound
While less acutely toxic than phosgene, this compound is still a hazardous chemical that requires careful handling.
| Property | Data |
| Chemical Formula | C₅H₉NO |
| Appearance | Colorless liquid |
| Primary Hazards | Flammable liquid and vapor. Toxic if inhaled. Causes skin irritation and serious eye irritation. May cause allergy or asthma symptoms or breathing difficulties if inhaled. |
| Recommended PPE | Chemical-resistant gloves (e.g., butyl rubber, Viton), chemical splash goggles, face shield, and a respirator with an appropriate cartridge for organic vapors/isocyanates. |
| Handling Precautions | Use only in a well-ventilated area, preferably a chemical fume hood. Keep away from heat, sparks, and open flames. Avoid breathing vapor or mist. |
Diagram of Safety Principles
The following diagram illustrates the Hierarchy of Controls, a fundamental concept in chemical safety for managing exposure to hazardous substances.
Caption: The Hierarchy of Controls for managing chemical hazards.
Application Notes and Protocols for the Quantification of Butyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical quantification of butyl isocyanate. The methods outlined are suitable for various matrices and applications, from workplace air monitoring to quality control in pharmaceutical and chemical manufacturing.
Introduction
This compound (C₅H₉NO), a member of the isocyanate family, is a reactive compound used in the synthesis of various chemicals, including pesticides and pharmaceuticals. Due to its high reactivity and potential health hazards, including respiratory sensitization, accurate and sensitive quantification methods are crucial for ensuring workplace safety and product quality. This document details several analytical techniques for the determination of this compound concentrations.
Analytical Methods Overview
A variety of analytical methods can be employed for the quantification of this compound. The most common and robust methods involve derivatization followed by chromatographic analysis. Spectroscopic techniques are also utilized, particularly for structural confirmation and in situations where derivatization is not feasible.
Commonly Used Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): Often coupled with Ultraviolet (UV), Fluorescence (FLD), or Mass Spectrometry (MS) detectors. This is the most prevalent technique, relying on the derivatization of this compound to form a stable, readily detectable product.
-
Gas Chromatography (GC): Typically used with a Mass Spectrometry (MS) or a Nitrogen-Phosphorus Detector (NPD). Similar to HPLC, derivatization is usually required to improve volatility and thermal stability.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: A direct method that utilizes the characteristic absorption band of the isocyanate functional group (-N=C=O).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used for quantitative analysis (qNMR).
Quantitative Data Summary
The following table summarizes the quantitative performance of various analytical methods for the determination of isocyanates, including this compound.
| Method | Derivatizing Agent | Detection | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Accuracy/Recovery | Citation |
| HPLC-UV/FLD | 1-(2-Pyridyl)piperazine (B128488) (1-2PP) | UV/FLD | 0.05 µ g/sample | 4.8 µg/m³ (as methyl isocyanate) | 0.2 - 40 mg/L | 54.1 - 95.4% | [1][2][3] |
| LC-MS/MS | Dibutylamine (B89481) (DBA) | MS/MS | ~0.05 µg/m³ (as methyl isocyanate) | Not Specified | 0.03 - 0.85 µg (spiked) | Not Specified | [4][5] |
| GC-MS (PCI) | Dibutylamine (DBA) | MS (PCI) | ~0.05 µg/m³ (as methyl isocyanate) | Not Specified | Correlation coefficient: 0.9913-0.9990 | Not Specified | [4] |
| Indirect GC | Di-n-butylamine | FID | Not Specified | Not Specified | Not Specified | Better precision than titration | |
| FTIR | None | IR Detector | Not Specified | Not Specified | Not Specified | NCO reduction of 37% in 60 min on skin |
Experimental Protocols
Protocol 1: Quantification of this compound in Air by HPLC-FLD following Derivatization with 1-(2-Pyridyl)piperazine (1-2PP)
This method is adapted from established OSHA and NIOSH procedures for isocyanate monitoring in workplace air.[1][2][6]
1. Principle
Airborne this compound is collected by drawing a known volume of air through a glass fiber filter coated with 1-(2-pyridyl)piperazine (1-2PP). The isocyanate reacts with the 1-2PP to form a stable urea (B33335) derivative. The filter is then extracted, and the derivative is quantified by HPLC with fluorescence detection.
2. Materials and Reagents
-
Glass fiber filters (37-mm) coated with 1 mg of 1-(2-pyridyl)piperazine
-
Three-piece 37-mm polystyrene cassettes
-
Personal air sampling pump
-
Acetonitrile (B52724) (HPLC grade)
-
Dimethyl sulfoxide (B87167) (DMSO, HPLC grade)
-
Extraction solvent: 90/10 (v/v) acetonitrile/DMSO
-
This compound-1-2PP derivative standard
-
HPLC system with a fluorescence detector
3. Sample Collection
-
Assemble the three-piece cassette with the 1-2PP coated filter.
-
Calibrate a personal air sampling pump to a flow rate of 1.0 L/min.
-
Attach the cassette to the sampling pump and collect the sample "open-face" in the breathing zone of the worker.
-
Sample for a known duration to obtain a total air volume between 15 and 240 liters.
-
After sampling, cap the cassette and store it refrigerated until analysis.
4. Sample Preparation
-
Carefully open the cassette and transfer the filter to a 4-mL vial.
-
Add 3.0 mL of the extraction solvent to the vial.
-
Cap the vial and rotate for 1 hour to ensure complete extraction.
-
Filter the extract through a 0.2-µm PTFE syringe filter into a 2-mL autosampler vial.
5. HPLC Analysis
-
HPLC Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Gradient of acetonitrile and a buffer solution (e.g., sodium acetate)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Fluorescence Detector: Excitation at 245 nm, Emission at 414 nm
-
Quantification: Prepare a calibration curve using the this compound-1-2PP derivative standard.
Protocol 2: Quantification of this compound by GC-MS following Derivatization with Dibutylamine (DBA)
This protocol is based on a method for the determination of low molecular weight aliphatic isocyanates.[4]
1. Principle
This compound in a sample is derivatized with dibutylamine (DBA) to form a stable and volatile urea derivative. This derivative is then analyzed by gas chromatography-mass spectrometry (GC-MS).
2. Materials and Reagents
-
Dibutylamine (DBA)
-
Toluene (B28343) (HPLC grade)
-
This compound-DBA derivative standard
-
GC-MS system with a chemical ionization source
3. Sample Derivatization
-
For air samples, collect the sample in an impinger containing a solution of 0.01 mol/L DBA in toluene.
-
For liquid samples, add a known amount of the sample to a toluene solution containing an excess of DBA.
-
Allow the reaction to proceed to completion.
4. GC-MS Analysis
-
GC Column: A suitable capillary column for amine analysis (e.g., DB-5ms).
-
Carrier Gas: Helium
-
Injection Mode: Splitless
-
Temperature Program: Optimize for the separation of the this compound-DBA derivative from other components.
-
MS Ionization: Positive Chemical Ionization (PCI) with ammonia (B1221849) as the reagent gas.
-
MS Monitoring: Monitor the protonated molecular ion (MH+) of the derivative.
-
Quantification: Create a calibration curve using the synthesized this compound-DBA derivative standard.
Protocol 3: Direct Quantification of this compound by FTIR Spectroscopy
This method is suitable for the analysis of bulk samples or for monitoring reactions in real-time.[7]
1. Principle
The isocyanate functional group (-N=C=O) has a strong and characteristic infrared absorption band around 2270 cm⁻¹. The intensity of this peak is proportional to the concentration of the isocyanate, allowing for direct quantification.
2. Materials and Equipment
-
Fourier-Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.
-
Solvent for sample dilution if necessary (must be transparent in the region of interest, e.g., ethyl acetate).
-
This compound standard for calibration.
3. Measurement
-
Obtain a background spectrum of the clean ATR crystal or an empty IR cell.
-
Apply the sample directly to the ATR crystal or place it in the IR cell.
-
Acquire the infrared spectrum of the sample.
-
Identify the isocyanate peak at approximately 2270 cm⁻¹.
-
Measure the absorbance of this peak.
4. Quantification
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Measure the absorbance of the isocyanate peak for each standard.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of this compound in the unknown sample from the calibration curve.
Concluding Remarks
The choice of analytical method for the quantification of this compound depends on the specific application, the required sensitivity, and the available instrumentation. For trace-level analysis, such as in environmental or occupational monitoring, derivatization followed by chromatography (HPLC-FLD or LC-MS/MS) is the preferred approach. For higher concentration samples or for real-time monitoring, FTIR spectroscopy offers a rapid and direct measurement technique. It is essential to validate the chosen method for the specific matrix and concentration range of interest to ensure accurate and reliable results.
References
- 1. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 2. lcslaboratory.com [lcslaboratory.com]
- 3. A novel treatment and derivatization for quantification of residual aromatic diisocyanates in polyamide resins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of complex mixtures of airborne isocyanates and amines. Part 5. Determination of low molecular weight aliphatic isocyanates as dibutylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of transferability of DBA derivatization and LC-MS/MS determination method for isocyanates via an interlaboratory comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isocyanates - Evaluating Exposure | Occupational Safety and Health Administration [osha.gov]
- 7. stacks.cdc.gov [stacks.cdc.gov]
Application Notes and Protocols: The Role of Butyl Isocyanate in Pesticide Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyl isocyanate is a versatile chemical intermediate playing a crucial role in the synthesis of a variety of pesticides, including fungicides, insecticides, and herbicides. Its reactive isocyanate group (-N=C=O) readily participates in addition reactions, making it a valuable building block for creating complex molecules with desired pesticidal activities. This document provides detailed application notes and protocols for the use of this compound in the production of key pesticides, focusing on the fungicide benomyl (B1667996), carbamate (B1207046) insecticides, and its catalytic role in the synthesis of sulfonylurea herbicides.
Fungicide Synthesis: The Case of Benomyl
Benomyl, a systemic fungicide, is synthesized through the reaction of carbendazim (B180503) with this compound.[1] The butylcarbamoyl group introduced by this compound is critical for its systemic properties and fungicidal activity.
Synthesis of Benomyl
The synthesis of benomyl involves the reaction of methyl 2-benzimidazolecarbamate (carbendazim) with this compound.[1] Heat is often used to facilitate this reaction.[1]
Table 1: Summary of Reactants and Products in Benomyl Synthesis
| Reactant/Product | Chemical Name | Molecular Formula | Role in Reaction |
| Reactant 1 | Methyl 2-benzimidazolecarbamate (Carbendazim) | C₉H₉N₃O₂ | Starting material |
| Reactant 2 | n-Butyl Isocyanate | C₅H₉NO | Acylating agent |
| Product | Methyl 1-(butylcarbamoyl)-2-benzimidazolecarbamate (Benomyl) | C₁₄H₁₈N₄O₃ | Final Product |
Experimental Protocol: Synthesis of Benomyl
This protocol describes a general laboratory-scale synthesis of benomyl.
Materials:
-
Methyl 2-benzimidazolecarbamate (Carbendazim)
-
n-Butyl isocyanate
-
Anhydrous solvent (e.g., Toluene (B28343), Dichloromethane)
-
Reaction flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
In a clean, dry reaction flask, dissolve methyl 2-benzimidazolecarbamate (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere.
-
With stirring, add n-butyl isocyanate (1.1 equivalents) dropwise to the solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (the specific temperature will depend on the solvent used) and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product, benomyl, may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If the product remains in solution, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
-
Dry the purified benomyl under vacuum to obtain a white crystalline solid.
Quantitative Data:
| Parameter | Value |
| Purity | >98% |
| Yield | 85-95% |
| Melting Point | Decomposes |
Logical Workflow for Benomyl Synthesis
Caption: Synthesis of Benomyl from Carbendazim and n-Butyl Isocyanate.
Biological Signaling Pathway of Benomyl
Benomyl's primary mode of action is the disruption of microtubule assembly in fungal cells.[2] It binds to β-tubulin, a protein subunit of microtubules, preventing its polymerization. This interference with microtubule dynamics leads to the inhibition of mitosis and cell division, ultimately causing fungal cell death.[3][4] This process can also induce oxidative stress and apoptosis in the target cells.[3][5][6]
Caption: Benomyl's mechanism of action leading to fungal cell apoptosis.
Carbamate Insecticide Synthesis
Carbamate insecticides are a class of pesticides that act by inhibiting the enzyme acetylcholinesterase (AChE).[7] They are esters of carbamic acid and can be synthesized from the reaction of an isocyanate with an alcohol.[8] While many carbamate insecticides exist, this section will focus on a general protocol for the synthesis of an N-butyl carbamate.
General Synthesis of N-Butyl Carbamates
The reaction of n-butyl isocyanate with an alcohol or phenol (B47542) in the presence of a suitable solvent yields the corresponding N-butyl carbamate.
Table 2: General Reactants and Products in N-Butyl Carbamate Synthesis
| Reactant/Product | General Structure/Name | Role in Reaction |
| Reactant 1 | n-Butyl Isocyanate | Carbamoylating agent |
| Reactant 2 | Alcohol (R-OH) | Nucleophile |
| Product | N-Butyl Carbamate | Final Product (e.g., Propargyl n-butyl carbamate) |
Experimental Protocol: Synthesis of Propargyl n-butyl carbamate
This protocol describes the synthesis of propargyl n-butyl carbamate, a representative N-butyl carbamate.[9]
Materials:
-
n-Butyl isocyanate
-
Propargyl alcohol
-
Vaporizer
-
Porous fixed-bed reactor
-
Volume pumps
Procedure:
-
Using two separate volume pumps, feed n-butyl isocyanate and propargyl alcohol into a vaporizer at a molar ratio of 1:1.0-1.1.[9]
-
Heat the reactants in the vaporizer to achieve complete vaporization.
-
Introduce the gaseous reactants into a porous fixed-bed reactor.
-
Control the reaction temperature within the range of 115-160°C by adjusting the cooling water flow on the shell side of the reactor.[9]
-
The reaction time is typically between 20-60 minutes.[9]
-
The liquid crude product, propargyl n-butyl carbamate, is collected from the reactor outlet.
-
The crude product can be further purified by distillation if required.
Quantitative Data (Example):
| Parameter | Value |
| Flow Rate (n-butyl isocyanate) | 63.4 kg/h |
| Flow Rate (propargyl alcohol) | 36.6 kg/h |
| Reaction Temperature | 115-130 °C |
| Reaction Time | 40 min |
| Crude Product Yield | 100 kg/h |
Logical Workflow for Carbamate Synthesis
Caption: General synthesis of N-Butyl Carbamates.
Biological Signaling Pathway of Carbamate Insecticides
Carbamate insecticides exert their toxic effects by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects.[7] AChE is responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh). By inhibiting AChE, carbamates cause an accumulation of ACh in the synaptic cleft, leading to continuous nerve stimulation, paralysis, and ultimately, the death of the insect.[10] The inhibition is reversible as the carbamoyl-enzyme complex can be hydrolyzed, although at a much slower rate than the acetylated enzyme.[11]
Caption: Mechanism of acetylcholinesterase inhibition by carbamate insecticides.
Catalysis in Sulfonylurea Herbicide Synthesis
n-Butyl isocyanate can also function as a catalyst in the synthesis of sulfonylurea herbicides.[11] These herbicides are known for their high efficacy at low application rates and act by inhibiting the enzyme acetohydroxyacid synthase (AHAS), which is essential for the biosynthesis of branched-chain amino acids in plants.[12][13]
Role of n-Butyl Isocyanate in Sulfonylurea Synthesis
In the synthesis of some sulfonylurea herbicides, n-butyl isocyanate is used as a catalyst to facilitate the reaction between a sulfonyl compound and an amine. The exact mechanism can vary, but it is believed to involve the formation of a reactive intermediate that promotes the desired coupling.
Experimental Protocol: General Synthesis of a Sulfonylurea Herbicide
This protocol provides a general outline for the synthesis of a sulfonylurea herbicide where n-butyl isocyanate is used as a catalyst.
Materials:
-
Sulfamide
-
Trichloromethyl chloroformate
-
Triazine compound
-
n-Butyl isocyanate (as a toluene solution)
-
Solvent (e.g., Dimethylbenzene, Toluene)
-
Reaction kettle
Procedure:
-
Prepare a toluene solution of n-butyl isocyanate.
-
In a reaction kettle, charge the sulfamide, dimethylbenzene, the prepared n-butyl isocyanate solution, and a small amount of catalyst.[11]
-
Slowly heat the mixture to reflux (approximately 130°C).
-
At reflux, add trichloromethyl chloroformate dropwise.
-
Maintain the reaction at reflux for 3 hours after the addition is complete.[11]
-
After the reaction, evaporate the n-butyl isocyanate and the solvent for recycling.
-
To the resulting isocyanate intermediate, add a triazine compound and toluene.
-
Slowly heat the mixture to about 50°C and maintain for 3 hours.[11]
-
Cool the reaction mixture, filter, and dry the solid product to obtain the sulfonylurea herbicide.
Quantitative Data (Example):
| Reactant/Product | Quantity/Condition |
| Sulfamide | 500 Kg |
| Dimethylbenzene | 800 L |
| n-Butyl Isocyanate Solution | 340 Kg |
| Trichloromethyl Chloroformate | 300 Kg |
| Triazine | 300 Kg |
| Toluene | 600 L |
| Yield | 64.33% |
| Purity | 93 +/- 2% |
Logical Workflow for Sulfonylurea Synthesis Catalysis
Caption: Catalytic role of n-butyl isocyanate in sulfonylurea synthesis.
Biological Signaling Pathway of Sulfonylurea Herbicides
Sulfonylurea herbicides inhibit the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS).[12][13] This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants. By blocking this pathway, the herbicides prevent the plant from producing these essential amino acids, leading to a cessation of growth and eventual death. This mode of action is highly specific to plants and microorganisms, contributing to the low toxicity of these herbicides in mammals.[12]
Caption: Mechanism of action of sulfonylurea herbicides.
Conclusion
This compound is a key reagent and catalyst in the synthesis of a diverse range of pesticides. Its application in the production of the fungicide benomyl, various carbamate insecticides, and sulfonylurea herbicides highlights its importance in modern agriculture and pest management. The protocols and data presented here provide a foundation for researchers and professionals in the field to understand and utilize this compound in the development of effective and targeted crop protection agents. As with all chemical syntheses, appropriate safety precautions should be taken when handling this compound and other reagents.
References
- 1. scribd.com [scribd.com]
- 2. Benomyl | C14H18N4O3 | CID 28780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benomyl, a benzimidazole fungicide, induces oxidative stress and apoptosis in neural cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benomyl, a benzimidazole fungicide, induces oxidative stress and apoptosis in neural cells [ir.lib.uth.gr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. americanlaboratory.com [americanlaboratory.com]
- 9. CN101016256A - Preparing method for high purity propargyl n-butyl carbamate - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Decarbamoylation of Acetylcholinesterases is Markedly Slowed as Carbamoyl Groups Increase in Size - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-activity relationships for a new family of sulfonylurea herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular basis of sulfonylurea herbicide inhibition of acetohydroxyacid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Butyl Isocyanate for the Derivatization of Functional Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyl isocyanate is a reactive chemical intermediate primarily utilized for the derivatization of nucleophilic functional groups, including amines, alcohols, and thiols. This process results in the formation of stable N-butylurea, N-butylurethane (carbamate), and N-butylthiocarbamate linkages, respectively. Unlike common protecting groups in organic synthesis, such as the tert-butyloxycarbonyl (Boc) group, which are designed for straightforward removal under mild conditions, the derivatives formed from this compound are generally robust.
These application notes provide an overview of the use of this compound as a derivatizing agent. While not a conventional blocking agent for routine protection and deprotection strategies, the resulting stable linkages are of significant interest in various applications, including the synthesis of novel chemical entities, agrochemicals, and materials. Protocols for the derivatization of primary and secondary amines, alcohols, and thiols are detailed below, along with methods for the cleavage of the resulting urea (B33335), urethane, and thiocarbamate bonds, which may be relevant in specific synthetic or degradative studies.
Derivatization of Functional Groups with this compound
The reaction of this compound with nucleophiles is a versatile method for introducing a butylcarbamoyl moiety. The general mechanism involves the nucleophilic attack of the heteroatom (N, O, or S) on the electrophilic carbonyl carbon of the isocyanate.
Reaction with Amines to Form N-Butylureas
The reaction between this compound and primary or secondary amines is typically rapid and exothermic, yielding substituted ureas. This reaction generally proceeds without the need for a catalyst.
Reaction with Alcohols to Form N-Butylurethanes (Carbamates)
The addition of an alcohol to this compound produces a urethane. This reaction is often slower than the reaction with amines and is frequently catalyzed by organometallic compounds, such as dibutyltin (B87310) dilaurate (DBTDL), or tertiary amines to improve the reaction rate and yield.
Reaction with Thiols to Form N-Butylthiocarbamates
Thiols react with this compound to form thiocarbamates. Similar to the reaction with alcohols, this transformation can be catalyzed to enhance its efficiency.
Quantitative Data for Derivatization Reactions
The following tables summarize typical reaction conditions and reported yields for the derivatization of amines, alcohols, and thiols with isocyanates.
Table 1: Derivatization of Amines with this compound
| Amine Substrate | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| Aniline (B41778) | Toluene (B28343) | None | 25-80 | 0.5 - 2 | >90 |
| n-Butylamine | Toluene | None | 25 | 0.5 | High |
| Secondary Amine | Toluene | None | 25 | 1 - 3 | Moderate to High |
Table 2: Derivatization of Alcohols with this compound
| Alcohol Substrate | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| n-Butanol | Toluene | DBTDL (0.1-0.5 mol%) | 25-50 | 1 - 4 | >95 |
| Ethanol | Toluene | None | 25 | 24 | Moderate |
| 2-Propanol | Toluene | DBTDL | 25 | 4 | High |
Table 3: Derivatization of Thiols with this compound
| Thiol Substrate | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1-Butanethiol (B90362) | Toluene | Triethylamine (B128534) | 25 | 1 - 2 | 98-100[1] |
| Thiophenol | Toluene | Triethylamine | 25 | 2 | High |
| 1-Dodecanethiol | Toluene | Triethylamine | 25 | 2 - 4 | 98-100[1] |
Experimental Protocols
Caution: this compound is toxic and a potent respiratory sensitizer. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of N-Butyl-N'-phenylurea
-
Preparation: To a dry, nitrogen-flushed 100 mL round-bottom flask equipped with a magnetic stir bar, add aniline (1.0 eq). Dissolve the aniline in anhydrous toluene (approximately 10 mL per mmol of aniline).
-
Addition of this compound: Slowly add this compound (1.05 eq) to the stirring aniline solution at room temperature using a syringe. An exothermic reaction may be observed.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 30 minutes to 2 hours.
-
Work-up and Purification: Once the reaction is complete, the product often precipitates from the solution. The solid can be collected by filtration, washed with cold toluene or hexane, and dried under vacuum. If the product remains in solution, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or silica (B1680970) gel column chromatography.
Protocol 2: Synthesis of n-Butyl N-butylcarbamate
-
Preparation: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add n-butanol (1.05 eq). Dissolve the alcohol in anhydrous toluene (5-10 mL per mmol of alcohol).
-
Addition of Catalyst: Add dibutyltin dilaurate (DBTDL) (0.1-0.5 mol%) to the alcohol solution.
-
Addition of this compound: Slowly add this compound (1.0 eq) to the stirring alcohol solution at room temperature.
-
Reaction: Stir the reaction at room temperature or gently heat to 40-50 °C to accelerate the reaction. Monitor the disappearance of the isocyanate peak (around 2250-2270 cm⁻¹) by IR spectroscopy or by TLC. The reaction is generally complete within 1-4 hours.
-
Work-up and Purification: After the reaction is complete, quench any remaining isocyanate by adding a small amount of methanol. Remove the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography.
Protocol 3: Synthesis of S-Butyl N-butylthiocarbamate
-
Preparation: In a dry, nitrogen-flushed flask, dissolve 1-butanethiol (1.0 eq) in anhydrous toluene.
-
Addition of Catalyst: Add triethylamine (1.0 eq) to the thiol solution.
-
Addition of this compound: Slowly add this compound (1.0 eq) to the stirring solution at room temperature.
-
Reaction: Stir the mixture at room temperature and monitor by TLC. The reaction is usually complete within 1-2 hours.
-
Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Cleavage (Deprotection) of Butylcarbamoyl Derivatives
The cleavage of the robust urea, urethane, and thiocarbamate linkages derived from this compound requires more forcing conditions than standard protecting groups and is application-specific.
Stability Overview
-
Ureas: N-alkyl ureas are generally very stable to a wide range of conditions.
-
Urethanes (Carbamates): The hydrolytic stability of urethanes is significantly greater than that of esters. However, they can be cleaved under strong acidic or basic conditions. The hydrolysis of urethanes yields a carbamic acid intermediate, which decarboxylates to the corresponding amine.[2]
-
Thiocarbamates: Thiocarbamates are also stable linkages, with cleavage generally requiring harsh conditions.
Protocol 4: Hydrolysis of N-Butylurethanes
-
Acidic Hydrolysis: Dissolve the N-butylurethane in a suitable solvent (e.g., dioxane). Add an excess of a strong aqueous acid (e.g., 6M HCl). Heat the mixture to reflux and monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction mixture, neutralize with a base, and extract the product.
-
Basic Hydrolysis: Dissolve the N-butylurethane in a solvent such as ethanol. Add a strong base (e.g., NaOH or KOH) and water. Heat the mixture to reflux. The hydrolysis rate can be slow, and prolonged heating may be necessary.[3]
Visualizations
Caption: Derivatization of functional groups with this compound.
Caption: Reaction mechanism for urea formation.
Caption: Catalyzed reaction of an alcohol with this compound.
Caption: General pathway for the hydrolysis of an N-butylurethane.
References
Step-by-step synthesis of sulfonylureas using butyl isocyanate
Application Notes & Protocols
Topic: Step-by-Step Synthesis of Sulfonylureas Using Butyl Isocyanate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sulfonylureas are a class of organic compounds widely used as oral hypoglycemic agents for the treatment of type 2 diabetes mellitus.[1] They function by stimulating insulin (B600854) secretion from the β-cells of the pancreas.[2] The core structure of these compounds consists of an S-aryl sulfonylurea group with substitutions on the phenyl ring and the urea (B33335) N' end group.[2]
The most common and traditional method for synthesizing sulfonylureas involves the nucleophilic addition of a sulfonamide to an isocyanate in the presence of a base.[3] This document provides a detailed protocol for the synthesis of a first-generation sulfonylurea, Tolbutamide, by reacting p-toluenesulfonamide (B41071) with this compound.[4] This reaction is a straightforward and efficient method for forming the key sulfonylurea linkage.
General Reaction Scheme
The synthesis is chemically installed by reacting an aryl sulfonamide with an isocyanate.[2] The reaction proceeds via the deprotonation of the sulfonamide by a base, creating a nucleophilic nitrogen that subsequently attacks the electrophilic carbonyl carbon of the isocyanate.
Scheme 1: General Synthesis of N-Alkyl-N'-(arylsulfonyl)urea
Experimental Protocol: Synthesis of Tolbutamide
This protocol details the synthesis of Tolbutamide (1-butyl-3-(p-tolylsulfonyl)urea), a representative first-generation sulfonylurea.[5][6]
3.1 Materials and Equipment
-
Reagents:
-
p-Toluenesulfonamide
-
This compound
-
Potassium carbonate (K₂CO₃) or another suitable base like pyridine.[3]
-
Dimethylformamide (DMF) or Acetone[3]
-
Hydrochloric acid (HCl), 5% aqueous solution
-
Ethanol (B145695) (for recrystallization)
-
Distilled water
-
-
Equipment:
3.2 Synthetic Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, add p-toluenesulfonamide (1 equivalent).
-
Dissolution: Add a suitable solvent such as acetone (B3395972) or DMF and a base (e.g., potassium carbonate, 1.2 equivalents).[3] Stir the mixture to achieve a suspension or solution.
-
Addition of Isocyanate: Add this compound (1.1 equivalents) dropwise to the stirred mixture at room temperature. The reaction is an addition reaction between p-toluenesulfonamide and this compound.[4]
-
Reaction: Stir the reaction mixture at room temperature for 3-4 hours or until Thin Layer Chromatography (TLC) indicates the consumption of the starting material.
-
Work-up:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Add distilled water to the residue and stir.
-
Acidify the aqueous mixture to pH ≈ 5 with a 5% HCl solution. This will precipitate the crude Tolbutamide.
-
-
Isolation of Crude Product:
3.3 Purification Protocol: Recrystallization
-
Solvent Selection: Ethanol is a suitable solvent for the recrystallization of Tolbutamide. The principle of recrystallization is based on the difference in solubility of the compound in a hot versus a cold solvent.[10]
-
Dissolution: Place the crude Tolbutamide in a beaker or Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture until the solid completely dissolves.[11]
-
Crystallization: Allow the solution to cool slowly and undisturbed to room temperature. Further cooling in an ice bath can maximize crystal formation.[10]
-
Isolation of Pure Product: Collect the purified crystals by vacuum filtration.[9]
-
Drying: Wash the crystals with a small amount of ice-cold ethanol and dry them thoroughly.[10] The purity of the final product can be assessed by melting point determination and spectroscopic analysis.[7]
Data Presentation
Table 1: Reaction Parameters for Tolbutamide Synthesis
| Parameter | Value/Condition | Reference |
| Starting Material | p-Toluenesulfonamide | [4] |
| Reagent | This compound | [4] |
| Base | Potassium Carbonate / Pyridine | [3] |
| Solvent | Acetone / DMF | [3] |
| Reaction Time | 3-4 hours (typical) | Varies |
| Reaction Temperature | Room Temperature | Varies |
| Typical Yield | > 90% | [12] |
| Purification Method | Recrystallization from Ethanol | [13] |
Table 2: Characterization Data for Tolbutamide
| Analysis | Expected Result | Reference |
| Appearance | White crystalline powder | [13] |
| Melting Point | 128-130 °C | - |
| ¹H-NMR (DMSO-d₆, δ ppm) | ~10.5 (s, 1H, -SO₂-NH-), ~8.5 (t, 1H, -C(=O)-NH-), 7.5-7.8 (d, 2H, Ar-H), 7.2-7.4 (d, 2H, Ar-H), 2.9-3.1 (q, 2H, -NH-CH₂-), 2.4 (s, 3H, Ar-CH₃), 1.1-1.4 (m, 4H, -CH₂-CH₂-), 0.8 (t, 3H, -CH₃) | [3] |
| ¹³C-NMR (DMSO-d₆, δ ppm) | ~153 (C=O), ~143 (Ar-C), ~137 (Ar-C), ~129 (Ar-CH), ~125 (Ar-CH), ~39 (-NH-CH₂-), ~31 (-CH₂-), ~21 (Ar-CH₃), ~19 (-CH₂-), ~13 (-CH₃) | [3] |
| IR (cm⁻¹) | 3300-3400 (N-H stretching), 1650-1680 (C=O stretching), 1330-1370 & 1150-1180 (S=O stretching) | [3] |
Visualizations
Synthesis Workflow
The following diagram illustrates the step-by-step experimental workflow for the synthesis and purification of sulfonylureas.
Caption: Experimental workflow for sulfonylurea synthesis.
Mechanism of Action: Sulfonylurea Signaling Pathway
Sulfonylureas exert their hypoglycemic effect by modulating the ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells, which leads to insulin exocytosis.[4]
Caption: Sulfonylurea mechanism of action in pancreatic β-cells.
Safety and Handling
-
Isocyanates: this compound is toxic, a lachrymator, and moisture-sensitive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: DMF and acetone are flammable. Avoid open flames and ensure proper ventilation.
-
Acids and Bases: Handle with care. Use appropriate PPE to avoid skin and eye contact.
Conclusion
The reaction of an arylsulfonamide with an isocyanate such as this compound is a robust and high-yielding method for the synthesis of sulfonylurea drugs.[2][12] The protocol provided for Tolbutamide is a representative example that can be adapted for the synthesis of other sulfonylurea derivatives. Proper purification by recrystallization is crucial to obtain a product with high purity suitable for further research and development.[11]
References
- 1. Sulfonylureas - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. cbijournal.com [cbijournal.com]
- 5. researchgate.net [researchgate.net]
- 6. youthmedicaljournal.com [youthmedicaljournal.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. NMR spectroscopy as a characterization tool enabling biologics formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. mt.com [mt.com]
- 12. researchgate.net [researchgate.net]
- 13. pharmacy180.com [pharmacy180.com]
Application Note: LC-MS/MS Methods for the Ultrasensitive Quantification of Butyl Isocyanate Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction Butyl isocyanate is a reactive chemical intermediate used in the synthesis of various products, including pesticides, pharmaceuticals, and polyurethane materials.[1] Due to its high reactivity and potential as a respiratory and dermal sensitizer, monitoring its presence at trace levels in environmental, occupational, and industrial samples is critical.[2] Direct analysis of isocyanates is challenging due to their instability. Therefore, derivatization is essential to create stable products suitable for chromatographic analysis.
This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the detection and quantification of this compound. The protocol is based on derivatization with di-n-butylamine (DBA), which reacts with the isocyanate group to form a stable urea (B33335) derivative.[3][4] This method offers high selectivity and sensitivity, making it ideal for analyzing complex matrices.[5][6]
Principle of the Method
The analytical workflow involves three main stages:
-
Sample Collection and Derivatization: this compound in the sample is stabilized by an immediate reaction with di-n-butylamine (DBA). This reaction forms N,N,N'-tributylurea, a stable derivative.
-
Chromatographic Separation: The stable urea derivative is separated from other matrix components using reverse-phase liquid chromatography (LC).
-
Mass Spectrometric Detection: The separated derivative is detected and quantified with high selectivity and sensitivity using a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.[5][7]
Caption: Chemical derivatization of this compound with DBA.
Experimental Protocols
Protocol 1: Analysis of this compound in Air Samples
This protocol is adapted for occupational exposure monitoring where air samples are collected.
1. Materials and Reagents
-
Derivatization Solution: 0.01 M di-n-butylamine (DBA) in toluene (B28343).
-
Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic Acid (LC-MS grade).
-
Collection Medium: Midget impinger flasks.[3]
-
Standards: this compound-DBA derivative certified reference material. If unavailable, synthesize in-house by reacting a known amount of this compound with excess DBA and purify.
-
Internal Standard (IS): Deuterated DBA-isocyanate derivative is recommended for best results.[2][4]
2. Sample Collection and Preparation
-
Draw a known volume of air (e.g., 15 L) through a midget impinger flask containing 10 mL of the DBA in toluene derivatization solution.[3]
-
Transfer the solution to a clean vial.
-
Evaporate the toluene to dryness under a gentle stream of nitrogen at room temperature.[4]
-
Reconstitute the residue in 1.0 mL of acetonitrile.[8]
-
Add the internal standard solution.
-
Vortex the sample and transfer it to an LC autosampler vial for analysis.
3. LC-MS/MS Instrumental Parameters
The following table provides typical starting parameters for the LC-MS/MS analysis. These may require optimization for specific instruments.
| Parameter | Setting |
| LC System | UPLC/HPLC System |
| Column | C18 Reverse-Phase Column (e.g., 5 cm x 2.1 mm, <2 µm particle size)[9] |
| Mobile Phase A | 0.05% Formic Acid in Water[9] |
| Mobile Phase B | 0.05% Formic Acid in Acetonitrile[9] |
| Gradient | Start at 50% B, ramp to 90% B over 1 min, hold for 3 min, return to 50% B and re-equilibrate for 4 min.[9] |
| Flow Rate | 0.4 - 0.5 mL/min[9] |
| Column Temperature | 30 - 35 °C[9] |
| Injection Volume | 2 - 5 µL[9][10] |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode[9] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be optimized. Example for this compound-DBA (MW=228.4): Precursor Ion (Q1): 229.2 [M+H]⁺, Product Ions (Q3): (e.g., fragments from butyl chain loss) |
Protocol 2: Analysis of this compound in Polymer/Solid Matrices
This protocol is designed for quantifying residual this compound in materials like polyurethane foams or resins.
1. Materials and Reagents
-
Same as Protocol 1, with the addition of an extraction solvent like Dichloromethane (DCM).[5]
2. Sample Preparation and Extraction
-
Weigh approximately 10 g of the solid sample into an extraction thimble.[10]
-
Perform a Soxhlet or Accelerated Solvent Extraction (ASE) using dichloromethane.[10]
-
Crucially, add the derivatizing agent (e.g., 40 mg of a suitable amine reagent like 1-(2-pyridyl)piperazine (B128488) or DBA) directly to the receiving flask or vessel to ensure derivatization occurs immediately upon extraction.[10]
-
After extraction, evaporate the solvent to dryness.
-
Re-dissolve the extract in an appropriate solvent mixture (e.g., 90:10 Acetonitrile:DMSO).[10]
-
Filter the sample through a 0.22 µm filter if particulates are present.
-
Transfer to an autosampler vial for LC-MS/MS analysis as described in Protocol 1.
Quantitative Data Summary
LC-MS/MS methods provide excellent quantitative performance for isocyanate derivatives. The following table summarizes typical performance characteristics based on published data for similar low molecular weight isocyanates derivatized with DBA.
| Performance Metric | Typical Value | Reference(s) |
| Linearity (r²) | > 0.995 | [3][11] |
| Instrumental Detection Limit | ~15 µg/L (for MIC-DBA derivative) | [3] |
| Limit of Detection (LOD) | 5 pg - 50 pg on-column | [6][7][12] |
| Repeatability (RSD) | < 15% | [3][11] |
| Recovery | 80 - 120% | [11] |
Experimental Workflow Visualization
The following diagram illustrates the complete analytical workflow from sample acquisition to final data analysis.
Caption: General workflow for LC-MS/MS analysis of this compound.
Conclusion
The described LC-MS/MS method, incorporating derivatization with di-n-butylamine, provides a highly sensitive, selective, and reliable approach for the quantification of this compound. The method is applicable to various matrices, including air and solid materials, making it a valuable tool for industrial hygiene, environmental monitoring, and quality control in manufacturing processes. The stability of the DBA derivative and the specificity of MS/MS detection ensure accurate results even in complex sample matrices.[2][5]
References
- 1. butlerov.com [butlerov.com]
- 2. theanalyticalscientist.com [theanalyticalscientist.com]
- 3. Determination of complex mixtures of airborne isocyanates and amines. Part 5. Determination of low molecular weight aliphatic isocyanates as dibutylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dl.astm.org [dl.astm.org]
- 7. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Sigma-Aldrich [sigmaaldrich.com]
- 10. epa.gov [epa.gov]
- 11. Validation of transferability of DBA derivatization and LC-MS/MS determination method for isocyanates via an interlaboratory comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Butyl Isocyanate in Polymer Chemistry
Introduction: N-Butyl isocyanate (CAS: 111-36-4) is a highly reactive organic compound that serves as a versatile building block in polymer chemistry. Its defining feature is the isocyanate functional group (-N=C=O), which readily undergoes nucleophilic attack. This high reactivity allows it to form stable urethane (B1682113) and urea (B33335) linkages, making it a crucial monomer and modification agent in the synthesis of a wide range of polymeric materials. Key applications include the synthesis of rigid-rod polymers like poly(n-butyl isocyanate), the development of crosslinking systems for coatings and elastomers, and the functionalization of polymer chains and surfaces to impart specific properties. These notes provide detailed protocols and data for researchers, scientists, and professionals in drug development and materials science.
Application 1: Synthesis of Poly(n-butyl isocyanate) via Living Anionic Polymerization
Poly(n-butyl isocyanate) (PBIC) is a well-studied polymer known for its unique stiffness and helical conformation in solution, often described as a "rigid-rod" or "wormlike" chain.[1][2] This rigidity arises from the partial double-bond character of the backbone. Living anionic polymerization is the preferred method for synthesizing PBIC with a controlled molecular weight and a narrow molecular weight distribution (low polydispersity).[3] The key challenge in this process is suppressing the competing cyclotrimerization side reaction, which is typically achieved by conducting the polymerization at very low temperatures.[3][4]
Experimental Protocol: Living Anionic Polymerization of n-Butyl Isocyanate
This protocol describes the synthesis of PBIC using sodium naphthalenide as an initiator in tetrahydrofuran (B95107) (THF) at -98 °C. This method is designed to achieve a "living" polymerization, allowing for precise control over the polymer's molecular architecture.[4][5]
Materials:
-
n-Butyl isocyanate (monomer), freshly distilled under vacuum.
-
Tetrahydrofuran (THF), anhydrous, freshly distilled from a sodium/benzophenone ketyl under a nitrogen atmosphere.
-
Sodium metal.
-
Naphthalene (B1677914), sublimed.
-
Sodium tetraphenylborate (B1193919) (NaBPh₄) (optional, as a common ion salt to prevent trimer formation).[4]
-
Methanol (B129727), anhydrous (for termination).
-
High-purity nitrogen or argon gas.
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations.
-
Flame-dried glassware, including a reaction flask with a magnetic stir bar and a sidearm with a rubber septum.
-
Low-temperature bath (e.g., liquid nitrogen/ethanol slush bath) capable of maintaining -98 °C.
-
Gastight syringes.
-
Cannula for liquid transfers.
Step-by-Step Procedure:
-
Initiator Preparation (Sodium Naphthalenide):
-
In a flame-dried flask under an inert atmosphere, add sublimed naphthalene to anhydrous THF to create a ~0.1 M solution.
-
Add a stoichiometric amount of clean sodium metal.
-
Stir the mixture at room temperature. A dark green color will develop over several hours, indicating the formation of the sodium naphthalenide radical anion. The concentration can be determined via titration.
-
-
Polymerization Setup:
-
Assemble the flame-dried reaction flask under a positive pressure of inert gas.
-
Add the desired amount of anhydrous THF to the flask via cannula.
-
If using, add the common ion salt (NaBPh₄) to the THF.
-
Cool the flask to -98 °C using the low-temperature bath and allow it to equilibrate for 20-30 minutes.
-
-
Initiation:
-
Using a gastight syringe, transfer the calculated amount of sodium naphthalenide initiator solution to the cold THF in the reaction flask. The amount of initiator will determine the final molecular weight of the polymer.
-
-
Propagation:
-
Slowly add the freshly distilled n-butyl isocyanate monomer to the stirred initiator solution at -98 °C via a gastight syringe.
-
The reaction is typically rapid. Allow the polymerization to proceed for a set time (e.g., 10-30 minutes). A quantitative yield is often achieved quickly, after which the risk of cyclotrimerization increases.[4]
-
-
Termination:
-
Terminate the living polymerization by adding a small amount of anhydrous methanol to the reaction mixture. The color of the solution will dissipate, indicating the quenching of the living anionic chain ends.
-
-
Polymer Isolation and Purification:
-
Allow the reaction flask to warm to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol or hexane).
-
Collect the white, fibrous PBIC polymer by filtration.
-
Wash the polymer several times with the non-solvent to remove any unreacted monomer and initiator residues.
-
Dry the polymer under vacuum at a low temperature (e.g., 40-50 °C) to a constant weight.
-
Data Presentation
The thermal stability of the resulting PBIC can be assessed using Thermogravimetric Analysis (TGA). The data below shows decomposition temperatures for PBIC at different weight loss percentages as a function of the heating rate in a nitrogen atmosphere.
Table 1: Thermal Decomposition Temperatures of Poly(n-butyl isocyanate) (PBIC) [6][7]
| Heating Rate (°C/min) | Temperature at 5% Weight Loss (°C) | Temperature at 50% Weight Loss (°C) |
|---|---|---|
| 1 | 225 | 260 |
| 5 | 245 | 280 |
| 10 | 255 | 290 |
| 20 | 265 | 300 |
| 40 | 275 | 310 |
Visualization
Caption: Workflow for Living Anionic Polymerization of n-Butyl Isocyanate.
Application 2: Model Compound for Crosslinking Studies
Butyl isocyanate is frequently used to synthesize model compounds that mimic the reactive groups in more complex polymer systems. For instance, reacting this compound with diethyl malonate creates a model malonate-blocked isocyanate (MMBI).[8][9] This model compound can then be used to study crosslinking reactions with agents like hexamethoxymethyl melamine (B1676169) (HMMM), which are vital in the coatings industry. This approach allows for the elucidation of reaction mechanisms and kinetics without the complexities of a full polymer system.
Experimental Protocol: Synthesis and Reaction of a Model Malonate-Blocked Isocyanate
This protocol details the synthesis of a model malonate-blocked isocyanate from this compound and its subsequent reaction with a melamine crosslinker.[8][9]
Materials:
-
This compound.
-
Diethyl malonate.
-
Sodium methoxide (B1231860) (catalyst).
-
Hexamethoxymethyl melamine (HMMM).
-
p-Toluenesulfonic acid (p-TSA) (catalyst for crosslinking).
-
Anhydrous methanol and isopropanol (B130326) (solvents).
-
Tetrabutylammonium (B224687) hydroxide (B78521) (for titration).
-
Iron phosphated cold-rolled steel panels (for coating tests).
Equipment:
-
Round-bottom flask with reflux condenser and magnetic stirrer.
-
Heating mantle.
-
FTIR spectrometer.
-
Autotitrator for non-aqueous titration.
-
Coating application equipment (e.g., draw-down bar).
-
Curing oven.
Step-by-Step Procedure:
-
Synthesis of Model Malonate-Blocked Isocyanate (MMBI):
-
In a round-bottom flask, combine this compound and a stoichiometric amount of diethyl malonate.
-
Add a catalytic amount of sodium methoxide.
-
The reaction is typically exothermic and proceeds readily. Monitor the disappearance of the isocyanate peak (~2270 cm⁻¹) using FTIR to confirm reaction completion.
-
The resulting product (MMBI) can be purified if necessary, but is often used directly.
-
-
Model Crosslinking Reaction with HMMM:
-
In a separate flask, dissolve the synthesized MMBI and HMMM in methanol.
-
Add a catalytic amount of p-TSA solution (e.g., 40% in isopropanol).
-
Heat the mixture to reflux (e.g., 75-80 °C) for a specified time.
-
Monitor the reaction progress by taking aliquots and titrating the remaining acidic CH groups of the malonate with tetrabutylammonium hydroxide. A decrease in acidic CH concentration indicates a reaction between the malonate and HMMM.
-
-
Coating Formulation and Curing (Application Test):
-
Prepare a formulation containing a hydroxyl-functional acrylic resin, the MMBI, and HMMM.
-
Cast a film of the formulation onto a steel panel with a defined thickness (e.g., 25 µm).
-
Cure the coated panel in an oven for 30 minutes at a selected temperature (e.g., 120 °C or 140 °C).
-
Evaluate the cured film for properties like hardness and solvent resistance (e.g., MEK rubs).
-
Data Presentation
The following table summarizes typical curing conditions and resulting properties for a coating formulation containing a malonate-blocked isocyanate trimer (MBIT) and HMMM, demonstrating the effect of the crosslinking reaction.
Table 2: Curing Properties of a Model Coating System [8][9]
| Crosslinker System | Cure Temperature (°C) | Cure Time (min) | Solvent Resistance (MEK Double Rubs) |
|---|---|---|---|
| MBIT + HMMM (Catalyzed) | 100 | 30 | < 50 |
| MBIT + HMMM (Catalyzed) | 120 | 30 | > 200 |
| MBIT + HMMM (Catalyzed) | 140 | 30 | > 200 |
Visualization
Caption: Model Reaction of Blocked Isocyanate with Melamine.
Application 3: Post-Polymerization Modification of Hydroxyl-Terminated Polymers
The efficient and clean reaction between an isocyanate and a hydroxyl group to form a stable carbamate (B1207046) (urethane) linkage is widely exploited for polymer modification. This compound can be used to cap or functionalize hydroxyl-terminated polymers, such as poly(ethylene glycol) (PEG) or hydroxyl-terminated polybutadiene (B167195) (HTPB).[10][11][12] This one-step, high-yield reaction is ideal for altering the end-group chemistry of a polymer, which can change its solubility, reactivity, or self-assembly behavior.
Experimental Protocol: End-Group Functionalization of a Hydroxyl-Terminated Polymer
This protocol provides a general method for the end-capping of a hydroxyl-terminated polymer with this compound using a tin-based catalyst.[11]
Materials:
-
Hydroxyl-terminated polymer (e.g., HO-PEG-OMe, Mn = 2000 g/mol ), dried thoroughly under vacuum.
-
This compound, freshly distilled.
-
Dibutyltindilaurate (DBTDL) catalyst.
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable anhydrous solvent.
-
Anhydrous methanol (for quenching excess isocyanate).
-
Diethyl ether (for precipitation).
Equipment:
-
Schlenk line or glovebox.
-
Flame-dried glassware (round-bottom flask, stir bar, septum).
-
Gastight syringes.
-
NMR spectrometer, GPC, and FTIR for characterization.
Step-by-Step Procedure:
-
Setup:
-
In a flame-dried flask under an inert atmosphere, dissolve the dry hydroxyl-terminated polymer in anhydrous DCM.
-
-
Reaction:
-
Add a catalytic amount of DBTDL to the polymer solution.
-
Using a gastight syringe, add an excess (e.g., 3-5 equivalents relative to the hydroxyl end-groups) of this compound to the stirred solution at ambient temperature. The excess drives the reaction to completion.
-
Allow the reaction to proceed for several hours (e.g., 4-12 hours) at room temperature.
-
-
Monitoring and Quenching:
-
Monitor the reaction progress by taking small aliquots and analyzing via FTIR. The disappearance of the broad -OH stretch and the appearance of the N-H stretch (~3300 cm⁻¹) and carbamate carbonyl (~1700 cm⁻¹) indicate successful reaction.
-
Once the reaction is complete, quench any remaining excess this compound by adding a small amount of anhydrous methanol.
-
-
Purification:
-
Concentrate the polymer solution under reduced pressure.
-
Precipitate the functionalized polymer by adding the concentrated solution dropwise into a large volume of cold diethyl ether with vigorous stirring.
-
Collect the polymer by filtration or decantation.
-
Repeat the dissolution-precipitation cycle 2-3 times to ensure high purity.
-
Dry the final product under vacuum to a constant weight.
-
-
Characterization:
-
Confirm the high degree of end-group conversion (>98%) using ¹H NMR spectroscopy by comparing the integration of signals from the polymer backbone with new signals from the butyl carbamate end-group.
-
Use GPC to confirm that no chain degradation or crosslinking occurred during the modification process.
-
Data Presentation
The success of the modification can be quantified by comparing the properties of the starting material and the final product.
Table 3: Characterization Data for Polymer End-Group Modification [10][11]
| Polymer Sample | Mn ( g/mol ) by GPC | Polydispersity (Đ) | End-Group Conversion (%) by ¹H NMR |
|---|---|---|---|
| HO-PEG-OMe (Starting Material) | 2100 | 1.05 | N/A |
| Butyl-Carbamate-PEG-OMe (Product) | 2200 | 1.05 | > 98% |
Visualization
Caption: Post-Polymerization Modification with this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. paint.org [paint.org]
- 9. wernerblank.com [wernerblank.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. static1.squarespace.com [static1.squarespace.com]
- 12. ijirset.com [ijirset.com]
Application Notes and Protocols for Handling Butyl Isocyanate in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the safe handling and use of butyl isocyanate in a laboratory environment. This compound is a highly reactive, toxic, and flammable chemical that requires strict adherence to safety protocols to minimize risks of exposure and accidents.[1][2][3][4][5]
Chemical and Physical Properties
This compound is a colorless liquid with a pungent odor.[1][4][5][6] It is crucial to understand its physical and chemical properties to handle it safely.
| Property | Value | Source |
| Molecular Formula | C5H9NO | [1] |
| Molecular Weight | 99.13 g/mol | [1] |
| Appearance | Colorless liquid | [1][7] |
| Odor | Pungent | [1][4][5][6] |
| Boiling Point | 115 °C | [5] |
| Flash Point | 17.8 °C (64 °F) | [4][5][8] |
| Vapor Pressure | 17.6 mmHg at 20 °C | [1][7] |
| Vapor Density | 3.4 (Air = 1) | [1] |
| Water Solubility | Insoluble, reacts slowly | [1][4][5] |
| Density | 0.88 g/mL at 25 °C | [5] |
Hazard Identification and Toxicity
This compound is classified as a highly hazardous substance due to its toxicity, flammability, and reactivity.[9][2][3]
Primary Hazards:
-
Acute Toxicity: Fatal if inhaled and toxic if swallowed or in contact with skin.[1][3] Inhalation can cause severe respiratory tract irritation and damage.[2][10]
-
Corrosivity: Causes severe skin burns and eye damage.[9][3] It is also a lachrymator, meaning it can cause tearing.[2][3][7]
-
Sensitization: May cause allergic skin reactions and asthma-like symptoms if inhaled.[9][3]
-
Flammability: Highly flammable liquid and vapor.[9][2][3][5] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[9][2][5]
-
Reactivity: Reacts violently with water, alcohols, amines, and strong oxidants.[4] The reaction with water produces amines and carbon dioxide, which can cause a pressure buildup in sealed containers.[4][6][11] It may polymerize when heated.[9]
| Toxicity Data | Value | Species | Route | Source |
| LC50 (4h) | 59 mg/m³ | Rat | Inhalation | [3][10] |
| LD50 | 360 mg/kg | Rat | Oral | [3] |
| Occupational Exposure Limits | Value | Organization |
| ERPG-1 | 0.05 ppm | AIHA |
| ERPG-2 | 0.2 ppm | AIHA |
| ERPG-3 | 2 ppm | AIHA |
| AEGL-2 (60 min) | 0.083 ppm | NAC/NRC |
| AEGL-3 (60 min) | 0.25 ppm | NAC/NRC |
Note: No official OSHA PEL or NIOSH REL has been established for n-butyl isocyanate, but safe work practices should always be followed.[2]
Experimental Protocols
Standard Handling Procedure
All work with this compound must be conducted in a well-ventilated chemical fume hood.[3][12] An emergency shower and eyewash station must be readily accessible.[2]
Personnel Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves such as butyl rubber or nitrile rubber are required.[13][14][15] Thin latex gloves are not suitable.[14][16]
-
Eye Protection: Tightly fitting safety goggles and a face shield are mandatory.[2][13]
-
Lab Coat: A flame-retardant and chemical-resistant lab coat or coveralls should be worn.[14]
-
Respiratory Protection: A full-face respirator with an appropriate organic vapor cartridge (e.g., ABEK filter) is recommended, especially when handling larger quantities or in case of ventilation failure.[13][16]
Workflow for Handling this compound:
Caption: Standard workflow for handling this compound.
Spill Cleanup Protocol
In the event of a spill, evacuate all non-essential personnel from the area.[2]
Spill Kit Contents:
-
Dry absorbent material (e.g., activated charcoal adsorbent, sand, or vermiculite).[2][11] Do not use combustible materials like sawdust.[11]
-
Decontamination solution (see formulation below).
-
Personal Protective Equipment (as listed in 3.1).
-
Sealable, labeled hazardous waste containers.
Spill Response Workflow:
Caption: Emergency response workflow for a this compound spill.
Decontamination Solution Formulations:
-
Formulation 1: 5-10% sodium carbonate, 0.2-2% liquid detergent, and water to make 100%.[17]
-
Formulation 2: 3-8% concentrated ammonia (B1221849) solution, 0.2-2% liquid detergent, and water to make 100%.[17] Note: Ensure good ventilation when using ammonia-based solutions.[17]
Allow the collected waste to stand in an open or loosely covered container in a fume hood for at least 48 hours to allow for the release of carbon dioxide gas produced during neutralization.[17][18]
Waste Disposal Protocol
All this compound waste, including contaminated materials and reaction byproducts, must be treated as hazardous waste.
-
Quenching: Unreacted this compound should be slowly added to a stirred solution of a decontamination agent (see section 3.2) in a fume hood.
-
Collection: Collect all liquid and solid waste in clearly labeled, sealed containers. Do not seal containers tightly if there is a possibility of gas evolution from ongoing neutralization reactions.[11][17]
-
Storage: Store waste containers in a cool, dry, well-ventilated area away from incompatible materials and sources of ignition.[9][11][19]
-
Disposal: Arrange for disposal through your institution's environmental health and safety office.[2] Do not pour this compound waste down the drain.
Storage and Incompatibility
-
Storage: Store this compound in a tightly closed container under an inert atmosphere (e.g., nitrogen) in a cool, dry, well-ventilated, and fireproof area.[2][12][19] It should be stored separately from strong oxidants, acids, bases, and water-containing compounds.[4]
-
Incompatible Materials: this compound is incompatible with a wide range of substances, including:
-
Water
-
Alcohols
-
Amines
-
Strong acids and bases
-
Strong oxidizing agents
-
Alkali metals
-
Peroxides
-
Emergency Procedures
-
Inhalation: Move the victim to fresh air immediately.[12] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[12]
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 30 minutes.[4] Remove contaminated clothing. Seek immediate medical attention.[2][11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 30 minutes, holding the eyelids open.[4][11] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[12]
-
Fire: Use dry chemical, CO2, or alcohol-resistant foam extinguishers.[2][4][6] Do not use water, as it can react violently and spread the fire.[2] Use a water spray to cool fire-exposed containers.[2][19] Firefighters should wear full protective clothing and self-contained breathing apparatus (SCBA).[19]
References
- 1. This compound | C5H9NO | CID 8110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nj.gov [nj.gov]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. This compound | 111-36-4 [chemicalbook.com]
- 6. N-BUTYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. n-Butyl isocyanate - Hazardous Agents | Haz-Map [haz-map.com]
- 8. nbinno.com [nbinno.com]
- 9. This compound: A Versatile Chemical with Broad Applications_Chemicalbook [chemicalbook.com]
- 10. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 11. actsafe.ca [actsafe.ca]
- 12. fishersci.com [fishersci.com]
- 13. What PPE is required when working with isocyanates? [sysco-env.co.uk]
- 14. benchchem.com [benchchem.com]
- 15. compositesone.com [compositesone.com]
- 16. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 17. safetyinnumbers.ca [safetyinnumbers.ca]
- 18. solutions.covestro.com [solutions.covestro.com]
- 19. Registration Dossier - ECHA [echa.europa.eu]
Application Notes and Protocols: The Reaction of Butyl Isocyanate with Water and its Implications for Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butyl isocyanate, a reactive chemical intermediate, undergoes a significant reaction with water, leading to the formation of n-butylamine, carbon dioxide, and N,N'-dibutylurea. This hydrolysis process has critical implications in various stages of drug development, from synthesis and formulation to stability and safety assessment. Understanding the kinetics, products, and influencing factors of this reaction is paramount for ensuring drug product quality and safety. These application notes provide a comprehensive overview of the this compound-water reaction, detailed experimental protocols for its study, and a discussion of its relevance to the pharmaceutical industry.
Introduction
This compound (C₅H₉NO) is an organic compound containing a highly electrophilic isocyanate functional group (-N=C=O). This reactivity makes it a valuable building block in the synthesis of various pharmaceuticals, including sulfonylurea antidiabetic drugs, as well as in the production of pesticides and polymers.[1][2] However, this reactivity also presents challenges, particularly its propensity to react with water.
The reaction of this compound with water, or hydrolysis, is a rapid process that can impact the purity of active pharmaceutical ingredients (APIs), the stability of formulations, and potentially introduce impurities with their own toxicological profiles.[3] The primary products of this reaction are n-butylamine and the unstable n-butylcarbamic acid, which readily decarboxylates to yield carbon dioxide. The newly formed, highly nucleophilic n-butylamine can then react with remaining this compound to form the more stable N,N'-dibutylurea.[4] The presence of these hydrolysis products can affect the safety and efficacy of a drug product. Therefore, a thorough understanding and the ability to monitor this reaction are crucial for pharmaceutical scientists.
Reaction of this compound with Water
The hydrolysis of this compound proceeds through a multi-step mechanism. Initially, the nucleophilic attack of a water molecule on the electrophilic carbon of the isocyanate group forms an unstable carbamic acid intermediate. This intermediate rapidly decomposes to yield n-butylamine and carbon dioxide.[5] Subsequently, the primary amine, n-butylamine, can react with another molecule of this compound to form N,N'-dibutylurea.[4]
Reaction Pathway Diagram
Caption: Reaction pathway of this compound hydrolysis.
Quantitative Data Summary
The rate of this compound hydrolysis is influenced by several factors, including temperature, pH, and the presence of catalysts. The reaction is generally rapid in aqueous environments.
| Parameter | Value | Conditions | Reference |
| Half-life (t½) | < 6 minutes | pH 4, 20°C | [4] |
| Observed Rate Constant (k_obs) | 8.4 x 10⁻⁴ s⁻¹ | For the formation of N,N'-dibutylurea in water, monitored by GC | [4] |
| Temperature Effect | Rate increases with temperature | Qualitative observation | [1] |
| Catalysis | Catalyzed by both acids and bases | General observation for isocyanates | [6] |
Experimental Protocols
To monitor the hydrolysis of this compound and quantify its products, High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable analytical techniques.
Experimental Workflow Diagram
Caption: General experimental workflow for studying this compound hydrolysis.
Protocol 1: HPLC-UV Method for Monitoring this compound Hydrolysis
This protocol describes a method to quantify this compound, n-butylamine, and N,N'-dibutylurea. Since this compound reacts with water, the mobile phase composition and sample preparation are critical. Derivatization of the amine product is often employed for better chromatographic performance and detection.
1. Materials and Reagents:
-
This compound (≥99% purity)
-
n-Butylamine (≥99% purity)
-
N,N'-Dibutylurea (≥98% purity)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Dibutylamine (B89481) (DBA) for derivatization (optional)[7][8]
-
Trifluoroacetic acid (TFA) or Formic acid (for mobile phase modification)
-
Volumetric flasks, pipettes, and autosampler vials
2. Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[9]
3. Standard Preparation:
-
Prepare individual stock solutions (e.g., 1 mg/mL) of this compound, n-butylamine, and N,N'-dibutylurea in acetonitrile.
-
From the stock solutions, prepare a series of mixed calibration standards at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in acetonitrile.
4. Sample Preparation (for kinetic study):
-
Initiate the hydrolysis reaction by adding a known amount of this compound to a buffered aqueous solution (e.g., pH 4, 7, or 9) at a controlled temperature.
-
At specified time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a large volume of cold acetonitrile to stop the hydrolysis and precipitate the urea. Alternatively, derivatize the n-butylamine with a suitable agent like dibutylamine.[7]
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
5. HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% TFA or formic acid). A typical gradient could be:
-
Start with 10% acetonitrile, ramp to 90% acetonitrile over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm for all compounds. A diode array detector can be used to monitor multiple wavelengths.
6. Data Analysis:
-
Identify the peaks for this compound, n-butylamine (or its derivative), and N,N'-dibutylurea based on the retention times of the standards.
-
Construct calibration curves by plotting the peak area versus the concentration for each standard.
-
Quantify the concentration of each component in the reaction samples using the calibration curves.
-
Plot the concentration of this compound versus time to determine the reaction rate and half-life.
Protocol 2: GC-MS Method for Analysis of Hydrolysis Products
GC-MS is particularly useful for the identification and quantification of the volatile n-butylamine and the less volatile N,N'-dibutylurea. Derivatization may be necessary for the polar amine to improve peak shape and sensitivity.
1. Materials and Reagents:
-
Same as for HPLC, with the addition of a derivatizing agent such as ethyl chloroformate.[10]
-
Dichloromethane or other suitable organic solvent for extraction.
2. Instrumentation:
-
GC-MS system with a split/splitless injector and a mass selective detector.
-
A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
3. Standard and Sample Preparation:
-
Prepare standards as in the HPLC protocol.
-
For sample preparation, after quenching the reaction, perform a liquid-liquid extraction of the aqueous sample with dichloromethane.
-
The organic extract can be analyzed directly or after derivatization of n-butylamine. To derivatize, add a reagent like ethyl chloroformate under basic conditions to form the corresponding carbamate.[10]
4. GC-MS Conditions:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature of 60°C, hold for 2 minutes.
-
Ramp at 10°C/min to 280°C, hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Mode: Full scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification.
-
5. Data Analysis:
-
Identify the compounds based on their retention times and mass spectra compared to standards.
-
Use SIM mode for accurate quantification, monitoring characteristic ions for each compound.
-
Construct calibration curves and calculate concentrations as described for the HPLC method.
Implications in Drug Development
The reaction of this compound with water has several important implications for the pharmaceutical industry:
-
API Synthesis and Purity: If this compound is used as a reactant or is an intermediate in an API synthesis, exposure to water can lead to the formation of n-butylamine and N,N'-dibutylurea as impurities. These impurities must be monitored and controlled to meet regulatory requirements.[10]
-
Drug Product Formulation and Stability: The presence of residual water in excipients or from atmospheric moisture during manufacturing can lead to the degradation of a drug product containing an isocyanate-based API.[11][12] This degradation can result in a loss of potency and the formation of potentially harmful degradants. Forced degradation studies, including hydrolysis under acidic, basic, and neutral conditions, are essential to understand the stability of such drugs.[13][14]
-
Reactive Metabolites: Isocyanates can be formed in vivo as reactive metabolites of certain drugs.[15][16] These reactive intermediates can covalently bind to biological macromolecules, which is a potential mechanism for drug-induced toxicity. Understanding the hydrolysis of this compound can provide insights into its potential detoxification pathway in a biological system.
-
Extractables and Leachables: Polyurethane-based materials are used in medical devices and pharmaceutical packaging.[4][6][17][18][19] Incomplete polymerization or degradation of these materials can lead to the release of residual isocyanates, which can then hydrolyze. The hydrolysis products, n-butylamine and N,N'-dibutylurea, could potentially leach into the drug product, affecting its quality and safety.[7] Therefore, extractables and leachables studies are crucial for such materials.
Safety and Handling
This compound is a toxic and highly reactive compound. It is also flammable.[17][18][19] Proper safety precautions are essential when handling this chemical in a laboratory setting.[3]
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[17]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber or nitrile), safety goggles, and a lab coat.[17][18]
-
Storage: Store this compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen) in a cool, dry, and well-ventilated area away from water, acids, bases, and oxidizing agents.[17][19]
-
Spill and Waste Disposal: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste. Do not use water to clean up spills.[6] Unreacted this compound can be neutralized with a solution of isopropyl alcohol and ammonia (B1221849) in water.
By understanding the reactivity of this compound with water and implementing the appropriate analytical and safety protocols, researchers and drug development professionals can mitigate the risks associated with this compound and ensure the quality and safety of pharmaceutical products.
References
- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C5H9NO | CID 8110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jordilabs.com [jordilabs.com]
- 5. api.upums.ac.in [api.upums.ac.in]
- 6. azom.com [azom.com]
- 7. Determination of complex mixtures of airborne isocyanates and amines. Part 5. Determination of low molecular weight aliphatic isocyanates as dibutylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. diva-portal.org [diva-portal.org]
- 9. A novel treatment and derivatization for quantification of residual aromatic diisocyanates in polyamide resins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rjptonline.org [rjptonline.org]
- 12. ijrpr.com [ijrpr.com]
- 13. forced degradation products: Topics by Science.gov [science.gov]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pacificbiolabs.com [pacificbiolabs.com]
- 16. srd.nist.gov [srd.nist.gov]
- 17. fda.gov [fda.gov]
- 18. resolvemass.ca [resolvemass.ca]
- 19. d2evkimvhatqav.cloudfront.net [d2evkimvhatqav.cloudfront.net]
Troubleshooting & Optimization
Technical Support Center: Side Reactions of Butyl Isocyanate with Nucleophiles
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with butyl isocyanate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during experiments involving nucleophiles.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products when reacting this compound with nucleophiles?
A1: The high reactivity of the isocyanate group can lead to several common side products, depending on the nucleophile and reaction conditions. The most prevalent side products are:
-
Ureas: Formed from the reaction with water or amines. Symmetrically disubstituted ureas can precipitate from solution.
-
Allophanates: Result from the reaction of excess this compound with a urethane (B1682113) (formed from an alcohol). This leads to branching and cross-linking.[1]
-
Biurets: Formed when excess this compound reacts with a urea (B33335) linkage.
-
Isocyanurates: Cyclic trimers of this compound that can form at elevated temperatures or in the presence of certain catalysts.
Q2: How can I minimize the formation of insoluble urea byproducts in my reaction?
A2: The formation of insoluble di-n-butylurea is a common issue, primarily caused by the reaction of this compound with trace amounts of water. To minimize this:
-
Strict Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents.[2]
-
Inert Atmosphere: Conduct the reaction under a dry inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.
-
Solvent Choice: Use high-purity, anhydrous solvents. Non-polar solvents can sometimes favor the desired reaction over urea formation.
Q3: My reaction is sluggish or not going to completion. What are the likely causes?
A3: Several factors can lead to incomplete reactions:
-
Insufficient Catalyst: Many isocyanate reactions require a catalyst to proceed at a reasonable rate. Ensure you are using an appropriate catalyst at an effective concentration.
-
Steric Hindrance: Bulky substituents on either the this compound or the nucleophile can slow down the reaction rate.
-
Low Temperature: While lower temperatures can suppress side reactions, they can also significantly reduce the rate of the desired reaction. A careful balance is necessary.
Troubleshooting Guides
Problem 1: Formation of White Precipitate (Urea)
Symptoms:
-
A white, insoluble solid forms in the reaction mixture.
-
Reduced yield of the desired product.
-
The precipitate is often di-n-butylurea.
Root Causes:
-
Presence of moisture in solvents, reagents, or from the atmosphere.
Solutions:
| Solution | Detailed Protocol |
| Use Anhydrous Solvents | Dry solvents using appropriate methods. For example, THF can be dried by refluxing over sodium/benzophenone until a deep blue color persists, followed by distillation under nitrogen.[3] Dichloromethane can be distilled from calcium hydride. |
| Dry Reagents | Dry liquid reagents over molecular sieves (3Å or 4Å). Solid reagents can be dried in a vacuum oven. |
| Inert Atmosphere | Assemble the reaction setup while hot after oven-drying and immediately place it under a positive pressure of nitrogen or argon.[2] |
Problem 2: Unexpected Increase in Viscosity or Gel Formation
Symptoms:
-
The reaction mixture becomes significantly more viscous than expected.
-
In extreme cases, the entire reaction mixture solidifies into a gel.
Root Causes:
-
Formation of allophanate (B1242929) or biuret (B89757) linkages leading to cross-linking.[1]
-
Trimerization of this compound to form isocyanurates.
Solutions:
| Solution | Detailed Protocol |
| Control Stoichiometry | Use a precise 1:1 molar ratio of this compound to the nucleophile. If a slight excess of isocyanate is necessary, add it portion-wise to the reaction mixture. |
| Temperature Control | Maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate. For many reactions, keeping the temperature below 80°C is a good starting point. Allophanate formation is more common at elevated temperatures.[1] |
| Catalyst Selection | Choose a catalyst that favors the desired reaction over side reactions. For example, some amine catalysts are less likely to promote trimerization than certain organometallic catalysts. |
Quantitative Data Summary
The following table summarizes general reaction conditions and expected outcomes for the primary reactions and common side reactions of this compound. Please note that specific results may vary depending on the exact substrate and experimental setup.
| Reaction | Nucleophile | Product | Typical Conditions | Catalyst | Yield | Reference |
| Desired Reaction | Primary Amine | N,N'-Disubstituted Urea | Room Temperature, Anhydrous Solvent | None required | High (>90%) | [4] |
| Desired Reaction | Alcohol | Urethane (Carbamate) | 25-80°C, Anhydrous Solvent | DBTDL, Amine | Good to High | [5] |
| Desired Reaction | Thiol | Thiocarbamate | Room Temperature, Anhydrous Solvent | Amine (e.g., TEA) | High | [6] |
| Side Reaction | Water | Di-n-butylurea | Room Temperature, Trace H₂O | None required | Variable | [7] |
| Side Reaction | Urethane | Allophanate | >100-150°C, Excess Isocyanate | Lewis acids, bases | Variable | [1] |
| Side Reaction | Urea | Biuret | High Temperature | None required | Variable | [8] |
| Side Reaction | This compound | Tri-n-butylisocyanurate | High Temperature | Basic catalysts | Variable | [9] |
Experimental Protocols
Protocol 1: Synthesis of N-Butyl-N'-phenylurea (Reaction with an Amine)
Objective: To synthesize N-butyl-N'-phenylurea with high purity.
Materials:
-
This compound
-
Anhydrous diethyl ether
-
Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer)
Procedure:
-
In a flame-dried, 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve aniline (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution to 0-5°C using an ice bath.
-
Add this compound (1.05 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, a white precipitate of N-butyl-N'-phenylurea will have formed.
-
Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven.
Expected Yield: >90%.
Protocol 2: General Procedure for Setting Up a Moisture-Sensitive Reaction
Objective: To establish an anhydrous reaction environment to minimize water-related side reactions.
Procedure:
-
Glassware Preparation: Thoroughly dry all glassware (reaction flask, condenser, dropping funnel, etc.) in an oven at >120°C for at least 4 hours or flame-dry under vacuum immediately before use.[2]
-
Assembly: Assemble the glassware while still hot and immediately place it under a positive pressure of a dry, inert gas (nitrogen or argon). Use a Schlenk line or a balloon filled with the inert gas.
-
Purging: For highly sensitive reactions, perform three cycles of evacuating the reaction vessel with a vacuum pump and back-filling with the inert gas.
-
Solvent and Reagent Addition: Add dried solvents and any non-moisture-sensitive reagents to the reaction flask via a syringe or cannula under a positive flow of inert gas.
-
This compound Addition: Add this compound dropwise to the reaction mixture at the desired temperature using a syringe through a rubber septum.
-
Quenching: Upon reaction completion, quench any unreacted this compound by adding a small amount of a primary or secondary amine (e.g., dibutylamine) or an alcohol (e.g., methanol) before exposing the reaction mixture to the atmosphere.[10][11]
Visualizations
Caption: Key side reactions of this compound with common nucleophiles.
Caption: Troubleshooting workflow for common issues in this compound reactions.
References
- 1. Allophanate Formation - Polyurethanes science, technology, markets, and trends [ebrary.net]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. This compound | C5H9NO | CID 8110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. US6664414B2 - Process for reducing residual isocyanate - Google Patents [patents.google.com]
How to prevent polymerization of butyl isocyanate during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of butyl isocyanate to prevent its polymerization.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound polymerization during storage?
A1: The primary cause of this compound polymerization is its high reactivity, particularly with substances containing active hydrogen atoms, such as water (moisture).[1][2] The isocyanate group (-NCO) can also react with other isocyanate groups, leading to the formation of dimers and trimers, especially when exposed to heat, light, or catalysts.[1]
Q2: What are the ideal storage conditions for this compound?
A2: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[2][3] It is recommended to store it under an inert atmosphere, such as nitrogen, to prevent contact with moisture.[2] Refrigerated storage at 2-8°C is often advised.[4]
Q3: What materials are incompatible with this compound?
A3: this compound is incompatible with water, alcohols, amines, acids, bases, and strong oxidizing agents.[1] Contact with these substances can initiate vigorous or even explosive reactions and promote polymerization.[1]
Q4: How can I tell if my this compound has started to polymerize?
A4: Signs of polymerization include an increase in viscosity, the formation of solid precipitates, or a cloudy appearance in the normally clear, colorless liquid. A decrease in the purity, as determined by a titration to measure the isocyanate content (%NCO), is a quantitative indicator of polymerization.
Q5: Are there any chemical inhibitors that can be added to prevent polymerization?
A5: While some commercial preparations of isocyanates may contain stabilizers, the addition of inhibitors in a laboratory setting should be done with caution. Common stabilizers for isocyanates include hindered phenolic compounds (like BHT) and phosphite (B83602) esters. However, the compatibility and effectiveness for a specific application must be carefully considered.
Troubleshooting Guide
Issue: The this compound appears cloudy or contains solid particles.
| Possible Cause | Suggested Action |
| Exposure to Moisture | The sample has likely been contaminated with water, leading to the formation of insoluble polyureas. It is not recommended to use the material for reactions sensitive to purity. |
| Dimer/Trimer Formation | The material has started to self-polymerize due to improper storage conditions (e.g., elevated temperature). The purity should be assessed by determining the %NCO content. If the purity is below the required specification for your experiment, the material should be discarded. |
Issue: The viscosity of the this compound has noticeably increased.
| Possible Cause | Suggested Action |
| Advanced Polymerization | Significant oligomerization has occurred. The material is likely unsuitable for most applications. Confirm the degradation by measuring the %NCO content. |
Issue: I suspect my stored this compound has degraded, but it is still clear.
| Possible Cause | Suggested Action |
| Early-stage Polymerization | Dimer and trimer formation may not always be visible as precipitates in the initial stages. It is crucial to perform a quantitative analysis to determine the purity. |
| Contamination | Contamination with other soluble, non-reactive substances might have occurred. Analytical testing is recommended to confirm the identity and purity. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated)[4] | Reduces the rate of self-polymerization reactions (dimerization and trimerization). |
| Atmosphere | Inert gas (e.g., Nitrogen)[2] | Prevents contact with atmospheric moisture, which can initiate polymerization and hydrolysis. |
| Container | Tightly sealed, opaque container | Protects from moisture and light, which can catalyze polymerization. |
| Location | Cool, dry, well-ventilated area away from heat and ignition sources[2][3] | Ensures safety and stability by minimizing exposure to conditions that promote degradation. |
| Incompatible Materials | Store separately from water, alcohols, amines, acids, and bases[1] | Prevents accidental contact and subsequent hazardous reactions. |
Table 2: Illustrative Impact of Storage Temperature on this compound Stability
Disclaimer: The following data is illustrative and based on general principles of isocyanate chemistry. Actual rates of polymerization can vary based on purity, container, and presence of contaminants.
| Storage Temperature | Expected Purity (%NCO) after 3 months | Expected Purity (%NCO) after 6 months | Observations |
| 2-8°C | >98% | >97% | Minimal polymerization expected. |
| 20-25°C (Room Temp) | 95-98% | 90-95% | Gradual decrease in purity due to dimerization and trimerization. |
| >30°C | <95% | <90% | Accelerated polymerization, potential for visible changes (viscosity increase, solids). |
Experimental Protocols
Protocol: Determination of Isocyanate Content (%NCO) by Titration
This method is based on the reaction of this compound with an excess of di-n-butylamine to form urea. The unreacted amine is then back-titrated with a standard solution of hydrochloric acid.
Materials:
-
Di-n-butylamine solution (2 M in dry toluene)
-
Standardized hydrochloric acid (1 M in isopropanol)
-
Dry toluene (B28343)
-
Bromophenol blue indicator
-
Conical flasks with stoppers (250 mL)
-
Burette (50 mL)
-
Analytical balance
-
Magnetic stirrer and stir bar
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 2 g of the this compound sample into a dry 250 mL conical flask. Record the weight (W).
-
Immediately add 20 mL of dry toluene to dissolve the sample.
-
-
Reaction with Di-n-butylamine:
-
Pipette 20 mL of the 2 M di-n-butylamine solution into the flask.
-
Stopper the flask, swirl to mix, and let it stand for 15 minutes at room temperature to ensure the complete reaction of the isocyanate.
-
-
Titration:
-
Add 100 mL of isopropanol to the flask.
-
Add 4-6 drops of bromophenol blue indicator. The solution should be blue.
-
Titrate the solution with the standardized 1 M hydrochloric acid until the color changes from blue to yellow. Record the volume of HCl used (V_sample).
-
-
Blank Determination:
-
Perform a blank titration by following steps 2 and 3 without adding the this compound sample. Record the volume of HCl used for the blank (V_blank).
-
Calculation:
The percent isocyanate content (%NCO) is calculated using the following formula:
%NCO = [(V_blank - V_sample) * N * 4.202] / W
Where:
-
V_blank = volume of HCl for the blank titration (mL)
-
V_sample = volume of HCl for the sample titration (mL)
-
N = Normality of the HCl solution
-
4.202 = milliequivalent weight of the NCO group
-
W = weight of the this compound sample (g)
Mandatory Visualizations
Caption: Polymerization pathways of this compound.
Caption: Troubleshooting decision tree for stored this compound.
Caption: Quality control workflow for this compound.
References
Optimizing reaction conditions for butyl isocyanate with primary amines
This guide provides researchers, scientists, and drug development professionals with practical solutions to common challenges encountered during the synthesis of substituted ureas from butyl isocyanate and primary amines. Find answers to frequently asked questions and detailed protocols to optimize your reaction conditions and minimize the formation of unwanted side products.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction between this compound and a primary amine?
A1: The reaction is a nucleophilic addition where the lone pair of electrons on the primary amine's nitrogen atom attacks the electrophilic carbon of the isocyanate group. This forms a stable, neutral N,N'-disubstituted urea (B33335) derivative. This reaction is typically fast and exothermic, often proceeding to completion at room temperature without the need for a catalyst.[1][2][3]
Q2: My reaction is sluggish or not going to completion. What are the likely causes?
A2: While the reaction is generally rapid, low conversion can be caused by several factors:
-
Steric Hindrance: A highly sterically hindered primary amine may react more slowly.
-
Low Temperature: While the reaction is exothermic, running it at very low temperatures (e.g., below 0°C) without sufficient time can slow the rate considerably.
-
Solvent Choice: A solvent that poorly solubilizes one of the reactants can hinder the reaction.
Q3: Are catalysts necessary for this reaction?
A3: For the reaction between an aliphatic isocyanate like this compound and a primary amine, catalysts are generally not required due to the high reactivity of the amine.[2][4] In fact, the reaction can be too rapid to monitor easily.[4] Catalysts such as tertiary amines (e.g., DABCO) or organometallic compounds (e.g., dibutyltin (B87310) dilaurate) are more commonly employed for less reactive nucleophiles like alcohols or in polymerization reactions.[3][5][6]
Q4: How does solvent choice impact the reaction?
A4: The ideal solvent should be inert to the highly reactive isocyanate and capable of dissolving both the amine and the isocyanate. Crucially, the solvent must be anhydrous (dry) to prevent side reactions.[7] Common choices include tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), and dimethylformamide (DMF).[1] The choice can affect reaction rate and ease of product isolation.
Troubleshooting Guide
Symptom 1: A significant amount of white, insoluble precipitate forms in my reaction.
-
Possible Cause: This is the most common issue and is almost always due to the formation of N,N'-dibutylurea. Isocyanates are extremely sensitive to moisture.[7][8] Any water present in the reagents or solvent will react with two molecules of this compound to form an unstable carbamic acid, which then decarboxylates to form n-butylamine and carbon dioxide. This newly formed n-butylamine then reacts with another molecule of this compound to create the symmetrical N,N'-dibutylurea byproduct.[9][10]
-
Recommended Action:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven before use. Use fresh, anhydrous solvents. If possible, distill solvents from an appropriate drying agent.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Reagent Purity: Ensure the primary amine starting material is free of water.
-
Symptom 2: The final product is difficult to purify, with multiple spots on TLC close to the desired product.
-
Possible Cause: Formation of biuret (B89757) byproducts. If an excess of this compound is used, it can react with the newly formed urea product.[5] This secondary reaction forms a biuret, which can complicate purification.
-
Recommended Action:
-
Control Stoichiometry: Use a precise 1:1 molar ratio of the primary amine to this compound. If one reagent must be in excess, it is often preferable to have a slight excess of the amine, which can be more easily removed during workup.
-
Controlled Addition: Add the this compound dropwise to the solution of the primary amine, preferably at a reduced temperature (e.g., 0°C), to maintain control over the exothermic reaction and minimize side product formation.
-
Symptom 3: The reaction is uncontrollably fast and exothermic.
-
Possible Cause: The reaction between aliphatic amines and isocyanates is inherently very rapid.[2][4]
-
Recommended Action:
-
Dilution: Perform the reaction at a lower concentration by using more solvent.
-
Temperature Control: Begin the reaction at a lower temperature (e.g., 0°C or even -10°C) using an ice or ice-salt bath to dissipate the heat generated.
-
Slow Addition: As mentioned previously, add one reagent to the other slowly and dropwise using an addition funnel. This gives the system time to dissipate heat and prevents a dangerous temperature spike.
-
Symptom 4: The product appears to be a gel or an insoluble solid (in cases of di- or poly-amines).
-
Possible Cause: Trimerization of this compound. At elevated temperatures or in the presence of certain catalysts, isocyanates can undergo cyclotrimerization to form highly stable isocyanurate rings.[5][7] If you are working with a diamine to form a polyurea, this side reaction can lead to cross-linking and gelation.
-
Recommended Action:
-
Strict Temperature Control: Avoid high reaction temperatures. Most urea formations are efficient at room temperature or below.
-
Avoid Incompatible Catalysts: Be aware that basic catalysts can promote trimerization. Since the uncatalyzed reaction is fast, it is best to avoid catalysts altogether.
-
Data Presentation
Table 1: Common Solvents for this compound Reactions
| Solvent | Abbreviation | Typical Boiling Point (°C) | Key Characteristics |
| Tetrahydrofuran | THF | 66 | Good general-purpose solvent. Must be rigorously dried. |
| Dichloromethane | DCM | 40 | Good solubility for many organics. Volatile, easy to remove. Must be anhydrous. |
| Dimethylformamide | DMF | 153 | High-boiling polar aprotic solvent. Excellent solvating power. Must be anhydrous and can be difficult to remove. |
| Acetonitrile | ACN | 82 | Polar aprotic solvent. Must be anhydrous. |
| Toluene | - | 111 | Non-polar solvent. Can be useful if reactants are less polar. Must be anhydrous.[11] |
Table 2: Effect of Reaction Parameters on Urea Synthesis
| Parameter | Condition | Effect on Main Reaction | Potential Negative Outcomes |
| Temperature | Low (0-25°C) | Sufficiently fast for most primary amines. | - |
| High (>80°C) | Increases reaction rate. | Promotes side reactions like biuret formation and isocyanate trimerization.[5][12] | |
| Stoichiometry | 1:1 Amine:Isocyanate | Ideal for maximizing yield and purity. | - |
| Excess Isocyanate | Drives reaction to completion. | Leads to biuret formation, complicating purification.[5] | |
| Excess Amine | Ensures all isocyanate is consumed. | Requires removal of excess amine during workup. | |
| Moisture | Anhydrous | Prevents side reactions. | - |
| Presence of Water | Not applicable | Rapidly consumes isocyanate to form symmetrical urea byproducts.[8] |
Experimental Protocols
Protocol 1: General Procedure for Synthesis of N-Butyl-N'-[Primary Amine]-Urea
This protocol provides a general guideline for the reaction under standard laboratory conditions.
1. Preparation (Anhydrous Conditions):
-
Dry all glassware (round-bottom flask, magnetic stir bar, addition funnel, condenser) in an oven at >100°C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas (nitrogen or argon).
-
Assemble the glassware promptly. Fit the flask with a septum and establish an inert atmosphere using a nitrogen/argon inlet (e.g., a balloon or a line from a gas cylinder).
2. Reagent Preparation:
-
In the reaction flask, dissolve the primary amine (1.0 eq) in a suitable anhydrous solvent (e.g., THF or DCM, approx. 0.1-0.5 M concentration).
-
In the addition funnel, prepare a solution of this compound (1.0 eq) in the same anhydrous solvent.
3. Reaction:
-
Cool the stirred amine solution to 0°C using an ice-water bath.
-
Add the this compound solution dropwise from the addition funnel to the amine solution over 15-30 minutes. Monitor the internal temperature to ensure it does not rise significantly.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir for 1-3 hours.
4. Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). Check for the disappearance of the limiting starting material. A co-spot of the starting materials is recommended for accurate comparison.
5. Workup and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
The resulting crude product can be purified by:
-
Recrystallization: If the urea is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) is often effective.
-
Column Chromatography: If the product is an oil or if impurities are difficult to remove, purification via silica (B1680970) gel column chromatography may be necessary.
-
Visualizations
Caption: Experimental workflow for urea synthesis.
References
- 1. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 2. poliuretanos.net [poliuretanos.net]
- 3. Organic Chemistry/Isocyanate - Wikibooks, open books for an open world [en.wikibooks.org]
- 4. experts.umn.edu [experts.umn.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pcimag.com [pcimag.com]
- 9. Isocyanate - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. CN1844091A - Process for preparing this compound - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Managing Exothermic Reactions of Butyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for safely managing the exothermic reactions of butyl isocyanate. The following troubleshooting guides and frequently asked questions (FAQs) are designed to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary exothermic reactions of this compound to be aware of?
A1: this compound is a highly reactive electrophile that undergoes exothermic reactions with a variety of nucleophiles. The most common and significant exothermic reactions include:
-
Reaction with alcohols: Forms urethanes. This reaction is often catalyzed by bases and can be vigorous, especially in the absence of a solvent.[1]
-
Reaction with amines: Forms ureas. This reaction is typically very fast and highly exothermic.[2]
-
Reaction with water: This reaction initially forms an unstable carbamic acid, which then decomposes to butylamine (B146782) and carbon dioxide gas. The newly formed butylamine can then react with another molecule of this compound to form N,N'-dibutylurea. This reaction can lead to pressure buildup in closed systems.[1][3][4]
-
Trimerization: In the presence of certain catalysts (e.g., tertiary amines, metal carboxylates) or at elevated temperatures, this compound can undergo cyclotrimerization to form a stable isocyanurate ring, which is also an exothermic process.[5][6][7]
-
Polymerization: Acids and bases can initiate polymerization reactions, which can be vigorous and lead to a runaway reaction.[1]
Q2: What are the initial signs of a runaway reaction with this compound?
A2: Early detection of a potential runaway reaction is critical. Key indicators include:
-
An unexpected and rapid increase in the reaction temperature that is difficult to control with the available cooling system.
-
A noticeable increase in pressure within the reaction vessel.
-
A change in the color or viscosity of the reaction mixture.
-
Vigorous gas evolution.
Q3: What immediate steps should be taken if a temperature excursion is observed?
A3: If a temperature excursion occurs, immediate action is required to prevent a runaway reaction. Follow these steps:
-
Alert personnel: Immediately inform colleagues and the lab supervisor.
-
Stop reagent addition: If reagents are being added, stop the addition immediately.
-
Enhance cooling: Maximize the cooling to the reactor by increasing the flow of coolant or lowering the coolant temperature.
-
Emergency cooling: If available, utilize emergency cooling systems, such as an ice bath or a dry ice/acetone bath around the reactor.[8][9]
-
Quench the reaction: If the temperature continues to rise, and it is safe to do so, add a pre-prepared quenching agent to stop the reaction. (See Experimental Protocols for a detailed quenching procedure).
-
Evacuate if necessary: If the reaction cannot be brought under control, evacuate the area and follow emergency procedures.
Q4: How can moisture be excluded from reactions involving this compound?
A4: Moisture contamination can lead to unwanted side reactions and pressure buildup. To ensure anhydrous conditions:
-
Use oven-dried or flame-dried glassware.
-
Use anhydrous solvents.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Store this compound under an inert atmosphere and away from moisture.
Troubleshooting Guides
Issue 1: Unexpectedly Rapid Exotherm and Temperature Spike
| Possible Cause | Recommended Action |
| Incorrect reagent stoichiometry (excess nucleophile or catalyst) | Verify all calculations and ensure accurate measurement of all reagents. Consider adding the more reactive component slowly to control the reaction rate. |
| Inadequate heat removal | Ensure the cooling system is functioning correctly and is appropriately sized for the scale of the reaction. For highly exothermic reactions, consider using a larger reaction vessel to increase the surface area for heat exchange or dilute the reaction mixture. |
| Contamination of reagents or solvent with a catalytic impurity | Use purified reagents and high-purity solvents. Be aware that trace amounts of water, amines, or bases can act as catalysts. |
| Localized heating ("hot spots") | Ensure efficient stirring to maintain a homogenous temperature throughout the reaction mixture. |
Issue 2: Formation of Solid Precipitate (Urea Byproducts)
| Possible Cause | Recommended Action |
| Moisture contamination | As detailed in the FAQs, strictly maintain anhydrous conditions. Use anhydrous solvents and perform the reaction under an inert atmosphere. |
| Reaction with primary/secondary amine impurities | Ensure the purity of all starting materials. If the nucleophile is an alcohol, check for amine impurities. |
| Decomposition of thermally unstable reactants or products | Monitor the reaction temperature closely and avoid excessive heating, which can lead to decomposition and the formation of amine byproducts. |
Issue 3: Reaction Fails to Initiate or Proceeds Very Slowly
| Possible Cause | Recommended Action |
| Low reaction temperature | Gradually increase the reaction temperature while carefully monitoring for any signs of an exotherm. |
| Insufficient or inactive catalyst | If a catalyst is required, ensure it is fresh and added in the correct concentration. Consider a more active catalyst if necessary. |
| Steric hindrance of the nucleophile | Reactions with sterically hindered nucleophiles (e.g., secondary or tertiary alcohols) are slower than with primary alcohols.[2] These reactions may require higher temperatures, a more active catalyst, or longer reaction times. |
Quantitative Data
Table 1: Thermochemical Data for Isocyanate Reactions
| Reaction | Reactants | Product | Heat of Reaction (ΔH) | Notes |
| Urethane Formation | Phenyl Isocyanate + n-Butanol | N-Phenyl-N'-butylurethane | ~ -24 kcal/mol | This value for phenyl isocyanate is a reasonable estimate for the exothermicity of this compound reacting with an alcohol.[2] |
| Decomposition | n-Butyl Isocyanate | - | 0.55 kJ/g | In the range of 160 to 450 °C.[10] |
Table 2: Kinetic Data for Phenyl Isocyanate Reaction with Butanol (as an estimate for this compound)
| Parameter | Value | Conditions | Reference |
| Activation Energy (Ea) | 11.5 kcal/mol | In excess n-butanol | [11] |
| Activation Energy (Ea) | 8.1 kcal/mol | In xylene solution | [11] |
Experimental Protocols
Protocol 1: General Procedure for a Controlled Reaction with this compound
-
Glassware and Setup: Ensure all glassware is thoroughly dried in an oven and assembled hot under a stream of inert gas (nitrogen or argon). The reaction should be equipped with a magnetic or mechanical stirrer, a thermometer, a reflux condenser with an inert gas inlet, and an addition funnel for the dropwise addition of reagents.
-
Inert Atmosphere: Purge the entire system with inert gas for at least 15-20 minutes before adding any reagents. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Preparation: Use anhydrous solvents and ensure the purity of all reagents. This compound should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Controlled Addition: Dissolve one reactant in the reaction vessel and place the other reactant in the addition funnel. Add the second reactant dropwise to the stirred solution. Monitor the internal temperature closely during the addition.
-
Temperature Control: Use a cooling bath (e.g., ice-water or a cryocooler) to maintain the desired reaction temperature. Be prepared to adjust the addition rate or the cooling bath temperature to control any exotherm.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or in-situ Fourier-Transform Infrared Spectroscopy (FTIR).[12]
-
Work-up and Quenching: Once the reaction is complete, cool the mixture to 0°C. Slowly add a quenching agent (e.g., a small amount of an alcohol like isopropanol) to react with any excess this compound.
Protocol 2: Emergency Quenching of a Runaway this compound Reaction
WARNING: This procedure should only be performed by trained personnel with appropriate safety measures in place, including a safety shield and personal protective equipment.
-
Prepare a Quenching Solution: Before starting the reaction, prepare a quenching solution. A suitable quencher is a solution of a less reactive alcohol, such as isopropanol, in an inert, high-boiling point solvent. The amount of quenching agent should be sufficient to react with all the remaining this compound.
-
Immediate Actions: In the event of an uncontrolled exotherm, immediately stop the addition of any reagents and maximize cooling.
-
Controlled Addition of Quencher: If the temperature continues to rise, slowly and carefully add the quenching solution to the reaction mixture. DO NOT add the quencher all at once, as this can cause a violent reaction.
-
Monitor Temperature: Continuously monitor the temperature during the quenching process. The temperature should begin to decrease as the reactive isocyanate is consumed.
-
Post-Quench: Once the temperature is under control, continue stirring and cooling the mixture for an extended period to ensure the reaction is fully quenched.
Visualizations
References
- 1. N-BUTYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. poliuretanos.net [poliuretanos.net]
- 3. Isocyanate - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Aluminium-catalysed isocyanate trimerization, enhanced by exploiting a dynamic coordination sphere - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cooling during chemical reactions in chemical industry - Efficiency Finder [wiki.zero-emissions.at]
- 9. Cooling Techniques for Hyperthermia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. This compound | C5H9NO | CID 8110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. mt.com [mt.com]
Technical Support Center: Quenching Unreacted Butyl Isocyanate
This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for effectively quenching unreacted butyl isocyanate in a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to quench unreacted this compound?
A1: Unreacted this compound must be quenched or removed for several reasons. This compound is toxic, a potent respiratory sensitizer, and can cause allergic skin reactions.[1] Leaving it in the reaction mixture can lead to the formation of unwanted side products during work-up and purification, potentially complicating the isolation of the desired product.[2] Furthermore, isocyanates can react with subsequent reagents or solvents if not properly neutralized.
Q2: What are the common methods for removing or quenching unreacted this compound?
A2: The most common methods involve reacting the excess isocyanate with a nucleophilic reagent to form a more easily separable derivative.[2] These methods include:
-
Quenching with Alcohols: Reacting with an alcohol like methanol (B129727) or ethanol (B145695) to form a stable urethane (B1682113) (carbamate).[1][2]
-
Quenching with Amines: Using a primary or secondary amine, such as dibutylamine (B89481), to form a substituted urea (B33335).[2]
-
Quenching with Water: While possible, this is often less desirable as it forms a symmetrically substituted urea which can be difficult to remove and may generate CO2 gas.[2][3]
-
Using Scavenger Resins: Employing polymer-supported amines or alcohols that react with the isocyanate, allowing for its removal by simple filtration.[2]
Q3: How do I select the most appropriate quenching agent for my experiment?
A3: The choice of quenching agent depends on the properties of your desired product and the resulting byproduct. The ideal quencher converts the isocyanate into a byproduct that has significantly different solubility or chromatographic properties than your product, simplifying purification. For example, if your product is non-polar, quenching with a primary amine to form a more polar urea might be advantageous. Conversely, if your product is highly polar, forming a less polar urethane by quenching with an alcohol could be a better strategy.[2]
Q4: How can I monitor the reaction to confirm that all the this compound has been consumed?
A4: The disappearance of the isocyanate can be monitored using several analytical techniques:
-
FT-IR Spectroscopy: The strong, sharp absorption band of the isocyanate group (N=C=O) appears around 2270 cm⁻¹. Monitoring the disappearance of this peak is a reliable way to track the quenching progress.[4][5]
-
Thin-Layer Chromatography (TLC): If the isocyanate is visible on a TLC plate (e.g., by using a suitable stain), its consumption can be monitored by the disappearance of its spot.[1][2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to monitor the disappearance of the isocyanate starting material.[2]
Q5: What are the critical safety precautions when working with this compound?
A5: this compound is a hazardous chemical that requires strict safety protocols.[6]
-
Ventilation: Always handle this compound in a well-ventilated chemical fume hood.[1][7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., double-gloving), safety goggles or a face shield, and a lab coat.[7][8]
-
Incompatible Materials: Keep this compound away from water, moisture, strong acids, bases, and oxidizing agents, as it can react vigorously.[8]
-
Storage: Store in a tightly closed container under an inert atmosphere (e.g., nitrogen) in a cool, dry, well-ventilated area away from heat and ignition sources.[6][8]
-
Spills: Clean up spills immediately using an absorbent material and decontaminate the area with a suitable solution (e.g., 5% sodium carbonate solution).[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Quenching (Residual isocyanate detected after work-up) | 1. Insufficient amount of quenching agent used.2. Short reaction time for quenching.3. Low reaction temperature. | 1. Use a larger excess of the quenching agent (e.g., 3-5 equivalents relative to the initial excess of isocyanate).[2]2. Increase the stirring time for the quenching reaction (e.g., 1-2 hours) at room temperature.[2]3. Gentle heating (e.g., 40-50 °C) can be applied if the desired product is thermally stable.[1][2] |
| Difficulty Separating Product from Byproduct | 1. The urea or urethane byproduct has similar solubility or chromatographic properties to the desired product. | 1. Change the quenching agent to alter the byproduct's properties. For instance, if a primary amine was used, switch to a secondary amine to form a different urea.[2] Or, switch from an amine to an alcohol to form a urethane.[2]2. Consider using a scavenger resin. This creates a solid-bound byproduct that can be removed by filtration.[2] |
| Low Product Yield After Work-up | 1. The product may have some solubility in the aqueous layer during extraction.2. The product may have partially degraded due to the work-up conditions (e.g., strong acid/base washes).3. If using a scavenger resin, the product might be non-specifically binding to the resin. | 1. Back-extract the aqueous layers with the organic solvent. Using brine (saturated NaCl solution) during the final wash can help reduce the solubility of the organic product in the aqueous phase.[9]2. Use milder wash conditions (e.g., saturated ammonium (B1175870) chloride instead of strong acid).3. Reduce the amount of scavenger resin to the minimum required. Ensure the resin is thoroughly washed with a suitable solvent to recover any adsorbed product.[2] |
Data Presentation
Table 1: Comparison of Common Quenching Agents for this compound
| Quenching Agent | Byproduct Formed | Advantages | Disadvantages |
| Methanol (CH₃OH) | N-butyl methyl carbamate (B1207046) | Forms a urethane which is often easier to separate chromatographically than ureas.[2] | The resulting urethane may still have similar solubility to the product in some cases. |
| Dibutylamine ((CH₃CH₂CH₂CH₂)₂NH) | N,N-dibutyl-N'-butylurea | Forms an unsymmetrically substituted urea, which often has different solubility properties compared to symmetrically substituted ureas, aiding in separation.[2] | The excess amine must be removed, typically with an acidic wash, which might not be suitable for acid-sensitive products.[2] |
| Water (H₂O) | N,N'-dibutylurea | Inexpensive and readily available. | Forms a symmetrical urea that can be difficult to remove.[2] The reaction produces CO₂ gas, which can cause pressure buildup.[3] |
| Polymer-bound Amine (Scavenger Resin) | Resin-bound urea | Byproduct is removed by simple filtration, greatly simplifying the work-up procedure.[2] | Can be expensive. The product might non-specifically bind to the resin, potentially lowering the yield.[2] |
Table 2: Typical Reaction Parameters for Quenching this compound
| Parameter | Quenching with Methanol | Quenching with Dibutylamine |
| Equivalents of Quencher | 2-5 equivalents (relative to excess isocyanate) | 2-3 equivalents (relative to excess isocyanate)[2] |
| Solvent | The reaction solvent (e.g., THF, Dichloromethane) | The reaction solvent (e.g., THF, Dichloromethane) |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature[2] |
| Reaction Time | 30 minutes - 2 hours | 1 - 2 hours[2] |
| Monitoring Method | FT-IR (disappearance of N=C=O peak at ~2270 cm⁻¹) or TLC | FT-IR, TLC, or LC-MS[2] |
Experimental Protocols
Protocol 1: Quenching with Methanol to Form a Carbamate
This protocol is suitable when the resulting N-butyl methyl carbamate is easily separable from the desired product.
-
Cooling: Once the primary reaction is complete (as determined by a suitable monitoring technique), cool the reaction mixture to 0 °C using an ice-water bath.
-
Quenching: Slowly add methanol (2-5 equivalents relative to the initial amount of this compound) to the stirring reaction mixture.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
-
Monitoring: Monitor the disappearance of the isocyanate by FT-IR spectroscopy (loss of the peak at ~2270 cm⁻¹) to ensure the reaction is complete.[5]
-
Work-up: Proceed with the standard aqueous work-up.
Protocol 2: Quenching with Dibutylamine to Form a Urea
This protocol is effective for creating a urea byproduct that can often be removed through extraction or chromatography.[2]
-
Cooling: After the main reaction is finished, cool the reaction mixture to 0 °C in an ice bath.[2]
-
Quenching: Slowly add dibutylamine (2-3 equivalents relative to the initial amount of this compound) to the stirring solution.[2]
-
Reaction: Remove the cooling bath and let the mixture stir at room temperature for 1-2 hours.[2]
-
Monitoring: Check for the complete consumption of this compound using TLC or LC-MS.[2]
-
Work-up: Concentrate the reaction mixture. Redissolve the residue in an organic solvent like ethyl acetate. Wash the organic layer with 1 M HCl to remove excess dibutylamine, followed by washes with saturated aqueous sodium bicarbonate and brine. Dry the organic layer, filter, and concentrate.[2]
-
Purification: Purify the crude product by flash column chromatography to separate it from the N,N-dibutyl-N'-butylurea byproduct.[2]
Visualizations
Caption: Logic for selecting a suitable quenching agent.
Caption: Experimental workflow for quenching and purification.
Caption: Chemical reactions of isocyanate with quenchers.
References
Identifying byproducts in butyl isocyanate reactions by GC-MS
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with butyl isocyanate. It focuses on the identification of reaction byproducts using Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts formed in reactions involving this compound?
A1: this compound is a highly reactive electrophile. Common byproducts typically arise from its reaction with nucleophiles, including water, alcohols, amines, or even itself. The most prevalent byproducts are N,N'-dibutylurea, N-butylcarbamates, and isocyanurate trimers.
-
N,N'-Dibutylurea: Forms from the reaction of this compound with water. The isocyanate first hydrolyzes to form butylamine (B146782) and carbon dioxide[1][2][3]. The newly formed, nucleophilic butylamine then rapidly reacts with another molecule of this compound[3][4].
-
N-butylcarbamates: These are formed when this compound reacts with residual alcohols (ROH) that may be present as solvents or reagents in the reaction mixture. This reaction forms a urethane (B1682113) linkage[1][3].
-
Isocyanurate Trimers: In the presence of certain catalysts, or under conditions of high concentration or temperature, this compound can undergo self-condensation to form a stable, six-membered ring known as an isocyanurate[3][5].
-
Unreacted Starting Materials: Depending on the synthesis route, unreacted n-butylamine may also be present as an impurity[6][7].
Q2: I have an unexpected peak in my GC chromatogram. How can I begin to identify it?
A2: First, examine the corresponding mass spectrum for that peak. Look for a molecular ion (M+) peak. Then, compare the fragmentation pattern to the known patterns of common byproducts (see Table 1 below). Key indicators include:
-
Presence of Butylamine: this compound readily degrades with moisture to butylamine. Check for the presence of a peak corresponding to butylamine (MW: 73.14 g/mol ).
-
Urea (B33335) Formation: If butylamine is present, it can react with this compound to form N,N'-dibutylurea (MW: 172.28 g/mol )[4]. This is often a major byproduct.
-
Solvent Adducts: Consider the possibility of a reaction with your solvent. If you are using an alcohol-based solvent, look for the corresponding N-butylcarbamate.
Q3: My reaction mixture produced a white precipitate. What is it likely to be?
A3: A white precipitate is very often N,N'-dibutylurea. This byproduct has low solubility in many common organic solvents and will often crash out of solution as it forms. Its formation is particularly common if the reaction is exposed to atmospheric moisture or if water is generated in situ.
Q4: How can I minimize byproduct formation?
A4: To minimize byproduct formation, strict control of reaction conditions is essential.
-
Moisture Control: Use anhydrous solvents and reagents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis to butylamine and subsequent urea formation[1].
-
Temperature Control: Isocyanates can undergo self-condensation (trimerization) at elevated temperatures. Maintain the recommended reaction temperature to minimize this side reaction.
-
Stoichiometry: Ensure precise control over the stoichiometry of your reactants. An excess of the isocyanate can lead to a higher probability of side reactions.
Q5: Should I analyze my samples directly by GC-MS or use a derivatization technique?
A5: Both methods are viable, but serve different purposes.
-
Direct Analysis: Injecting a diluted aliquot of your reaction mixture directly is useful for identifying a broad range of volatile components, including the isocyanate itself, solvents, and lower molecular weight byproducts.
-
Derivatization: Isocyanates can be challenging to analyze directly due to their high reactivity. Derivatization, for example, by reacting the sample with an excess of di-n-butylamine (DBA), converts the reactive isocyanate into a stable urea derivative[8][9][10][11]. This method is more robust and is often used for accurate quantification of the isocyanate content[9].
Byproduct Data and Identification
The following table summarizes the key characteristics of common byproducts encountered in this compound reactions, which are critical for their identification by GC-MS.
Table 1: Common Byproducts in this compound Reactions and their Mass Spectral Data
| Byproduct Name | Formation Pathway | Molecular Weight ( g/mol ) | Key Mass Spectral Fragments (m/z) | Notes |
| Butylamine | Hydrolysis of this compound | 73.14 | 73 (M+), 58, 44, 30 | Often the first byproduct to form in the presence of water[4]. |
| N,N'-Dibutylurea | This compound + Butylamine | 172.28 | 172 (M+), 115, 100, 73, 56 | A common white precipitate in reactions exposed to moisture. |
| N-Butylcarbamate | This compound + Alcohol (ROH) | 99.13 + MW of ROH | Varies with alcohol used. Expect fragments from butyl group and alcohol moiety. | Identity depends on the alcohol present in the reaction. |
| Butyl Isocyanurate (Trimer) | 3 x this compound | 297.39 | 297 (M+), 241, 198, 142, 99 | More likely at higher concentrations or temperatures. |
Experimental Protocols
Protocol 1: Direct GC-MS Analysis of Reaction Mixture
This protocol is suitable for a general screening of volatile components.
-
Sample Preparation:
-
Under an inert atmosphere, withdraw 10 µL of the reaction mixture.
-
Dilute the aliquot with 990 µL of an anhydrous, non-reactive solvent (e.g., dichloromethane (B109758) or toluene) in a GC vial.
-
Cap the vial immediately to prevent exposure to atmospheric moisture.
-
-
GC-MS Parameters: The following are typical starting parameters and may require optimization.
Table 2: Suggested GC-MS Parameters for Direct Analysis
| Parameter | Setting |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial: 50 °C, hold for 2 min. Ramp: 10 °C/min to 280 °C. Hold: 5 min. |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 35 - 450 amu |
Protocol 2: GC-MS Analysis via Di-n-butylamine (DBA) Derivatization
This protocol is used for the stable identification and quantification of this compound.
-
Sample Preparation:
-
Prepare a 0.01 M solution of di-n-butylamine (DBA) in anhydrous toluene.
-
In a sealed vial, add 10 µL of the reaction mixture to 990 µL of the DBA/toluene solution.
-
Allow the reaction to proceed for at least 30 minutes at room temperature to ensure complete derivatization of the isocyanate to N,N,N'-tributylurea.
-
-
GC-MS Analysis:
-
Use the same GC-MS parameters as listed in Table 2.
-
The target analyte will be the stable N,N,N'-tributylurea derivative. This allows for more reproducible quantification of the original this compound concentration.
-
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflow for byproduct analysis and the chemical pathways leading to their formation.
Caption: Experimental workflow for GC-MS analysis of this compound reactions.
Caption: Major byproduct formation pathways in this compound reactions.
References
- 1. N-BUTYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. This compound CAS#: 111-36-4 [m.chemicalbook.com]
- 3. Isocyanate - Wikipedia [en.wikipedia.org]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 5. Aluminium-catalysed isocyanate trimerization, enhanced by exploiting a dynamic coordination sphere - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN108395383B - Synthesis method of tert-butyl isocyanate - Google Patents [patents.google.com]
- 8. lib3.dss.go.th [lib3.dss.go.th]
- 9. Indirect determination of isocyanates by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. diva-portal.org [diva-portal.org]
- 11. Determination of complex mixtures of airborne isocyanates and amines. Part 5. Determination of low molecular weight aliphatic isocyanates as dibutylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Safe Disposal of Butyl Isocyanate Waste
This guide provides researchers, scientists, and drug development professionals with essential information for the safe handling and disposal of butyl isocyanate waste. Adherence to these protocols is critical to ensure laboratory safety and environmental compliance.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a highly hazardous chemical. It is a colorless, flammable liquid with a pungent odor.[1][2] Key hazards include:
-
Toxicity: It is very toxic if ingested, inhaled, or absorbed through the skin.[1][2] Vapors are heavier than air and can cause severe irritation to the eyes, skin, and respiratory tract.[1][3][4] Inhalation may lead to lung edema.[4]
-
Flammability: It is a flammable liquid with a low flash point, posing a significant fire and explosion risk, especially in the presence of heat, sparks, or open flames.[2][3][5]
-
Reactivity: this compound reacts exothermically and potentially violently with many substances, including water, amines, alcohols, acids, bases, and strong oxidizing agents.[2][3][6] Reaction with water can produce carbon dioxide, which can lead to container pressurization and rupture if sealed.[2][6][7]
Q2: What immediate steps should be taken in case of a this compound spill?
A2: In the event of a spill, immediate and decisive action is required:
-
Evacuate: Evacuate all non-essential personnel from the spill area.[3][4]
-
Ventilate: Ensure the area is well-ventilated to disperse vapors.[3][4]
-
Eliminate Ignition Sources: Remove all sources of ignition, such as open flames, sparks, and hot surfaces.[3][8]
-
Personal Protective Equipment (PPE): Don appropriate PPE, including a respirator with a suitable cartridge, chemical-resistant gloves (e.g., butyl rubber), and safety goggles.[8][9]
-
Containment: For minor spills, absorb the material with a dry, inert absorbent like sand, sawdust, or activated charcoal.[3][7] Do not use water.[7]
-
Collection: Carefully shovel the absorbed material into an open-top, but not sealed, container for subsequent neutralization and disposal.[7][10] Do not seal the container tightly to avoid pressure buildup from potential reactions.[7][10]
Q3: How should I store this compound waste before disposal?
A3: Proper storage of this compound waste is crucial to prevent accidents:
-
Store waste in a designated, well-ventilated, cool, and dry area, away from heat and direct sunlight.[3][9]
-
Keep waste containers tightly closed but not hermetically sealed to allow for the venting of any gases produced.[7][10]
-
Ensure containers are clearly labeled as "Hazardous Waste: this compound."[11]
-
Store away from incompatible materials such as water, acids, bases, alcohols, and oxidizers.[3]
Q4: What are the approved methods for neutralizing this compound waste?
A4: this compound waste must be neutralized before final disposal. Approved methods involve reacting it with a decontamination solution. Two common formulations are:
-
Sodium Carbonate Solution: A mixture of 5-10% sodium carbonate and 0.2-2% liquid detergent in water.[7][10]
-
Ammonia (B1221849) Solution: A mixture of 3-8% concentrated ammonia and 0.2-2% liquid detergent in water.[7][10] Good ventilation is essential when using the ammonia solution.[7]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Container of neutralized waste is bulging. | The reaction between this compound and the neutralization solution is producing carbon dioxide gas, and the container is sealed too tightly. | Immediately and carefully loosen the container lid in a well-ventilated area (preferably a fume hood) to release the pressure. Do not reseal tightly. Allow the reaction to complete (typically 24-48 hours) before sealing for disposal. |
| Pungent odor is still present after neutralization. | The neutralization reaction may be incomplete, or an insufficient amount of neutralizing solution was used. | Add more of the decontamination solution to the waste container and stir gently. Allow the mixture to stand for an additional 24 hours in a well-ventilated area. |
| Spill area still has a noticeable odor after cleanup. | Residual this compound may be present on the surface. | Re-clean the affected area with the decontamination solution, allowing it to sit for at least 10 minutes before wiping.[10] Ensure adequate ventilation during and after the cleanup.[10] |
Quantitative Data Summary
| Parameter | Value | Reference |
| Sodium Carbonate Neutralizing Solution | 5-10% Sodium Carbonate, 0.2-2% Liquid Detergent, remainder Water | [7][10] |
| Ammonia Neutralizing Solution | 3-8% Concentrated Ammonia, 0.2-2% Liquid Detergent, remainder Water | [7][10] |
| Boiling Point | 115 °C | [1][12] |
| Vapor Density | 3.0 (Air = 1) | [1][5] |
| Flash Point | 11 °C (closed cup) | [5] |
Experimental Protocols
Protocol for Neutralization of this compound Waste
Objective: To safely neutralize small quantities of this compound waste in a laboratory setting.
Materials:
-
This compound waste
-
Sodium Carbonate or Ammonia neutralizing solution (see table above)
-
Open-top, non-sealable waste container
-
Stirring rod
-
Personal Protective Equipment (chemical-resistant gloves, safety goggles, lab coat, respirator)
-
Fume hood
Procedure:
-
Preparation: Perform all steps in a certified chemical fume hood. Don all required PPE.
-
Transfer Waste: Carefully transfer the this compound waste into the designated open-top waste container.
-
Add Neutralizing Solution: Slowly and carefully add the neutralizing solution to the waste. A recommended ratio is approximately 10 parts neutralizing solution to 1 part this compound waste.
-
Stir: Gently stir the mixture with a stirring rod to ensure thorough mixing. Be aware that the reaction may generate heat.
-
Vent: Leave the container open in the fume hood for at least 24 hours to allow for the complete reaction and the safe venting of any carbon dioxide produced. Do not seal the container.[7][10]
-
Check for Completion: After 24 hours, check for any signs of continued reaction (e.g., gas evolution, heat). If the reaction appears complete, the waste can be prepared for final disposal.
-
Final Disposal: The neutralized waste should be disposed of as hazardous waste through your institution's environmental health and safety office, in accordance with all federal, state, and local regulations.[7][11][13][14]
Diagrams
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. This compound | C5H9NO | CID 8110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 111-36-4 [chemicalbook.com]
- 3. nj.gov [nj.gov]
- 4. ICSC 1642 - n-BUTYL ISOCYANATE [inchem.org]
- 5. イソシアン酸ブチル 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. N-BUTYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. fsi.co [fsi.co]
- 8. Registration Dossier - ECHA [echa.europa.eu]
- 9. actsafe.ca [actsafe.ca]
- 10. safetyinnumbers.ca [safetyinnumbers.ca]
- 11. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 12. CAS Common Chemistry [commonchemistry.cas.org]
- 13. youtube.com [youtube.com]
- 14. epa.gov [epa.gov]
Technical Support Center: Decontamination of Butyl Isocyanate Spills
This guide provides detailed procedures, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals handling butyl isocyanate. Adherence to these protocols is critical for ensuring laboratory safety and mitigating exposure risks.
Section 1: Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Visible residue remains after decontamination. | Incomplete neutralization. | Re-apply the decontamination solution, ensuring complete coverage and adherence to the recommended contact time. For stubborn residues, gentle scrubbing with a compatible abrasive pad may be necessary.[1] |
| A strong odor persists after cleanup. | Insufficient ventilation or residual contamination. | Ensure the spill area is well-ventilated.[1] Check for any missed contamination on vertical surfaces or equipment. Re-application of the decontamination solution may be required. |
| The waste container is bulging. | Carbon dioxide gas is being generated from the reaction of this compound with the neutralization solution in a sealed container. | Immediately and carefully vent the container in a well-ventilated area, avoiding inhalation of any released vapors. Never seal containers of isocyanate waste.[1] |
| Skin contact with this compound occurs. | Accidental splash or improper PPE. | Immediately wash the affected area with copious amounts of water.[2] A solution of 10% isopropyl alcohol and 1% ammonia (B1221849) in water can be used to neutralize any remaining isocyanate, followed by thorough washing with soap and water.[2] Seek medical attention. |
| Contamination of personal clothing. | Accidental splash or improper PPE. | Remove contaminated clothing immediately. Grossly contaminated clothing should be discarded as hazardous waste.[2] Clothing with minor contamination can be immersed in a decontamination solution (e.g., 5-10% sodium carbonate or 1-2% aqueous ammonia with detergent) before laundering separately.[2] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the first thing I should do if there is a this compound spill?
A: Immediately evacuate all non-essential personnel from the area, ensure the area is well-ventilated, and eliminate all ignition sources.[3] Alert your supervisor and consult your institution's emergency procedures.
Q2: What personal protective equipment (PPE) is required for cleaning up a this compound spill?
A: Appropriate PPE includes, at a minimum, a full-face or half-face respirator with organic vapor cartridges, chemical-resistant gloves (butyl or nitrile rubber are recommended), chemical splash goggles or a face shield, and a lab coat or chemical-resistant coveralls.[4]
Q3: What absorbent materials should I use for a this compound spill?
A: Use inert absorbent materials such as sand, vermiculite, or commercial absorbent pads.[2][4] Do not use sawdust or other combustible materials.[4]
Q4: Can I use water to clean up a this compound spill?
A: No, do not use water alone to clean up the initial spill as it reacts with isocyanates to produce carbon dioxide, which can lead to pressure buildup in a confined space.[1][2] Water is a component of the decontamination solutions, but it is used in combination with neutralizing agents.
Q5: How do I dispose of the waste from a this compound spill?
A: Collect the absorbed material and decontamination residue into an open-top, clearly labeled waste container.[1][3] Do not seal the container.[1] Allow the container to stand in a well-ventilated area for at least 48 hours to ensure the neutralization reaction is complete before disposing of it as hazardous waste according to your institution's and local regulations.[2]
Q6: How can I be sure the spill area is fully decontaminated?
A: After the initial cleanup, the area should be wiped down with the decontamination solution and allowed to sit for at least 10 minutes before a final rinse.[3] For verification, commercially available colorimetric wipe tests can be used to detect the presence of residual isocyanates.
Section 3: Quantitative Data on Decontamination Solutions
The following tables summarize the formulations of common decontamination solutions for isocyanates. The effectiveness of these solutions is based on studies with various isocyanates, and they are expected to be effective for this compound.
Table 1: Decontamination Solution Formulations
| Solution Type | Component 1 | Component 2 | Component 3 |
| Sodium Carbonate-Based | 5-10% Sodium Carbonate[1][3] | 0.2-2% Liquid Detergent[1][3] | Water to 100%[1][3] |
| Ammonia-Based | 3-8% Concentrated Ammonia[1][3] | 0.2-2% Liquid Detergent[1][3] | Water to 100%[1][3] |
Table 2: Recommended Contact Times and Efficacy
| Decontamination Solution | Recommended Minimum Contact Time | Notes |
| 5-10% Sodium Carbonate Solution | 10 minutes[3] | The reaction may be slower than with ammonia-based solutions. |
| 3-8% Ammonia Solution | 10 minutes[3] | Ensure adequate ventilation due to ammonia vapors.[1][3] |
Section 4: Experimental Protocols
Protocol 1: Preparation of 5% Sodium Carbonate Decontamination Solution
Materials:
-
Sodium Carbonate (Na₂CO₃)
-
Liquid laboratory detergent
-
Deionized water
-
Graduated cylinder
-
Beaker or container for mixing
-
Stirring rod
Procedure:
-
Measure 948 mL of deionized water using a graduated cylinder and pour it into a suitable container.
-
Weigh out 50 g of sodium carbonate and add it to the water.
-
Add 2 mL of liquid detergent to the solution.
-
Stir the mixture with a stirring rod until the sodium carbonate is completely dissolved.
-
Label the container clearly as "5% Sodium Carbonate Decontamination Solution for Isocyanate Spills".
Protocol 2: Decontamination of a Minor this compound Spill
Objective: To safely neutralize and clean up a minor spill of this compound (less than 100 mL) on a laboratory surface.
Materials:
-
Appropriate PPE (see FAQ Q2)
-
Inert absorbent material (e.g., vermiculite, sand)
-
Decontamination solution (e.g., 5% Sodium Carbonate Solution)
-
Scoop or brush and dustpan (non-sparking)
-
Open-top waste container, appropriately labeled
-
Paper towels or absorbent pads
-
Wash bottle with deionized water
Procedure:
-
Immediate Response: Evacuate the immediate area, ensure adequate ventilation, and remove all ignition sources. Don the appropriate PPE.
-
Containment: If the spill is liquid, create a dike around the spill using an inert absorbent material to prevent it from spreading.
-
Absorption: Cover the spill with a generous amount of the inert absorbent material.
-
Neutralization: Slowly and carefully apply the decontamination solution to the absorbed spill, working from the outside in. Be aware that the reaction produces carbon dioxide gas, which may cause frothing.
-
Reaction Time: Allow the mixture to react for at least 10 minutes.
-
Waste Collection: Using a non-sparking scoop or brush and dustpan, collect the absorbed and neutralized material. Place the waste into a labeled, open-top container. Do not fill the container more than halfway.
-
Surface Decontamination: Mop or wipe the spill area with additional decontamination solution and allow it to sit for at least 10 minutes.
-
Final Cleaning: Wipe the area with paper towels or absorbent pads. Rinse the area with a small amount of deionized water from a wash bottle and wipe dry.
-
Waste Management: Place all contaminated materials (absorbent, paper towels, etc.) into the open-top waste container. Leave the container in a well-ventilated area for at least 48 hours before sealing and disposing of it as hazardous waste.
-
PPE Removal and Hygiene: Remove PPE in a manner that avoids cross-contamination and wash hands thoroughly with soap and water.
Section 5: Visual Guides
Caption: Workflow for this compound Spill Decontamination.
Caption: Simplified this compound Neutralization Reaction.
References
Catalyst Selection for Accelerating Butyl Isocyanate Reactions: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts for promoting reactions with butyl isocyanate?
A1: The most prevalent catalysts fall into two main categories: organometallic compounds and organocatalysts. Organometallic options frequently include tin compounds (like Dibutyltin Dilaurate - DBTDL), zirconium complexes, and bismuth carboxylates.[1][2] Organocatalysts are typically tertiary amines (such as 1,4-diazabicyclo[2.2.2]octane - DABCO) and guanidine (B92328) derivatives.[3]
Q2: My reaction is sluggish. How do I choose the right catalyst to increase the reaction rate?
A2: Catalyst selection depends on your specific reaction (e.g., with an alcohol or an amine) and desired outcome. For reactions with alcohols, DBTDL is a widely used and effective catalyst that significantly increases the reaction rate.[4][5] However, for improved selectivity and to minimize side reactions with water, zirconium-based catalysts are often a better choice.[1][2] Tertiary amines are also effective, particularly for promoting the gelation reaction (urethane formation).[3]
Q3: I'm observing significant side product formation, particularly a white precipitate. What is it and how can I avoid it?
A3: A white precipitate is commonly due to the formation of urea-based byproducts. This occurs when this compound reacts with moisture present in the reactants or solvent.[1][6] To mitigate this, ensure all reactants and solvents are rigorously dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[7][8] Selecting a catalyst with high selectivity for the isocyanate-alcohol reaction over the isocyanate-water reaction, such as a zirconium chelate, can also significantly reduce urea (B33335) formation.[1]
Q4: Can the choice of solvent affect the catalytic activity?
A4: Yes, the solvent can play a crucial role. Base-catalyzed reactions of isocyanates with alcohols should be carried out in inert solvents, as reactions without a solvent can sometimes be violently exothermic.[9] The polarity of the solvent can also influence the reaction rate and the stability of the catalyst.
Q5: Are there more environmentally friendly alternatives to tin-based catalysts?
A5: Yes, due to concerns about the toxicity of organotin compounds, there is a growing interest in alternatives.[1] Bismuth and zirconium-based catalysts are considered more environmentally benign options.[2][10] Organocatalysts, such as guanidines and tertiary amines, are also metal-free alternatives.
Troubleshooting Guide
| Symptom | Possible Cause(s) | Recommended Actions |
| Low or No Conversion | 1. Inactive or Insufficient Catalyst: The catalyst may have degraded due to moisture or is present at too low a concentration. 2. Low Reaction Temperature: The activation energy barrier is not being overcome. 3. Impure Reactants: Contaminants in the this compound, alcohol, or amine can inhibit the reaction. | 1. Use a fresh, anhydrous catalyst and consider optimizing the catalyst loading. 2. Gradually increase the reaction temperature while monitoring for side reactions. 3. Verify the purity of your starting materials using analytical techniques like NMR or GC-MS. Consider purifying the reactants if necessary.[11] |
| Formation of White Precipitate (Urea) | 1. Moisture Contamination: Presence of water in the reaction mixture. 2. Non-selective Catalyst: The catalyst is promoting the reaction between this compound and water. | 1. Use anhydrous solvents and reactants. Dry all glassware thoroughly and conduct the reaction under an inert atmosphere.[7][8] Consider using a moisture scavenger.[12] 2. Switch to a more selective catalyst, such as a zirconium diketonate, which preferentially catalyzes the isocyanate-alcohol reaction.[1][13] |
| Reaction Exotherm is Too High or Uncontrolled | 1. High Catalyst Concentration: Too much catalyst can lead to a dangerously fast reaction. 2. Reaction in the Absence of Solvent: Some base-catalyzed reactions can be explosive without a solvent to dissipate heat.[9] | 1. Reduce the catalyst concentration. 2. Ensure the reaction is performed in a suitable inert solvent. |
| Gel Formation or Insoluble Product | 1. Trimerization of this compound: Certain catalysts, especially at elevated temperatures, can promote the formation of isocyanurate trimers, leading to cross-linking. | 1. Carefully control the reaction temperature. 2. Select a catalyst that favors urethane (B1682113) formation over trimerization. Tertiary amines are generally less prone to promoting trimerization.[11] |
Catalyst Performance Data
The following tables summarize quantitative data for common catalysts in this compound reactions. Please note that reaction conditions can significantly impact performance.
Table 1: Metal-Based Catalyst Performance in this compound-Alcohol Reactions
| Catalyst | Reactant | Temperature (°C) | Catalyst Loading (mol%) | Observed Rate Constant (k) | Selectivity (Alcohol vs. Water) | Reference |
| Dibutyltin Dilaurate (DBTDL) | n-Butanol | 25 | 0.01 | High | Moderate | [1][4] |
| Zirconium Acetylacetonate | 2-Ethylhexanol | 25 | 0.01 | Moderate-High | High | [1] |
| Bismuth Neodecanoate | 2-Ethylhexanol | 25 | 0.01 | Moderate | Moderate | [1] |
Table 2: Organocatalyst Performance in this compound Reactions
| Catalyst | Reactant | Temperature (°C) | Catalyst Loading (mol%) | Relative Reaction Rate | Notes | Reference |
| DABCO | Alcohols | 25 | 1.0 | Intermediate | Effective gelation catalyst. | [6] |
| Triethylamine | Alcohols | 25 | 1.0 | Moderate | Can have issues with volatility. | [14] |
| TBD (Triazabicyclodecene) | Alcohols | 25 | 1.0 | High | Strong guanidine base. | [15] |
Experimental Protocols
Protocol 1: Screening of Catalysts for the Reaction of this compound with 1-Butanol (B46404)
Objective: To determine the relative activity of different catalysts for the formation of butyl N-butylcarbamate.
Materials:
-
This compound (98%+)
-
1-Butanol (anhydrous, 99.8%)
-
Anhydrous toluene
-
Catalyst to be tested (e.g., DBTDL, Zirconium acetylacetonate, DABCO)
-
Internal standard (e.g., dodecane)
-
Nitrogen or Argon gas supply
-
Round-bottom flask with magnetic stirrer
-
Septa and syringes
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and a septum under a positive pressure of nitrogen.
-
In the flask, dissolve 1-butanol (1 equivalent) and the internal standard in anhydrous toluene.
-
Add the catalyst to the solution via syringe. The catalyst loading should be kept consistent for comparison (e.g., 0.1 mol%).
-
Add this compound (1 equivalent) dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by taking aliquots at regular time intervals and quenching them with a solution of dibutylamine (B89481) in toluene.
-
Analyze the quenched aliquots by Gas Chromatography (GC) to determine the consumption of this compound and the formation of the urethane product.
-
Plot the concentration of this compound versus time to determine the initial reaction rate for each catalyst.
Protocol 2: Assessing Catalyst Selectivity for Alcohol vs. Water Reaction using in-situ FTIR
Objective: To quantify the selectivity of a catalyst for the reaction of this compound with an alcohol in the presence of water.
Materials:
-
This compound
-
2-Ethylhexanol
-
Deionized water
-
Anhydrous Tetrahydrofuran (THF)
-
Catalyst to be tested
-
In-situ FTIR spectrometer with an ATR probe
Procedure:
-
Prepare a stock solution of 2-ethylhexanol and a known amount of deionized water in anhydrous THF.[13]
-
Transfer the stock solution to a reaction vessel equipped with a magnetic stirrer and the in-situ FTIR ATR probe.
-
Add the catalyst to the solution.
-
Inject this compound into the reaction mixture to initiate the reaction. The molar ratio of this compound/alcohol/water should be consistent, for example, 1.0/1.0/2.0.[13]
-
Collect FTIR spectra at regular intervals (e.g., every 30 seconds).
-
Monitor the disappearance of the isocyanate peak (around 2275 cm⁻¹) and the appearance of the urethane carbonyl peak (around 1700-1730 cm⁻¹) and the urea carbonyl peak (around 1630-1650 cm⁻¹).
-
The relative rates of formation of the urethane and urea products provide a quantitative measure of the catalyst's selectivity.
Visualizing Reaction Pathways
The following diagrams illustrate the proposed catalytic cycles for different classes of catalysts in the reaction of this compound with an alcohol (R'OH).
Caption: Lewis Acid catalysis of the this compound-alcohol reaction.
Caption: Base catalysis of the this compound-alcohol reaction.
Caption: Insertion mechanism for zirconium-catalyzed reactions.
Safe Handling and Storage of this compound
Storage:
-
Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[7][8]
-
Keep containers tightly closed and under an inert atmosphere (e.g., nitrogen) to prevent moisture contamination.[7][8]
-
This compound is flammable and should be stored in a designated flammables area.[7][8]
-
It is incompatible with strong oxidizing agents, alcohols, amines, and water. Segregate from these materials.
Handling:
-
Handle only in a well-ventilated area, preferably in a chemical fume hood.[8]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of vapors, which can be fatal.[7]
-
In case of a spill, remove all ignition sources and absorb the spill with an inert material. Do not use water to clean up spills, as it reacts violently.[9]
-
All equipment used for handling must be grounded to prevent static discharge.[7][9]
For further details, always consult the Safety Data Sheet (SDS) for this compound.[7][8]
References
- 1. wernerblank.com [wernerblank.com]
- 2. ohans.cn [ohans.cn]
- 3. poliuretanos.com.br [poliuretanos.com.br]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. turkchem.net [turkchem.net]
- 6. researchgate.net [researchgate.net]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. N-BUTYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. Heterobimetallic complexes composed of bismuth and lithium carboxylates as polyurethane catalysts – alternatives to organotin compounds - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC00446H [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Moisture scavenger for reduced defects in polyurethanes [borchers.com]
- 13. paint.org [paint.org]
- 14. researchgate.net [researchgate.net]
- 15. Mechanistic considerations of guanidine-catalyzed reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of n-Butyl Isocyanate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of acidic impurities from n-butyl isocyanate.
Frequently Asked Questions (FAQs)
Q1: What are the common acidic impurities in n-butyl isocyanate?
A1: The most common acidic impurity in n-butyl isocyanate is hydrogen chloride (HCl). HCl is often a byproduct of the synthesis process, particularly in methods involving the phosgenation of n-butylamine. Other potential acidic impurities can arise from the degradation of the product or the presence of acidic catalysts.
Q2: Why is it crucial to remove acidic impurities from n-butyl isocyanate?
A2: Acidic impurities, such as HCl, can catalyze unwanted side reactions, including the trimerization of the isocyanate to form isocyanurates or reaction with urethane (B1682113) linkages to form allophanates. These side reactions can decrease the yield of the desired product and affect the properties of resulting polymers in drug delivery systems or other applications. Furthermore, acidic impurities can corrode equipment and interfere with downstream processes.
Q3: What are the primary methods for removing acidic impurities from n-butyl isocyanate?
A3: The primary methods for removing acidic impurities from n-butyl isocyanate include:
-
Gas Stripping: An inert gas, such as nitrogen, is bubbled through the liquid to remove volatile acidic impurities like dissolved HCl.
-
Distillation: Fractional distillation, often under reduced pressure, is used to separate the n-butyl isocyanate from less volatile acidic impurities and other byproducts.
-
Neutralization: A mild, non-aqueous base, such as anhydrous sodium carbonate, can be used to neutralize acidic impurities, which are then removed by filtration.
-
Adsorption: The crude n-butyl isocyanate can be passed through a column packed with a basic adsorbent, like basic alumina (B75360) or modified molecular sieves, to remove acidic components.
Q4: Can I use an aqueous base like sodium bicarbonate to wash the n-butyl isocyanate?
A4: It is generally not recommended to wash n-butyl isocyanate with aqueous solutions. Isocyanates are highly reactive towards water and will hydrolyze to form an unstable carbamic acid, which then decomposes into n-butylamine and carbon dioxide.[1] The resulting amine can then react with more isocyanate to form urea (B33335) byproducts. If an aqueous workup is necessary, it should be performed with extreme care and followed by rigorous drying of the organic phase.
Q5: How can I determine the acidity of my n-butyl isocyanate sample?
A5: The acidity of n-butyl isocyanate can be determined by titration. A known weight of the sample is dissolved in a suitable anhydrous solvent and titrated with a standardized solution of a non-aqueous base, such as sodium methoxide (B1231860) in methanol, using an appropriate indicator.
Troubleshooting Guides
Problem 1: The purity of my n-butyl isocyanate does not improve significantly after a single distillation.
| Possible Cause | Troubleshooting Step |
| Inefficient distillation setup. | Ensure you are using a fractionating column with sufficient theoretical plates for the separation. The column should be well-insulated to maintain a proper temperature gradient. |
| Azeotrope formation. | While not common for this specific mixture, consider the possibility of an azeotrope with an impurity. In such cases, a different purification method, such as adsorption or chemical treatment, may be necessary. |
| Thermal decomposition. | Isocyanates can be thermally sensitive. If distilling at atmospheric pressure, consider switching to a vacuum distillation to lower the boiling point and reduce the risk of decomposition. |
Problem 2: After treatment with a neutralizing agent, my product is cloudy or contains suspended solids.
| Possible Cause | Troubleshooting Step |
| Incomplete filtration. | Ensure you are using a fine porosity filter paper or a sintered glass funnel to remove all of the solid neutralizing agent and any salts formed. |
| Moisture contamination. | The neutralizing agent may have absorbed moisture from the atmosphere, leading to the formation of insoluble byproducts. Use anhydrous neutralizing agents and handle them under an inert atmosphere. |
| Precipitation of byproducts. | The neutralization of acidic impurities may result in the formation of insoluble salts. These should be removed by filtration. |
Problem 3: My purified n-butyl isocyanate discolors over time.
| Possible Cause | Troubleshooting Step |
| Presence of residual impurities. | Trace amounts of impurities can lead to gradual decomposition and discoloration. Consider repurifying the material using a different method (e.g., passing through a plug of basic alumina). |
| Exposure to air and moisture. | Isocyanates are sensitive to atmospheric moisture and can undergo slow polymerization or other reactions upon exposure to air. Store the purified product under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. |
| Exposure to light. | Some organic compounds are light-sensitive. Store the purified n-butyl isocyanate in an amber bottle or in a dark location. |
Data Presentation
Table 1: Comparison of Purification Methods for Removing Acidic Impurities from n-Butyl Isocyanate
| Method | Principle | Typical Reagents/Materials | Purity Achieved | Acidity Reduction | Advantages | Disadvantages |
| Gas Stripping + Distillation + Adsorption | Removal of volatile acids by inert gas sparging, followed by fractional distillation and final polishing with an adsorbent. | Nitrogen gas, modified molecular sieves | > 99.5% | < 50 ppm | High purity and low acidity achievable. | Requires specialized equipment; multi-step process. |
| Fractional Distillation (Vacuum) | Separation based on boiling point differences at reduced pressure. | - | High | Significant | Reduces risk of thermal decomposition. | May not be effective for azeotropes or impurities with close boiling points. |
| Neutralization & Filtration | Chemical reaction of acidic impurities with a solid base, followed by physical separation. | Anhydrous Sodium Carbonate | Moderate to High | Good | Simple and effective for laboratory scale. | Risk of introducing moisture if reagents are not anhydrous; filtration can be slow. |
| Adsorption Chromatography | Selective adsorption of polar acidic impurities onto a solid stationary phase. | Basic Alumina | High | Excellent | Highly effective for removing trace acidic impurities. | Can be lower capacity; requires solvent for elution. |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation under Reduced Pressure
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column, a condenser, a receiving flask, and a vacuum adapter. Ensure all glassware is thoroughly dried.
-
Sample Preparation: Place the crude n-butyl isocyanate in the distillation flask with a magnetic stir bar.
-
Distillation:
-
Begin stirring and slowly reduce the pressure using a vacuum pump.
-
Gently heat the distillation flask using a heating mantle.
-
Collect the fraction that distills at the expected boiling point of n-butyl isocyanate at the given pressure (the boiling point of n-butyl isocyanate is 115 °C at atmospheric pressure).[2]
-
Discard the initial and final fractions, which may contain more volatile and less volatile impurities, respectively.
-
-
Storage: Store the purified n-butyl isocyanate under an inert atmosphere.
Protocol 2: Neutralization with Anhydrous Sodium Carbonate
-
Reagent Preparation: Dry anhydrous sodium carbonate in an oven at >150 °C for several hours and cool in a desiccator.
-
Neutralization:
-
In a dry flask under an inert atmosphere, dissolve the crude n-butyl isocyanate in a minimal amount of a dry, inert solvent (e.g., dichloromethane).
-
Add a small amount of anhydrous sodium carbonate (approximately 1-5% by weight) to the solution.
-
Stir the mixture at room temperature for 1-2 hours.
-
-
Filtration:
-
Filter the mixture through a pad of celite or a fine porosity filter paper to remove the sodium carbonate and any precipitated salts.
-
Wash the filter cake with a small amount of the dry solvent.
-
-
Solvent Removal: Remove the solvent from the filtrate under reduced pressure to obtain the purified n-butyl isocyanate.
-
Storage: Store the purified product under an inert atmosphere.
Protocol 3: Purification by Basic Alumina Column Chromatography
-
Column Packing:
-
Prepare a slurry of basic alumina in a non-polar solvent (e.g., hexanes).
-
Pack a chromatography column with the slurry, ensuring there are no air bubbles.
-
-
Sample Loading:
-
Dissolve the crude n-butyl isocyanate in a minimal amount of the non-polar solvent.
-
Carefully load the sample onto the top of the alumina column.
-
-
Elution:
-
Elute the column with the non-polar solvent. n-Butyl isocyanate, being relatively non-polar, will move down the column while the more polar acidic impurities will be strongly adsorbed to the basic alumina.
-
Collect the fractions containing the purified product.
-
-
Analysis and Solvent Removal:
-
Monitor the fractions by a suitable analytical technique (e.g., TLC, GC) to identify the pure fractions.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
-
Storage: Store the purified n-butyl isocyanate under an inert atmosphere.
Mandatory Visualization
Caption: General workflow for the purification of n-butyl isocyanate.
Caption: Troubleshooting logic for n-butyl isocyanate purification.
References
Technical Support Center: Safe Handling of Butyl Isocyanate in the Laboratory
This guide provides essential information for researchers, scientists, and drug development professionals on minimizing exposure to butyl isocyanate vapors in a laboratory setting. It includes frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed safety protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a highly reactive, flammable, and toxic chemical.[1][2][3] The primary hazards include:
-
Inhalation Toxicity: Vapors are fatal if inhaled, causing irritation to the nose, throat, and lungs, which can lead to coughing, wheezing, shortness of breath, and potentially severe respiratory issues like lung edema.[1][2]
-
Skin and Eye Corrosion: Direct contact can cause severe skin burns, eye damage, and allergic skin reactions.[1][2][4]
-
Flammability: It is a flammable liquid with a low flash point, and its vapors can form explosive mixtures with air.[1][2][3][5]
-
Reactivity: It reacts violently with water, amines, alcohols, and strong oxidizers, which can lead to dangerous heat generation and pressure buildup.[1][3][6][7]
Q2: What are the established exposure limits for n-butyl isocyanate?
A2: While no official occupational exposure limits have been established by OSHA or NIOSH for n-butyl isocyanate, several organizations provide guidelines for emergency response.[1] It is crucial to always work under the principle of keeping exposure as low as reasonably achievable.
Q3: What type of gloves should I use when handling this compound?
A3: Chemical-resistant gloves are mandatory. Nitrile or butyl rubber gloves are recommended for handling isocyanates.[8] Standard disposable latex gloves are not sufficient to provide adequate protection.
Q4: How should I store this compound?
A4: this compound should be stored in a cool, dry, well-ventilated area, away from heat, sparks, and open flames.[1] It should be stored under an inert atmosphere, such as nitrogen, in tightly closed containers to prevent contact with moisture, with which it can react violently.[1][6] Store it separately from incompatible materials like strong oxidants, acids, bases, and alcohols.[1]
Q5: What should I do in case of a small spill of this compound?
A5: For a small spill, evacuate the immediate area and ensure proper ventilation. Wearing appropriate personal protective equipment (PPE), cover the spill with an inert absorbent material like sand or vermiculite. Do not use combustible materials like sawdust.[6] Collect the absorbed material into a sealable container for proper disposal. Do not use water to clean the spill, as it reacts violently with this compound.[1][6]
Troubleshooting Guides for Experiments
Scenario 1: You observe unexpected pressure buildup in your reaction vessel.
-
Question: My reaction vessel, containing this compound, is showing a rapid increase in pressure. What could be the cause and what should I do?
-
Answer:
-
Possible Cause: The most likely cause is contamination with water or other incompatible substances like alcohols or amines. This compound reacts with these to produce carbon dioxide gas, leading to pressure buildup.[6][9]
-
Immediate Action: If it is safe to do so, vent the reaction vessel in a fume hood to release the pressure. Cool the vessel with an ice bath to slow down the reaction rate.
-
Prevention: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents. Perform reactions under an inert atmosphere (e.g., nitrogen or argon).
-
Scenario 2: Your product yield is lower than expected in a derivatization reaction.
-
Question: I am using this compound for a derivatization reaction, but my product yield is consistently low. What are the potential reasons?
-
Answer:
-
Possible Causes:
-
Moisture Contamination: Water in your sample or reagents will react with the this compound, consuming it and reducing the yield of your desired derivative.[9]
-
Competing Nucleophiles: Other nucleophilic compounds (e.g., alcohols, primary/secondary amines) in your sample matrix can compete with your derivatizing agent.[9]
-
Self-Polymerization: At elevated temperatures or in the presence of certain catalysts, this compound can self-polymerize, reducing its availability for the desired reaction.[2][9]
-
-
Troubleshooting Steps:
-
Thoroughly dry all solvents, reagents, and glassware.
-
Consider a sample cleanup step to remove interfering nucleophiles before derivatization.
-
Control the reaction temperature carefully to avoid promoting self-polymerization.
-
Ensure you are using a sufficient excess of the derivatizing agent.[9]
-
-
Quantitative Data Summary
The following tables summarize key quantitative data for n-butyl isocyanate to aid in risk assessment and experimental planning.
Table 1: Physical and Chemical Properties of n-Butyl Isocyanate
| Property | Value | Reference |
| Molecular Formula | C₅H₉NO | [5][8] |
| Molecular Weight | 99.13 g/mol | [8][10] |
| Boiling Point | 115 °C | [5][8][10] |
| Vapor Pressure | 17.6 mmHg at 25 °C | [10][11] |
| Flash Point | 11 °C (51.8 °F) - closed cup | [5] |
| Density | 0.88 g/mL at 25 °C | [5][8] |
| Solubility in Water | Reacts | [2][10] |
Table 2: Emergency Response Planning Guidelines (ERPGs) for n-Butyl Isocyanate
| Guideline | Value (ppm) | Description | Reference |
| ERPG-1 | 0.01 | The maximum airborne concentration below which it is believed that nearly all individuals could be exposed for up to 1 hour without experiencing other than mild transient adverse health effects or perceiving a clearly defined, objectionable odor. | [11] |
| ERPG-2 | 0.05 | The maximum airborne concentration below which it is believed that nearly all individuals could be exposed for up to 1 hour without experiencing or developing irreversible or other serious health effects or symptoms which could impair their abilities to take protective action. | [11] |
| ERPG-3 | 1 | The maximum airborne concentration below which it is believed that nearly all individuals could be exposed for up to 1 hour without experiencing or developing life-threatening health effects. | [11] |
Experimental Protocols
Protocol 1: General Procedure for Handling and Dispensing this compound
This protocol outlines the minimum safety requirements for handling neat this compound.
-
Preparation:
-
Ensure a chemical fume hood is certified and functioning correctly.
-
Have an emergency shower and eyewash station readily accessible.
-
Prepare a quench solution (e.g., a solution of isopropanol (B130326) and ammonia) and a spill kit with inert absorbent material.
-
Don appropriate PPE: chemical splash goggles, a face shield, a lab coat, and chemical-resistant gloves (nitrile or butyl rubber).
-
-
Dispensing:
-
Work exclusively within the fume hood.
-
Ground all metal containers to prevent static discharge.
-
Use a syringe or cannula for transferring the liquid to minimize vapor exposure.
-
Keep the container of this compound sealed when not in use.
-
-
Waste Disposal:
-
Quench any residual this compound in equipment with the prepared quench solution before cleaning.
-
Dispose of all this compound waste in a designated, sealed container according to your institution's hazardous waste disposal guidelines.
-
Protocol 2: Synthesis of a Butyl Carbamate (B1207046) Derivative
This protocol provides a general method for the synthesis of a carbamate from an alcohol and this compound.
-
Reaction Setup:
-
Under an inert atmosphere (nitrogen or argon), dissolve the alcohol in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) in a dried round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath.
-
-
Addition of this compound:
-
Slowly add this compound to the cooled solution dropwise via syringe.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench any remaining this compound by adding a small amount of methanol.
-
Wash the reaction mixture with a mild aqueous acid, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Visualizations
Caption: Hierarchy of Controls for Chemical Safety
Caption: Workflow for Handling this compound
Caption: Emergency Response Decision Tree
References
- 1. nj.gov [nj.gov]
- 2. ICSC 1642 - n-BUTYL ISOCYANATE [inchem.org]
- 3. This compound: A Versatile Chemical with Broad Applications_Chemicalbook [chemicalbook.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. イソシアン酸ブチル 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. N-BUTYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. This compound CAS#: 111-36-4 [m.chemicalbook.com]
- 8. This compound | 111-36-4 [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound | C5H9NO | CID 8110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. n-Butyl isocyanate - Hazardous Agents | Haz-Map [haz-map.com]
Validation & Comparative
A Comparative Guide to the Characterization of Butyl Isocyanate-Derived Ureas and Carbamates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthesis and characterization of ureas and carbamates derived from butyl isocyanate. The information presented is curated from scientific literature to assist researchers in selecting appropriate synthetic routes and analytical techniques. This document outlines detailed experimental protocols, presents comparative data in tabular format, and uses visualizations to illustrate key chemical processes and workflows.
Introduction
This compound is a versatile reagent in organic synthesis, primarily utilized in the formation of urea (B33335) and carbamate (B1207046) linkages. These functional groups are prevalent in a wide array of chemical entities, including pharmaceuticals, agrochemicals, and polymers. The reactivity of the isocyanate group with nucleophiles such as amines and alcohols provides a straightforward route to these derivatives. This guide focuses on the comparative analysis of the synthesis and spectral characterization of N-butyl ureas and carbamates, providing a foundational understanding for their application in research and development.
Synthetic Pathways
The synthesis of ureas and carbamates from this compound generally proceeds via the nucleophilic addition of an amine or an alcohol to the electrophilic carbonyl carbon of the isocyanate group. These reactions are typically high-yielding and can often be performed under mild conditions.
Urea Formation
The reaction of this compound with a primary or secondary amine rapidly yields the corresponding N,N'-substituted urea. This reaction is often exothermic and proceeds with high efficiency.
Caption: General reaction scheme for the synthesis of N-butyl ureas.
Carbamate Formation
Similarly, the reaction of this compound with an alcohol results in the formation of a carbamate. This reaction may require a catalyst, such as a tertiary amine or a tin compound, and elevated temperatures to proceed at a reasonable rate, depending on the reactivity of the alcohol.
Caption: General reaction scheme for the synthesis of N-butyl carbamates.
Comparative Data of this compound Derivatives
The following tables summarize the synthesis and characterization data for a selection of this compound-derived ureas and carbamates.
Table 1: Synthesis of N-Butyl Ureas
| Amine Reactant | Product | Solvent | Reaction Time | Yield (%) | Melting Point (°C) | Reference |
| Ethylamine | N-Butyl-N'-ethylurea | Dichloromethane (B109758) | 2 h | >90 | 72-74 | [1] |
| Aniline | N-Butyl-N'-phenylurea | Toluene (B28343) | 4 h | 85 | 134-136 | [1] |
| Benzylamine | N-Butyl-N'-benzylurea | Dichloromethane | 2 h | >90 | 102-104 | [1] |
Table 2: Synthesis of N-Butyl Carbamates
| Alcohol Reactant | Product | Catalyst | Reaction Time | Yield (%) | Melting Point (°C) | Reference |
| Methanol | Methyl N-butylcarbamate | None | 18 h | >95 | 39-41 | [2] |
| Ethanol | Ethyl N-butylcarbamate | None | 18 h | >95 | 30-32 | [2] |
| n-Butanol | n-Butyl N-butylcarbamate | None | - | 75-76 | 53-54 | [3] |
Table 3: Spectroscopic Data for N-Butyl-N'-ethylurea
| Technique | Solvent | Chemical Shift (δ) / Wavenumber (cm⁻¹) | Assignment | Reference |
| ¹H NMR | CDCl₃ | 3.14 (q, 2H), 3.08 (t, 2H), 1.45 (m, 2H), 1.35 (m, 2H), 1.12 (t, 3H), 0.91 (t, 3H) | -CH₂- (ethyl), -CH₂- (butyl), -CH₂- (butyl), -CH₂- (butyl), -CH₃ (ethyl), -CH₃ (butyl) | [4] |
| ¹³C NMR | CDCl₃ | 158.5, 40.5, 35.5, 32.5, 20.2, 15.6, 13.8 | C=O, -CH₂- (butyl), -CH₂- (ethyl), -CH₂- (butyl), -CH₂- (butyl), -CH₃ (ethyl), -CH₃ (butyl) | [4] |
| IR (KBr) | - | 3330, 2960, 1630, 1570 | N-H stretch, C-H stretch, C=O stretch (Amide I), N-H bend (Amide II) | [5] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound-derived ureas and carbamates are provided below.
General Procedure for the Synthesis of N-Butyl Ureas
-
Dissolve the amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or toluene) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add this compound (1.05 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
If the product precipitates, collect it by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
If the product remains in solution, remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel.
General Procedure for the Synthesis of N-Butyl Carbamates
-
To a dry round-bottom flask, add the alcohol (1.0 equivalent) and an anhydrous solvent (e.g., toluene or tetrahydrofuran) under an inert atmosphere.
-
If required, add a catalytic amount of a tertiary amine (e.g., triethylamine) or a tin catalyst (e.g., dibutyltin (B87310) dilaurate).
-
Heat the mixture to the desired temperature (e.g., 50-80 °C) with stirring.
-
Add this compound (1.1 equivalents) dropwise to the heated solution.
-
Maintain the reaction at the set temperature and monitor its progress using TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Characterization Workflow
The following diagram illustrates a typical workflow for the characterization of the synthesized ureas and carbamates.
Caption: A general workflow for the purification and characterization of synthesized compounds.
Conclusion
The synthesis of ureas and carbamates from this compound offers a reliable and efficient method for generating a diverse range of compounds. The choice of reaction conditions, particularly the use of a catalyst for carbamate synthesis, can be tailored based on the reactivity of the nucleophile. The characterization data presented provides a baseline for researchers working with these classes of compounds, facilitating their identification and quality assessment. The detailed protocols and workflows serve as a practical guide for the successful synthesis and characterization of this compound-derived ureas and carbamates in a research setting.
References
- 1. New Carbamates and Ureas: Comparative Ability to Gel Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. spectrabase.com [spectrabase.com]
- 5. rose-hulman.edu [rose-hulman.edu]
Spectral Analysis for the Confirmation of Butyl Isocyanate Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectral data for butyl isocyanate, its primary starting material (n-butylamine), and a common byproduct (N,N'-dibutylurea). By leveraging Fourier-Transform Infrared (FTIR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), researchers can effectively confirm the successful synthesis of this compound and assess the purity of their product.
Spectroscopic Comparison
The successful synthesis of this compound from n-butylamine is characterized by the appearance of a strong, sharp absorption band for the isocyanate group (–N=C=O) in the FTIR spectrum and distinct shifts in the NMR spectra corresponding to the change in the functional group attached to the butyl chain. The formation of the N,N'-dibutylurea byproduct, which arises from the reaction of this compound with unreacted n-butylamine, can also be identified by its unique spectral features.
Table 1: Comparative Spectral Data
| Compound | Structure | FTIR (cm⁻¹) Key Absorptions | ¹H NMR (δ ppm) Key Signals | ¹³C NMR (δ ppm) Key Signals |
| n-Butylamine | CH₃(CH₂)₃NH₂ | 3370 & 3290 (N-H stretch), 2955-2870 (C-H stretch), 1600 (N-H bend) | ~2.6 (t, 2H, -CH₂-NH₂), ~1.4 (m, 2H, -CH₂-), ~1.3 (m, 2H, -CH₂-), ~0.9 (t, 3H, -CH₃), ~1.1 (s, 2H, -NH₂) | ~42 (-CH₂-NH₂), ~36 (-CH₂-), ~20 (-CH₂-), ~14 (-CH₃) |
| This compound | CH₃(CH₂)₃NCO | ~2275 (strong, sharp, -N=C=O stretch) , 2960-2875 (C-H stretch) | ~3.3 (t, 2H, -CH₂-NCO), ~1.6 (m, 2H, -CH₂-), ~1.4 (m, 2H, -CH₂-), ~0.9 (t, 3H, -CH₃) | ~122 (-N=C=O) , ~43 (-CH₂-NCO), ~32 (-CH₂-), ~20 (-CH₂-), ~13 (-CH₃) |
| N,N'-Dibutylurea | (CH₃(CH₂)₃NH)₂CO | ~3320 (N-H stretch), 2955-2865 (C-H stretch), ~1630 (C=O stretch, amide I) , ~1570 (N-H bend, amide II) | ~5.5 (t, 2H, -NH-), ~3.1 (q, 4H, -CH₂-NH-), ~1.4 (m, 4H, -CH₂-), ~1.3 (m, 4H, -CH₂-), ~0.9 (t, 6H, -CH₃) | ~159 (C=O) , ~40 (-CH₂-NH-), ~32 (-CH₂-), ~20 (-CH₂-), ~14 (-CH₃) |
Experimental Protocols
Fourier-Transform Infrared (FTIR) Spectroscopy
Methodology:
-
Sample Preparation: For liquid samples such as this compound and n-butylamine, a thin film is prepared by placing a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. For solid samples like N,N'-dibutylurea, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
-
Background Spectrum: A background spectrum of the empty sample holder (for thin films) or a pure KBr pellet is recorded to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: The prepared sample is placed in the FTIR spectrometer, and the spectrum is recorded.
-
Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands as detailed in Table 1. The most indicative peak for the successful synthesis of this compound is the strong, sharp absorption band around 2275 cm⁻¹ corresponding to the asymmetric stretching vibration of the isocyanate group. The disappearance of the N-H stretching bands of n-butylamine (around 3370 and 3290 cm⁻¹) is another key indicator.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Methodology:
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is typically added as an internal standard (δ 0.00 ppm).
-
Instrument Setup: The NMR spectrometer is tuned and shimmed for the specific nucleus to be observed (¹H or ¹³C) to ensure a homogeneous magnetic field.
-
Data Acquisition:
-
¹H NMR: A standard proton NMR experiment is run. Key parameters include the number of scans, relaxation delay, and pulse width.
-
¹³C NMR: A proton-decoupled ¹³C NMR experiment is performed to obtain singlets for each unique carbon atom. A sufficient number of scans is necessary due to the low natural abundance of the ¹³C isotope.
-
-
Data Analysis: The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and integration values (for ¹H NMR) are analyzed. For this compound, the key signal to observe is the downfield shift of the methylene (B1212753) protons adjacent to the nitrogen (from ~2.6 ppm in n-butylamine to ~3.3 ppm in this compound) and the appearance of the isocyanate carbon at ~122 ppm in the ¹³C NMR spectrum.
Workflow for Synthesis and Confirmation of this compound
Comparative Toxicity of Aliphatic vs. Aromatic Isocyanates: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Isocyanates, a class of highly reactive organic compounds, are fundamental building blocks in the synthesis of polyurethanes and other polymers used extensively in biomedical research and drug delivery systems. The choice between aliphatic and aromatic isocyanates is a critical decision that significantly impacts the biocompatibility and safety profile of the final product. This guide provides a comprehensive comparison of the toxicity of these two classes of isocyanates, supported by experimental data, to aid in informed material selection.
Executive Summary
Aromatic isocyanates, such as toluene (B28343) diisocyanate (TDI) and methylene (B1212753) diphenyl diisocyanate (MDI), are generally considered more toxic than their aliphatic counterparts, including hexamethylene diisocyanate (HDI) and isophorone (B1672270) diisocyanate (IPDI). The primary concerns with aromatic isocyanates are their potential for carcinogenicity, due to the formation of toxic aromatic diamine degradation products, and their strong sensitizing properties. While both classes of isocyanates can cause respiratory and dermal sensitization, aromatic isocyanates are often more potent respiratory sensitizers. Aliphatic isocyanates are generally favored for biomedical applications due to their superior biocompatibility and lower toxicity profile.
Quantitative Toxicity Data
The following tables summarize the available quantitative toxicity data for common aromatic and aliphatic isocyanates. These values provide a comparative measure of their acute toxicity and skin sensitization potential.
Table 1: Acute Toxicity Data
| Isocyanate | Type | Oral LD50 (rat) | Dermal LD50 (rabbit) | Inhalation LC50 (rat) |
| Toluene Diisocyanate (TDI) | Aromatic | 5,800 mg/kg | >16,000 mg/kg | 0.48 mg/L (1 hr) |
| Methylene Diphenyl Diisocyanate (MDI) | Aromatic | >10,000 mg/kg | >19,000 mg/kg | 0.49 mg/L (4 hr, aerosol) |
| Hexamethylene Diisocyanate (HDI) | Aliphatic | 746 mg/kg | 593 mg/kg | 0.124 ppm (4 hr) |
| Isophorone Diisocyanate (IPDI) | Aliphatic | 4,814 mg/kg[1] | >7,000 mg/kg (rat)[1] | 0.031 mg/L (4 hr, aerosol)[1] |
Table 2: Skin Sensitization Potential
| Isocyanate | Type | Local Lymph Node Assay (LLNA) EC3 Value | Sensitization Classification |
| Toluene Diisocyanate (TDI) | Aromatic | 0.101% | Strong |
| Methylene Diphenyl Diisocyanate (MDI) | Aromatic | Not explicitly found, but considered a strong sensitizer. | Strong |
| Hexamethylene Diisocyanate (HDI) | Aliphatic | Not explicitly found, but considered a sensitizer. | Sensitizer |
| Isophorone Diisocyanate (IPDI) | Aliphatic | Not explicitly found, but considered a sensitizer. | Sensitizer |
Table 3: Genotoxicity Profile
| Isocyanate | Type | Ames Test | In Vivo Micronucleus Test | Other Key Findings |
| Toluene Diisocyanate (TDI) | Aromatic | Positive in some studies | Positive for chromosomal aberrations and sister chromatid exchange in some studies. | Can form DNA adducts. |
| Methylene Diphenyl Diisocyanate (MDI) | Aromatic | Negative, but its metabolite MDA is mutagenic. | Positive; can induce micronuclei formation. | Genotoxicity is likely mediated by its hydrolysis to methylenedianiline (MDA). |
| Hexamethylene Diisocyanate (HDI) | Aliphatic | Negative | Negative | Did not show mutagenic or clastogenic effects in tested assays. |
| Isophorone Diisocyanate (IPDI) | Aliphatic | Negative | No genotoxicity with relevance to humans reported. | No significant genotoxic potential observed. |
Experimental Protocols
The toxicity data presented in this guide are primarily derived from studies following standardized methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD). Below are brief descriptions of the key experimental protocols.
Acute Toxicity Testing
-
Oral Toxicity (OECD 425): This method determines the median lethal dose (LD50) of a substance when administered orally to a group of rats. A single dose of the isocyanate is given by gavage, and the animals are observed for up to 14 days for signs of toxicity and mortality.
-
Dermal Toxicity (OECD 402): The dermal LD50 is determined by applying a single dose of the isocyanate to the shaved skin of rabbits. The application site is covered with a porous gauze dressing for 24 hours, and the animals are observed for 14 days.
-
Inhalation Toxicity (OECD 403): This test determines the median lethal concentration (LC50) of a substance in the air. Rats are exposed to the isocyanate vapor or aerosol in a whole-body or nose-only inhalation chamber for a specified period (typically 1 or 4 hours), followed by a 14-day observation period.
Skin Sensitization Testing
-
Local Lymph Node Assay (LLNA; OECD 442B): This is the preferred method for assessing the skin sensitization potential of chemicals. The test substance is applied to the dorsum of the ears of mice for three consecutive days. On day six, the draining auricular lymph nodes are excised, and a single-cell suspension is prepared. The proliferation of lymphocytes is measured, typically by the incorporation of a radiolabelled nucleoside. The concentration of the chemical that induces a threefold increase in lymphocyte proliferation compared to the vehicle control is known as the EC3 value. A lower EC3 value indicates a more potent sensitizer.
Genotoxicity Testing
-
Bacterial Reverse Mutation Test (Ames Test; OECD 471): This in vitro assay uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. The test chemical is incubated with the bacteria in the presence and absence of a metabolic activation system (S9 mix). Mutagenic chemicals will cause reverse mutations, allowing the bacteria to grow on a medium lacking the essential amino acid.
-
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474): This assay detects damage to chromosomes or the mitotic apparatus in erythroblasts. The test substance is administered to rodents, typically by oral gavage or intraperitoneal injection. After an appropriate time, bone marrow or peripheral blood is collected, and immature (polychromatic) erythrocytes are analyzed for the presence of micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.
Signaling Pathways and Mechanisms of Toxicity
The toxicity of isocyanates is driven by their high reactivity towards nucleophilic groups in biological macromolecules, such as proteins and DNA. This reactivity underlies their ability to act as sensitizers and, in the case of aromatic isocyanates, their potential to be genotoxic.
Isocyanate-Induced Sensitization
Isocyanates are low-molecular-weight compounds that act as haptens. They are too small to be immunogenic on their own but can elicit an immune response by covalently binding to endogenous proteins, forming "neo-antigens."
Genotoxicity of Aromatic Isocyanates
Aromatic isocyanates like MDI can undergo hydrolysis to form aromatic diamines, such as methylenedianiline (MDA). MDA is a known genotoxic agent that can be metabolically activated to reactive intermediates that bind to DNA, leading to mutations and potential carcinogenicity.
Conclusion
The choice between aliphatic and aromatic isocyanates for biomedical applications requires careful consideration of their toxicological profiles. Aromatic isocyanates, while offering certain advantages in polymer chemistry, pose a greater risk due to their potential for carcinogenicity and their potent sensitizing properties. Aliphatic isocyanates, with their lower toxicity and greater biocompatibility, are generally the safer and more appropriate choice for applications where direct or indirect contact with biological systems is anticipated. Researchers and drug development professionals should prioritize the use of aliphatic isocyanates to minimize potential adverse health effects and ensure the safety of their novel materials and therapies.
References
A Comparative Guide to Validated HPLC Methods for Isocyanate Derivative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the analysis of isocyanate derivatives. Due to their high reactivity and potential health risks, accurate quantification of isocyanates is crucial in various fields, including occupational safety, environmental monitoring, and the quality control of polyurethane-based products. This document outlines key derivatizing agents, compares established analytical methods, and provides detailed experimental protocols and performance data to aid in method selection and implementation.
The Critical Role of Derivatization in Isocyanate Analysis
Isocyanates are highly reactive compounds that readily react with nucleophiles. This reactivity makes their direct analysis challenging. Therefore, a crucial step in isocyanate analysis is derivatization, where the isocyanate is reacted with a reagent to form a stable, detectable derivative. The choice of derivatizing agent significantly impacts the sensitivity, selectivity, and overall performance of the analytical method.
A successful derivatizing reagent should exhibit several key characteristics:
-
Rapid Reaction: It must react quickly and completely with all isocyanate groups.
-
Stable Derivative Formation: The resulting derivative must be stable for the duration of the analysis.
-
Selective and Sensitive Detection: The derivatized isocyanate should be selectively detectable at very low levels.
-
Proportional Detector Response: The detector's response should be proportional to the number of derivatized isocyanate groups present.
Below is a diagram illustrating the general principle of isocyanate derivatization for HPLC analysis.
Caption: General workflow of isocyanate derivatization for HPLC analysis.
Comparison of Common Derivatizing Agents
Several reagents have been developed for the derivatization of isocyanates. The selection of the most appropriate agent depends on the specific isocyanate, the sample matrix, and the desired analytical performance. This section compares some of the most widely used derivatizing agents.
| Derivatizing Agent | Common Abbreviation | Key Features | Relative Reactivity (vs. MAP) |
| 1-(9-Anthracenylmethyl)piperazine | MAP | High reactivity and sensitivity, with good fluorescence and UV absorbance. | 100 |
| 1-(2-Methoxyphenyl)piperazine | MOPP | Commonly used in established methods like NIOSH 5521.[1] | 88 |
| Di-n-butylamine | DBA | Forms stable urea derivatives, often used with LC-MS/MS.[2] | Not directly compared to MAP |
| 1-(2-Pyridyl)piperazine (B128488) | 1,2-PP | Used in EPA and OSHA methods.[3] | Not directly compared to MAP |
| 9-(Methylaminomethyl)anthracene | MAMA | Offers good fluorescence and UV response. | 25 |
| Tryptamine | TRYP | Another option for derivatization with fluorescence and electrochemical detection. | 30 |
Table 1: Comparison of Common Derivatizing Agents for Isocyanate Analysis
Performance Comparison of Validated HPLC Methods
Two of the most well-established methods for isocyanate analysis are NIOSH Method 5525, which utilizes MAP as the derivatizing agent, and OSHA Method 42, which employs 1-(2-pyridyl)piperazine (PP). The following tables summarize the performance data for these and other HPLC methods for the analysis of common diisocyanates.
Method Performance for Toluene Diisocyanate (TDI) Derivatives
| Parameter | 2,4-TDI | 2,6-TDI | Method Details | Source |
| Limit of Detection (LOD) | 0.002 µg/mL | 0.011 µg/mL | HPLC-UV-MS with 1,2-MP derivatization | [4] |
| Limit of Quantification (LOQ) | 0.006 µg/mL | 0.037 µg/mL | HPLC-UV-MS with 1,2-MP derivatization | [4] |
| Precision (Repeatability) | 0.06 (þr) | - | NIOSH 5525 (Filters) | [5] |
| Recovery | 99-103% | 99-103% | HPLC with UV detection | [6] |
Table 2: Performance Data for HPLC Analysis of TDI Derivatives
Method Performance for Methylene Diphenyl Diisocyanate (MDI) Derivatives
| Parameter | 4,4'-MDI | Method Details | Source |
| Limit of Detection (LOD) | 0.003 µg/mL | HPLC-UV-MS with 1,2-MP derivatization | [4] |
| Limit of Quantification (LOQ) | 0.010 µg/mL | HPLC-UV-MS with 1,2-MP derivatization | [4] |
| Precision (Repeatability) | 0.06 (þr) | NIOSH 5525 (Filters) | [5] |
| Recovery | 99-103% | HPLC with UV detection | [6] |
Table 3: Performance Data for HPLC Analysis of MDI Derivatives
Method Performance for Hexamethylene Diisocyanate (HDI) Derivatives
| Parameter | 1,6-HDI | Method Details | Source |
| Estimated LOD | 0.017 µg per sample | NIOSH 5525 | [7] |
| Precision (Repeatability) | 0.05 (þr) | NIOSH 5525 (Filters) | [5] |
| Recovery | 99-103% | HPLC with UV detection | [6] |
Table 4: Performance Data for HPLC Analysis of HDI Derivatives
Experimental Protocols
This section provides detailed methodologies for two widely recognized HPLC methods for isocyanate derivative analysis: NIOSH Method 5525 and a general protocol based on OSHA Method 42.
NIOSH Method 5525: Total Isocyanates by MAP Derivatization
This method is designed for the determination of monomeric and oligomeric isocyanates.
1. Sampling and Derivatization:
-
Sampler: Use a glass fiber filter impregnated with 1-(9-anthracenylmethyl)piperazine (MAP).
-
Flow Rate: 1 to 2 L/min.
-
Sample Volume: Minimum of 1 L, maximum of 500 L.[7]
-
Post-Sampling: Immediately after sampling, transfer the filter to a wide-mouth jar containing 5.0 mL of MAP extraction solution.[5] For impinger samples, solid-phase extraction (SPE) is required.[7]
2. Sample Preparation:
-
For filter samples, acetylate with acetic anhydride.[7]
-
Store prepared samples at -10°C in the dark; they are stable for at least 3 months.[7]
3. HPLC Analysis:
-
Technique: HPLC with UV and Fluorescence Detection.[7]
-
Column: Reversed-phase C8, 150 x 4.6 mm, 5-µm, with titanium frits, maintained at 30°C.[7]
-
Injection Volume: 30 µL.[7]
-
Mobile Phase: A gradient of 65:35 (v/v) acetonitrile (B52724):triethylammonium phosphate/formate buffer (100 mM in both), with a pH gradient from 6.0 to 1.6. The flow rate is 1.5 mL/min.[7]
-
Post-Column Solution: 65:35 (v/v) acetonitrile-4.4 N phosphoric acid at 0.7 mL/min.[7]
-
Detectors: UV at 253 nm and Fluorescence (e.g., excitation at 368 nm, emission at 409 nm).[7]
4. Calibration:
-
Use MAP derivatives of monomeric isocyanates. For oligomers, the use of the UV peak area is mandatory.[7]
OSHA Method 42 (Adapted): Diisocyanates by 1,2-PP Derivatization
This method is commonly used for monitoring workplace air for diisocyanates like TDI, MDI, HDI, and IPDI.[8]
1. Sampling and Derivatization:
-
Sampler: 37-mm glass fiber filter coated with 1-(2-pyridyl)piperazine (PP).[9]
-
Flow Rate: Approximately 1 L/min.[9]
-
Sample Volume: Between 60 to 240 liters.[8]
-
Derivatization: Diisocyanates in the air react with the PP on the filter to form stable urea derivatives.
2. Sample Preparation:
-
Extraction: Desorb the filter in 90/10 acetonitrile/DMSO.[9]
-
Filtration: Filter the extracted solution through a 0.2-µm PTFE syringe filter into a 2-mL autosampler vial.[10]
3. HPLC Analysis:
-
Technique: Reverse-phase HPLC with UV or Fluorescence Detection.[9]
-
Column: A C8 or similar reverse-phase column is typically used.[3]
-
Mobile Phase: A common mobile phase is a mixture of acetonitrile and an ammonium (B1175870) acetate (B1210297) buffer.[3]
-
Detection: UV detection is frequently used, with the wavelength set appropriately for the PP derivatives.
4. Calibration:
-
Prepare calibration standards by spiking known amounts of diisocyanate solutions onto PP-coated filters, followed by the same extraction procedure as the samples.[10]
Method Comparison Workflow
The following diagram illustrates a comparative workflow for the NIOSH 5525 and a general OSHA-based method, highlighting the key differences in their experimental procedures.
Caption: Key workflow differences between NIOSH 5525 and OSHA 42 methods.
Conclusion and Recommendations
The selection of an appropriate HPLC method for isocyanate derivative analysis depends on the specific analytical needs, including the target isocyanates, required sensitivity, and available instrumentation.
-
For high sensitivity and the analysis of a broad range of isocyanates, including oligomers, NIOSH Method 5525 with MAP derivatization is a robust choice. The use of a pH gradient in the HPLC method enhances the resolution of different isocyanate species.[11]
-
For routine monitoring of common diisocyanates in workplace air, methods based on OSHA 42 with 1,2-PP derivatization are well-established and reliable. These methods offer a good balance of performance and practicality.
-
LC-MS/MS methods, often employing DBA derivatization, provide the highest selectivity and sensitivity. This makes them particularly suitable for complex matrices or when very low detection limits are required.[2]
It is imperative for any laboratory to perform in-house validation of their chosen method to ensure it meets the required performance criteria for their specific application. This includes assessing linearity, accuracy, precision, and determining the limits of detection and quantification.
References
- 1. Evaluation of 1-(9-anthracenylmethyl) piperazine for the analysis of isocyanates in spray-painting operations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of transferability of DBA derivatization and LC-MS/MS determination method for isocyanates via an interlaboratory comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdc.gov [cdc.gov]
- 6. researchgate.net [researchgate.net]
- 7. Page:NIOSH Manual of Analytical Methods - 5525.pdf/1 - Wikisource, the free online library [en.wikisource.org]
- 8. lcslaboratory.com [lcslaboratory.com]
- 9. americanchemistry.com [americanchemistry.com]
- 10. osha.gov [osha.gov]
- 11. Evaluation of the NIOSH draft method 5525 for determination of the total reactive isocyanate group (TRIG) for aliphatic isocyanates in autobody repair shops - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]
Unveiling the Reactivity Landscape of Butyl Isocyanate: A Comparative Guide to its Cross-Reactivity with Diverse Functional Groups
For researchers, scientists, and professionals engaged in drug development and chemical synthesis, understanding the reactivity profile of key chemical intermediates is paramount. Butyl isocyanate, a versatile building block, exhibits a pronounced reactivity towards a variety of functional groups, a characteristic that is both advantageous for synthesis and critical to consider for potential off-target interactions. This guide provides a comparative analysis of this compound's cross-reactivity with primary amines, primary alcohols, and thiols, supported by experimental data and detailed protocols to aid in laboratory investigations.
The electrophilic carbon atom within the isocyanate group (-N=C=O) of this compound is highly susceptible to nucleophilic attack, driving its reactions with compounds containing active hydrogen atoms. The general order of reactivity for these functional groups with isocyanates is widely accepted as: primary amines > secondary amines > primary alcohols > water > thiols. This guide will focus on the quantitative comparison of the most commonly encountered nucleophiles.
Comparative Reactivity: A Quantitative Overview
To provide a quantitative perspective, the following table summarizes representative second-order rate constants for the reactions of isocyanates with various nucleophiles. It is important to note that these values are compiled from different studies and may involve isocyanates structurally similar to this compound, such as phenyl isocyanate, due to a lack of comprehensive kinetic data for this compound itself. Reaction conditions such as solvent and temperature significantly influence these rates.
| Functional Group | Nucleophile Example | Isocyanate | Second-Order Rate Constant (k) [L·mol⁻¹·s⁻¹] | Reference |
| Primary Amine | n-Butylamine | Phenyl Isocyanate | ~1.0 - 10 | [1] |
| Primary Alcohol | n-Butanol | Phenyl Isocyanate | ~1 x 10⁻³ - 1 x 10⁻² | [2] |
| Thiol | 1-Butanethiol | Phenyl Isocyanate | ~1 x 10⁻⁴ - 1 x 10⁻³ (catalyzed) | [3][4] |
Note: These values are illustrative and can vary significantly based on experimental conditions. The data for phenyl isocyanate is used to demonstrate the relative orders of magnitude of reactivity.
Experimental Protocols for Assessing Cross-Reactivity
To facilitate further research and direct comparison, the following are detailed methodologies for key experiments to determine the cross-reactivity of this compound.
Kinetic Analysis via In-Situ Fourier Transform Infrared (FTIR) Spectroscopy
This method allows for real-time monitoring of the reaction progress by tracking the disappearance of the characteristic isocyanate vibrational band.
Objective: To determine the rate of reaction of this compound with a given functional group.
Materials:
-
This compound
-
Reactant with the functional group of interest (e.g., n-butylamine, n-butanol, n-butanethiol)
-
Anhydrous solvent (e.g., toluene, acetonitrile)
-
FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe
-
Stirred reaction vessel with temperature control
-
Nitrogen or argon supply for inert atmosphere
Procedure:
-
Set up the reaction vessel under an inert atmosphere to prevent side reactions with moisture.
-
Equilibrate the solvent and the reactant containing the functional group to the desired reaction temperature (e.g., 25°C).
-
Place the in-situ FTIR-ATR probe into the reaction vessel.
-
Initiate spectral acquisition to record a background spectrum of the solvent and reactant mixture.
-
Inject a known concentration of this compound into the stirred solution to initiate the reaction.
-
Continuously record FTIR spectra at regular intervals (e.g., every 30 seconds). The disappearance of the strong, sharp absorbance peak of the isocyanate group at approximately 2250-2285 cm⁻¹ is monitored.[5]
-
The concentration of this compound at each time point can be determined by the change in the peak area of the isocyanate band, using a pre-established calibration curve.
-
Plot the concentration of this compound versus time to determine the reaction kinetics and calculate the rate constant.
Adduct Characterization by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol is for the identification and quantification of the reaction products (adducts) formed between this compound and the nucleophile.
Objective: To confirm the structure and quantify the amount of the adduct formed.
Materials:
-
Reaction mixture from the kinetic study or a separate reaction.
-
Quenching agent (e.g., an excess of a primary amine like butylamine (B146782) to consume any remaining this compound).
-
High-performance liquid chromatograph (HPLC) coupled to a mass spectrometer (MS).
-
Appropriate HPLC column (e.g., C18 reversed-phase).
-
Solvents for mobile phase (e.g., acetonitrile, water, with formic acid or ammonium (B1175870) acetate).
-
Reference standard of the expected adduct (if available).
Procedure:
-
At the desired reaction time point, quench the reaction by adding a suitable reagent.
-
Dilute a sample of the quenched reaction mixture with the initial mobile phase.
-
Inject the diluted sample into the LC-MS system.
-
Perform a chromatographic separation using a suitable gradient to resolve the adduct from other components in the mixture.
-
The mass spectrometer is used to detect the ions corresponding to the expected mass of the adduct.
-
Fragment the parent ion in the mass spectrometer (MS/MS) to confirm its structure by analyzing the fragmentation pattern.
-
Quantification can be achieved by creating a calibration curve with a known concentration of a synthesized adduct standard.
Visualizing the Experimental Workflow and Reactivity
To further clarify the experimental process and the chemical transformations, the following diagrams are provided.
Caption: Workflow for kinetic and product analysis.
The fundamental reaction pathways of this compound with primary amines, alcohols, and thiols are depicted below, highlighting the formation of urea, urethane, and thiourethane linkages, respectively.
Caption: this compound reaction pathways.
References
A Comparative Guide to Butyl Isocyanate and tert-Butyl Isocyanate in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of multicomponent reactions (MCRs), which are powerful tools for rapidly building molecular complexity, the choice of reagents is paramount to achieving desired outcomes in yield, selectivity, and structural diversity. Isocyanates are fundamental components in many MCRs, such as the Ugi and Passerini reactions, where they serve as the linchpin for assembling the final product scaffold. This guide provides an objective comparison between two commonly used aliphatic isocyanates: butyl isocyanate and its sterically hindered isomer, tert-butyl isocyanate.
Structural and Reactivity Profile
The primary difference between this compound and tert-butyl isocyanate lies in the steric bulk of the alkyl group attached to the nitrogen atom.
-
This compound (n-Butyl Isocyanate): Features a linear four-carbon chain. The isocyanate group is relatively unhindered, allowing for facile nucleophilic attack on the electrophilic carbonyl carbon.
-
tert-Butyl Isocyanate: Possesses a bulky tert-butyl group, where the nitrogen is attached to a quaternary carbon. This arrangement creates significant steric hindrance around the reactive isocyanate functional group.[1]
This fundamental structural difference profoundly impacts their reactivity. In general, the rate of reaction for isocyanates is sensitive to steric crowding. Studies on the kinetics of isocyanate reactions with alcohols have shown that primary alcohols react faster than secondary alcohols, highlighting the influence of steric hindrance on reaction rates.[2] This principle extends to MCRs, where the approach of other reactants to the isocyanate is a critical step. The bulky tert-butyl group can impede this approach, leading to slower reaction kinetics compared to the linear butyl isomer.
Performance Comparison in Multicomponent Reactions
The steric and electronic properties of this compound versus tert-butyl isocyanate dictate their performance and suitability for different synthetic goals within MCRs. The Ugi and Passerini reactions serve as excellent frameworks for this comparison.
Ugi Four-Component Reaction (Ugi-4CR): The Ugi reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a di-peptide-like structure.[3][4] While the classic reaction uses an isocyanide, isocyanates can participate in Ugi-type processes. The key step involves the attack of a nucleophile on a nitrilium intermediate. The isocyanate's electrophilicity and steric profile are crucial. Due to its reduced steric hindrance, n-butyl isocyanate generally participates more readily, leading to higher yields and faster reaction times. Conversely, the steric bulk of tert-butyl isocyanate can significantly slow down the reaction or, in some cases, prevent it from proceeding to completion, especially with other bulky reactants.
Passerini Three-Component Reaction (P-3CR): The Passerini reaction combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to yield an α-acyloxy carboxamide.[5][6] The steric demands of this reaction are significant. Experimental evidence shows that substrate choice is critical. In a study exploring phthalimide (B116566) as the acid component in a Passerini reaction, various isocyanides were tested. While aliphatic isocyanides like cyclohexyl isocyanide resulted in good yields (91%), the highly hindered tert-butyl isocyanide gave no corresponding product .[7] This result strongly suggests that the steric shield of the tert-butyl group can completely shut down the reaction pathway, a behavior that is directly analogous to tert-butyl isocyanate in similar MCRs.
The diagram below illustrates the logical consequence of the steric differences between the two isomers.
References
- 1. Tert-butyl isocyanate, |For Research [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. portals.broadinstitute.org [portals.broadinstitute.org]
- 6. Passerini reaction - Wikipedia [en.wikipedia.org]
- 7. Exploring Phthalimide as the Acid Component in the Passerini Reaction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Studies of Butyl Isocyanate Reactions with Alcohols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinetic studies of butyl isocyanate reactions with various alcohols. Understanding the kinetics of urethane (B1682113) formation is crucial for professionals in drug development and polymer chemistry, as it governs reaction rates, product distribution, and the overall efficiency of processes involving isocyanates. This document summarizes quantitative data, details experimental protocols, and visualizes reaction pathways and workflows to offer a thorough understanding of these reactions.
Executive Summary
The reaction between this compound and alcohols to form carbamates (urethanes) is a fundamental process in various industrial and pharmaceutical applications. The rate of this reaction is significantly influenced by the structure of the alcohol, the presence and type of catalyst, and the solvent used. Kinetic studies reveal that primary alcohols react faster than secondary alcohols due to reduced steric hindrance. The reaction is often catalyzed, with organotin compounds like dibutyltin (B87310) dilaurate (DBTDL) showing high efficiency. However, due to toxicity concerns, research into alternative catalysts is an active area. This guide presents a comparative analysis of reaction kinetics, highlighting these key factors through experimental data and established reaction mechanisms.
Comparison of Reaction Kinetics
While comprehensive kinetic data for this compound with a wide range of alcohols under identical conditions is not available in a single study, data from analogous systems, particularly using phenyl isocyanate, provide valuable insights into the expected reactivity trends. The following tables summarize key kinetic parameters from various studies.
Disclaimer: The data presented below is compiled from different studies that may use varying experimental conditions (e.g., solvent, temperature, reactant concentrations). Phenyl isocyanate is often used as a model compound, and its reactivity is generally higher than that of this compound due to the electron-withdrawing nature of the phenyl group. Therefore, these values should be used for comparative trends rather than absolute rate predictions for this compound.
Table 1: Comparison of Uncatalyzed Reaction of Phenyl Isocyanate with Primary and Secondary Alcohols
| Alcohol | Temperature (°C) | Second-Order Rate Constant (k) (L mol⁻¹ s⁻¹) | Activation Energy (Ea) (kJ/mol) |
| Propan-1-ol | 40 | 1.1 x 10⁻⁴ | 36 |
| Butan-1-ol | 40 | 1.4 x 10⁻⁴ | 33 |
| Propan-2-ol | 40 | 0.5 x 10⁻⁴ | 44 |
| Butan-2-ol | 40 | 0.5 x 10⁻⁴ | 44 |
Data extrapolated from a study on phenyl isocyanate in a microreactor system with alcohol/THF mixed solvent.[1]
Table 2: Comparison of Catalyzed Reaction of an Aliphatic Diisocyanate with Primary and Secondary Alcohols
| Alcohol | Catalyst (DBTDL) Conc. (mol/L) | Temperature (°C) | Second-Order Rate Constant (k) (L mol⁻¹ s⁻¹) |
| 1-Butanol | 5.3 x 10⁻⁵ | 40 | 5.9 x 10⁻⁴ |
| 2-Butanol | 5.3 x 10⁻⁵ | 40 | 1.8 x 10⁻⁴ |
Data from a study on dicyclohexylmethane-4,4'-diisocyanate (H12MDI) in N,N-dimethylformamide.[2]
Table 3: Comparison of Activation Energies for Phenyl Isocyanate Reaction with Butyl Alcohols
| Alcohol | Solvent | Activation Energy (Ea) (kcal/mol) |
| n-Butyl Alcohol | Xylene | 8.1 |
| s-Butyl Alcohol | Xylene | 9.9 |
| n-Butyl Alcohol | Excess Alcohol | 11.5 |
| s-Butyl Alcohol | Excess Alcohol | 12.5 |
Data from a calorimetric and analytical study. Note the increase in activation energy when the reaction is carried out in a large excess of alcohol.[3]
Reaction Mechanisms and Catalysis
The reaction between an isocyanate and an alcohol is generally considered to proceed through a nucleophilic addition mechanism. The alcohol's oxygen atom attacks the electrophilic carbon of the isocyanate group. The reaction can be catalyzed by the alcohol itself (acting as a proton shuttle) or by external catalysts.
Uncatalyzed Reaction: In the absence of a strong catalyst, the reaction is thought to involve a termolecular transition state where a second alcohol molecule facilitates the proton transfer. This is consistent with the observation that the reaction order can be greater than one with respect to the alcohol concentration.[1]
Catalyzed Reaction:
-
Lewis Acid Catalysis (e.g., DBTDL): Organotin catalysts like dibutyltin dilaurate (DBTDL) are highly effective. The proposed mechanism involves the coordination of the tin catalyst with both the isocyanate and the alcohol, which facilitates the nucleophilic attack and proton transfer. DBTDL is a versatile and widely used catalyst for promoting the NCO/OH reaction.[4]
-
Lewis Base Catalysis (e.g., DABCO): Tertiary amines like 1,4-diazabicyclo[2.2.2]octane (DABCO) can also catalyze the reaction. The mechanism is believed to involve the formation of a complex between the amine and the alcohol, which increases the nucleophilicity of the alcohol. However, for aliphatic isocyanates, the catalytic effect of DABCO is generally less pronounced compared to its effect on aromatic isocyanates.
Experimental Protocols
Accurate kinetic data for isocyanate-alcohol reactions are typically obtained using two primary methods: in-situ Fourier Transform Infrared (FTIR) spectroscopy and chemical titration.
In-Situ FTIR Spectroscopy
This method allows for real-time monitoring of the reaction progress by tracking the disappearance of the characteristic isocyanate (-N=C=O) stretching vibration band.
Methodology:
-
Instrument Setup: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe is used. The probe is inserted directly into the reaction vessel.
-
Background Spectrum: A background spectrum of the solvent and alcohol mixture is recorded before the addition of the isocyanate.
-
Reaction Initiation: The reaction is initiated by adding a known amount of this compound to the thermostated alcohol solution under constant stirring.
-
Data Acquisition: Spectra are collected at regular intervals (e.g., every 30-60 seconds). The disappearance of the strong and sharp isocyanate peak, typically located around 2270 cm⁻¹, is monitored.
-
Data Analysis: The concentration of the isocyanate at each time point is determined by measuring the absorbance of the -N=C=O peak and correlating it to concentration using the Beer-Lambert law. A calibration curve is typically prepared beforehand. The rate constants are then calculated by fitting the concentration-time data to the appropriate rate law (e.g., second-order).
Dibutylamine (B89481) Back-Titration Method
This is a classic and reliable method for determining the concentration of unreacted isocyanate at specific time points.
Methodology:
-
Reaction Setup: The reaction between this compound and the alcohol is carried out in a thermostated vessel with stirring.
-
Sampling: At predetermined time intervals, an aliquot of the reaction mixture is withdrawn and immediately quenched in a solution of excess di-n-butylamine in a suitable solvent (e.g., toluene). The di-n-butylamine reacts rapidly and stoichiometrically with the remaining isocyanate.
-
Titration: The excess (unreacted) di-n-butylamine is then back-titrated with a standardized solution of hydrochloric acid (HCl). A potentiometric endpoint or a colorimetric indicator (e.g., bromophenol blue) can be used to determine the equivalence point.
-
Blank Titration: A blank titration is performed by titrating the initial di-n-butylamine solution (without any quenched reaction mixture) with the HCl solution.
-
Calculation: The amount of isocyanate in the original aliquot is calculated from the difference between the blank titer and the sample titer. This data is then used to determine the concentration of isocyanate at each sampling time, from which the reaction rate and rate constant can be derived.
Visualizations
The following diagrams illustrate the general reaction pathway and the experimental workflows described above.
Caption: General reaction pathway for urethane formation.
Caption: Experimental workflow for in-situ FTIR spectroscopy.
Caption: Experimental workflow for the dibutylamine back-titration method.
References
A Comparative Guide to the Purity Assessment of Synthesized Butyl Isocyanate Using NMR Spectroscopy
For researchers, scientists, and drug development professionals, the accurate determination of the purity of reagents like butyl isocyanate is paramount for ensuring the reliability and reproducibility of experimental outcomes. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the purity assessment of synthesized this compound, supported by experimental protocols and data.
This compound is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and pesticides.[1][2] Common synthetic routes, such as the phosgenation of n-butylamine, can introduce impurities that may interfere with subsequent reactions.[1][3] Therefore, a robust analytical method for purity determination is essential. Potential impurities can include unreacted starting materials like n-butylamine, solvents used in the synthesis such as o-dichlorobenzene or xylene, and side products like N,N'-dibutylurea, which can form from the reaction of this compound with excess n-butylamine.[1][4][5]
NMR Spectroscopy for Purity Assessment
NMR spectroscopy, particularly quantitative NMR (qNMR), is a powerful primary ratio method for determining the purity of organic compounds without the need for a specific reference standard of the analyte. The technique relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a signal from the analyte to that of a certified internal standard with a known concentration, the absolute purity of the analyte can be determined.
For this compound (CH₃CH₂CH₂CH₂NCO), the characteristic signals in the ¹H and ¹³C NMR spectra can be used for its identification and quantification.
Expected ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃:
-
¹H NMR:
-
~3.29 ppm (triplet, 2H, -CH₂-NCO)
-
~1.60 ppm (quintet, 2H, -CH₂-CH₂NCO)
-
~1.40 ppm (sextet, 2H, CH₃-CH₂-)
-
~0.94 ppm (triplet, 3H, CH₃-)
-
-
¹³C NMR:
-
~128.5 ppm (N=C=O)
-
~42.8 ppm (-CH₂-NCO)
-
~31.5 ppm (-CH₂-CH₂NCO)
-
~19.9 ppm (CH₃-CH₂-)
-
~13.6 ppm (CH₃-)
-
Impurities can be identified by their unique NMR signals. For instance, unreacted n-butylamine would show a characteristic broad singlet for the -NH₂ protons and distinct signals for its butyl chain.[4] Solvents like o-dichlorobenzene would exhibit signals in the aromatic region of the ¹H NMR spectrum.
Experimental Workflow for NMR-Based Purity Assessment
References
- 1. CN1844091A - Process for preparing this compound - Google Patents [patents.google.com]
- 2. This compound | C5H9NO | CID 8110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN101357898A - A kind of preparation method of n-butyl isocyanate - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
A Comparative Guide to Experimental and Theoretical Spectral Data of Butyl Isocyanate
For researchers, scientists, and professionals in drug development, accurate characterization of chemical compounds is paramount. Butyl isocyanate, a versatile reagent in organic synthesis, presents a valuable case study for comparing experimentally acquired spectral data with theoretically predicted values. This guide provides a detailed comparison of its infrared (IR), proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), and mass spectrometry (MS) data, supported by established experimental protocols.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the experimental and theoretical spectral data for this compound. Experimental data has been aggregated from various chemical databases, while the theoretical data is based on computational predictions using methods such as Density Functional Theory (DFT). It is important to note that exact theoretical values can vary based on the computational method and basis set used.
Table 1: Infrared (IR) Spectroscopy Data
| Functional Group | Experimental Wavenumber (cm⁻¹) | Theoretical Wavenumber (cm⁻¹) | Vibrational Mode |
| N=C=O | ~2275 cm⁻¹ (strong, sharp) | Predicted around 2250-2300 cm⁻¹ | Asymmetric stretch |
| C-H (sp³) | ~2960, 2935, 2875 cm⁻¹ (strong) | Predicted in the 2850-3000 cm⁻¹ region | Symmetric and asymmetric stretches |
| CH₂ | ~1465 cm⁻¹ (medium) | Predicted around 1450-1470 cm⁻¹ | Bending (scissoring) |
| CH₃ | ~1380 cm⁻¹ (medium) | Predicted around 1370-1390 cm⁻¹ | Bending (umbrella) |
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Solvent: CDCl₃)
| Proton Assignment | Experimental Chemical Shift (ppm) | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -CH₂-NCO | ~3.29 ppm[1] | ~3.2-3.4 ppm | Triplet (t) | 2H |
| -CH₂-CH₂NCO | ~1.58 ppm[1] | ~1.5-1.7 ppm | Sextet | 2H |
| -CH₂-CH₃ | ~1.42 ppm[1] | ~1.3-1.5 ppm | Sextet | 2H |
| -CH₃ | ~0.94 ppm[1] | ~0.9-1.0 ppm | Triplet (t) | 3H |
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Solvent: CDCl₃)
| Carbon Assignment | Experimental Chemical Shift (ppm) | Predicted Chemical Shift (ppm) |
| -N=C=O | ~121.5 ppm | ~120-125 ppm |
| -CH₂-NCO | ~42.9 ppm | ~40-45 ppm |
| -CH₂-CH₂NCO | ~31.9 ppm | ~30-35 ppm |
| -CH₂-CH₃ | ~19.9 ppm | ~18-22 ppm |
| -CH₃ | ~13.6 ppm | ~12-15 ppm |
Table 4: Mass Spectrometry (MS) Data - Electron Ionization (EI)
| Fragment | Experimental m/z | Predicted m/z | Relative Intensity |
| [M]⁺ | 99.1[2] | 99.07 | Low |
| [M-CH₃]⁺ | 84 | 84.06 | Moderate |
| [M-C₂H₅]⁺ | 70 | 70.05 | Moderate |
| [M-C₃H₇]⁺ | 56 | 56.05 | High |
| [C₃H₅]⁺ | 41 | 41.04 | High |
| [C₂H₅]⁺ | 29 | 29.04 | Moderate |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum of liquid this compound to identify its functional groups.
Methodology:
-
Sample Preparation: A drop of neat (undiluted) this compound is placed between two polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates. The plates are gently pressed together to form a thin liquid film.
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty sample compartment is first recorded to subtract the spectral contributions of atmospheric water and carbon dioxide. The salt plates with the sample are then placed in the sample holder. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument's software to yield the final IR spectrum of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
Objective: To obtain the ¹H and ¹³C NMR spectra of this compound to determine its molecular structure.
Methodology:
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
¹H NMR Data Acquisition: The spectrometer is tuned to the proton frequency. A standard one-pulse experiment is performed. Key parameters include a spectral width of approximately 12-15 ppm, a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Data Acquisition: The spectrometer is tuned to the carbon-13 frequency. A proton-decoupled experiment is typically run to simplify the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) and a longer relaxation delay are often required.
-
Data Processing: The raw data (Free Induction Decay - FID) is subjected to Fourier transformation to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to TMS.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Introduction: For a volatile liquid like this compound, direct injection or infusion via a syringe pump into the ion source is a common method. Alternatively, Gas Chromatography-Mass Spectrometry (GC-MS) can be used, where the sample is first separated on a GC column before entering the mass spectrometer.
-
Ionization: Electron Ionization (EI) is a standard method for volatile, thermally stable small molecules. In EI, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier or similar detector records the abundance of each ion.
-
Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Visualization of the Comparison Workflow
The following diagram illustrates the logical workflow for comparing experimental and theoretical spectral data.
Caption: Workflow for comparing experimental and theoretical spectral data.
References
A Comparative Guide to Derivatizing Agents for Butyl Isocyanate Detection
For researchers, scientists, and drug development professionals, the accurate detection and quantification of butyl isocyanate, a reactive and potentially hazardous compound, is critical. This guide provides an objective comparison of the efficacy of various derivatizing agents used to stabilize and facilitate the analysis of this compound, supported by available experimental data and detailed protocols.
The inherent reactivity of isocyanates makes their direct analysis challenging. Derivatization is a crucial step to form stable, readily analyzable products. This process involves reacting the isocyanate with a reagent to form a less reactive and more easily detectable derivative, typically a urea (B33335) or urethane. The choice of derivatizing agent significantly impacts the sensitivity, selectivity, and overall performance of the analytical method. This guide focuses on a comparative evaluation of five commonly employed derivatizing agents: 1-(9-Anthracenylmethyl)piperazine (MAP), 1-(2-Methoxyphenyl)piperazine (MOPP or MPP), 9-(Methylaminomethyl)anthracene (MAMA), Tryptamine (TRYP), and Dibutylamine (DBA).
Performance Comparison of Derivatizing Agents
The efficacy of a derivatizing agent is determined by several factors, including its reactivity, the stability of the resulting derivative, and the sensitivity of the analytical method for that derivative. The following table summarizes the available quantitative data for the compared derivatizing agents. It is important to note that while direct comparative data for this compound is limited, the presented information is based on studies of similar isocyanates and provides valuable insights into their relative performance.
| Derivatizing Agent | Relative Reactivity (vs. Phenyl Isocyanate) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Relative Fluorescence Response | Method of Analysis | Limit of Detection (LOD) / Limit of Quantification (LOQ) |
| MAP | 100[1] | 1.47 x 10⁵ ± 3.50%[1] | 100 ± 32.6%[1] | HPLC-UV/Fluorescence | Data not available for this compound |
| MOPP (MPP) | 88[1] | Data not available | Data not available | HPLC-UV/EC | Data not available for this compound |
| MAMA | 25[1] | 1.38 x 10⁵ ± 7.07%[1] | 41.0 ± 58.8%[1] | HPLC-UV/Fluorescence | Data not available for this compound |
| TRYP | 30[1] | 3.98 x 10⁴ ± 13.1%[1] | 2.27 ± 15.6%[1] | HPLC-Fluorescence/EC | Data not available for this compound |
| DBA | Data not available | Not applicable | Not applicable | LC-MS/MS | LOQ of 5 ng/mL (for most isocyanates)[2] |
Key Observations:
-
Reactivity: MAP exhibits the highest relative reactivity with phenyl isocyanate, suggesting a potentially faster and more efficient derivatization reaction compared to the other agents.[1] MOPP also shows high reactivity, while MAMA and TRYP are considerably less reactive.[1]
-
Spectroscopic Properties: MAP and MAMA derivatives exhibit high molar absorptivity, making them suitable for UV detection.[1] The MAP derivative also provides the highest fluorescence response, indicating its potential for highly sensitive fluorescence-based detection.[1] It has been noted that the fluorescence intensity of mono-isocyanate derivatives, such as that of this compound, with MAP and MAMA is higher than that of di-isocyanates.
-
Analytical Techniques: While MAP, MOPP, MAMA, and TRYP are commonly analyzed using HPLC with UV or fluorescence detection, DBA derivatives are well-suited for the highly selective and sensitive LC-MS/MS analysis.[3]
-
Quantitative Data: A validated LC-MS/MS method using DBA as the derivatizing agent for a range of isocyanates demonstrated excellent linearity (correlation coefficients >0.995) and repeatability (RSD <13%).[3] For most isocyanates analyzed with this method, a limit of quantification of 5 ng/mL was achieved.[2] Specific LOD and LOQ values for this compound with each of these derivatizing agents require further investigation.
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reliable and comparable results. The following are representative protocols for the derivatization of this compound with the discussed agents.
Protocol 1: Derivatization of this compound with 1-(9-Anthracenylmethyl)piperazine (MAP) for HPLC Analysis
This protocol is adapted from the NIOSH Method 5525 for the analysis of total isocyanates.
Materials:
-
This compound standard solution
-
Derivatizing solution: 1 x 10⁻⁴ M MAP in anhydrous acetonitrile (B52724)
-
Anhydrous acetonitrile (HPLC grade)
-
Acetic anhydride (B1165640)
-
HPLC system with UV and fluorescence detectors
Procedure:
-
Sample Preparation: Prepare a standard solution of this compound in anhydrous acetonitrile at a known concentration.
-
Derivatization: a. In a volumetric flask, mix a known volume of the this compound standard solution with an excess of the MAP derivatizing solution. b. Allow the reaction to proceed at room temperature for at least 2 hours to ensure complete derivatization.
-
Quenching: Add a small amount of acetic anhydride to the reaction mixture to react with any excess MAP.
-
Analysis: Dilute the derivatized sample with acetonitrile to a suitable concentration and analyze by HPLC.
-
HPLC Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Gradient of acetonitrile and water
-
UV Detector: 254 nm
-
Fluorescence Detector: Excitation at 254 nm, Emission at 412 nm
-
-
Protocol 2: Derivatization of this compound with Dibutylamine (DBA) for LC-MS/MS Analysis
This protocol is based on a validated method for the determination of various isocyanates.[3]
Materials:
-
This compound standard solution
-
Derivatizing solution: 0.01 M DBA in anhydrous toluene (B28343)
-
Anhydrous toluene (HPLC grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
LC-MS/MS system
Procedure:
-
Sample Preparation: Prepare a standard solution of this compound in anhydrous toluene at a known concentration.
-
Derivatization: a. In a sealed vial, add a known volume of the this compound standard solution to the DBA derivatizing solution. b. Allow the reaction to proceed at room temperature for 15 minutes.
-
Sample Processing: Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable volume of acetonitrile/water with 0.1% formic acid.
-
Analysis: Analyze the reconstituted sample by LC-MS/MS.
-
LC-MS/MS Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Gradient of acetonitrile and water, both with 0.1% formic acid
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode
-
MS/MS Detection: Monitor the specific precursor-product ion transitions for the this compound-DBA derivative.
-
-
Experimental Workflow and Signaling Pathways
The general workflow for the detection of this compound using derivatization involves sample collection, derivatization, and subsequent analysis.
References
- 1. Development of a novel derivatization reagent for the sampling and analysis of total isocyanate group in air and comparison of its performance with that of several established reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. theanalyticalscientist.com [theanalyticalscientist.com]
- 3. Validation of transferability of DBA derivatization and LC-MS/MS determination method for isocyanates via an interlaboratory comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to In-Situ Monitoring of Butyl Isocyanate Reactions: FTIR vs. Alternatives
For researchers, scientists, and drug development professionals engaged in real-time reaction analysis, the precise monitoring of butyl isocyanate reactions is critical for process understanding, optimization, and safety. This guide provides an objective comparison of in-situ Fourier Transform Infrared (FTIR) spectroscopy with alternative monitoring technologies, supported by experimental data and detailed protocols.
The real-time analysis of chemical reactions, a cornerstone of Process Analytical Technology (PAT), offers significant advantages over traditional offline methods by providing immediate feedback on reaction kinetics,mechanisms, and endpoint determination.[1][2][3] For reactions involving highly reactive and toxic species like this compound, in-situ monitoring is not just beneficial but essential for ensuring process safety and product quality.[4] This guide focuses on in-situ FTIR spectroscopy as a primary monitoring tool and compares its performance with other spectroscopic and analytical techniques, namely Near-Infrared (NIR) Spectroscopy, Raman Spectroscopy, and Process Mass Spectrometry (PMS).
In-Situ FTIR Spectroscopy: The Benchmark for Isocyanate Monitoring
In-situ FTIR spectroscopy, particularly when coupled with an Attenuated Total Reflectance (ATR) probe, has established itself as a robust and widely adopted method for monitoring isocyanate reactions.[4][5] The technique's efficacy stems from the distinct and intense absorption band of the isocyanate functional group (–N=C=O).
The asymmetrical stretching vibration of the N=C=O group gives rise to a sharp and well-resolved peak in the mid-infrared region, typically between 2250 and 2285 cm⁻¹.[6][7] This spectral region is often free from interfering absorptions from other functional groups present in the reaction mixture, allowing for straightforward and reliable quantification of isocyanate consumption. The disappearance of this characteristic peak provides a direct measure of the reaction's progress.[6]
Key Advantages of In-Situ FTIR:
-
High Specificity: The unique absorption band of the isocyanate group provides excellent selectivity.[6]
-
Sensitivity: Modern FTIR spectrometers with sensitive detectors can achieve low detection limits, enabling the monitoring of residual isocyanate at low concentrations.[5]
-
Real-Time Data: Continuous monitoring provides immediate insights into reaction kinetics and the formation of intermediates.[4]
-
Versatility: Fiber-optic probes allow for in-situ measurements in a variety of reaction vessels and under diverse process conditions.[6]
Alternative In-Situ Monitoring Techniques
While in-situ FTIR is a powerful tool, alternative technologies offer their own unique advantages and may be more suitable for specific applications.
Near-Infrared (NIR) Spectroscopy
NIR spectroscopy is another vibrational spectroscopy technique that can be used for in-situ reaction monitoring. Instead of fundamental vibrations, NIR measures overtone and combination bands, which are generally broader and less distinct than mid-infrared bands.[8] For isocyanate monitoring, the N=C=O group also exhibits characteristic absorption bands in the NIR region.[9]
NIR spectroscopy is particularly well-suited for online process monitoring in industrial settings due to its compatibility with long fiber optic cables and its robustness.[10] However, the broad and overlapping spectral features in the NIR region often necessitate the use of chemometric methods for quantitative analysis.[8][9]
Raman Spectroscopy
Raman spectroscopy is a light-scattering technique that provides information about the vibrational modes of molecules. It is complementary to FTIR spectroscopy, as some molecular vibrations that are weak or inactive in the infrared are strong and readily observed in the Raman spectrum.[11] The symmetric stretch of the N=C=O group is Raman active and can be used to monitor the progress of the reaction.
A significant advantage of Raman spectroscopy is its low interference from water, making it an excellent choice for aqueous reaction systems.[12] It can also be a powerful tool for studying polymerization kinetics and changes in material properties like crystallinity.[13][14]
Process Mass Spectrometry (PMS)
Process Mass Spectrometry is a non-spectroscopic technique that provides real-time analysis of the chemical composition of a reaction mixture by measuring the mass-to-charge ratio of ionized molecules.[15][16] PMS can be highly sensitive and selective, capable of detecting and quantifying reactants, products, and even short-lived reaction intermediates.[17] For volatile species like this compound, PMS can offer very low detection limits.[18]
Performance Comparison
The choice of an in-situ monitoring technique depends on several factors, including the specific reaction conditions, the required sensitivity and selectivity, and practical considerations such as cost and ease of implementation. The following table summarizes the key performance metrics for each technique in the context of monitoring this compound reactions.
| Feature | In-Situ FTIR (ATR) | In-Situ NIR | In-Situ Raman | Process Mass Spectrometry (PMS) |
| Principle | Vibrational Absorption (Mid-IR) | Vibrational Absorption (Near-IR) | Vibrational Scattering | Mass-to-Charge Ratio |
| Key Analyte Signal | Strong, sharp –N=C=O stretch (~2270 cm⁻¹)[7] | Overtone/combination bands of –N=C=O[9] | Symmetric –N=C=O stretch | Molecular ion of this compound |
| Selectivity | High | Moderate (chemometrics often required)[8] | High | Very High |
| Sensitivity | Good to Excellent (ppm levels possible)[5] | Good (chemometrics dependent)[8] | Good | Excellent (ppb levels possible)[18] |
| Response Time | Seconds to minutes[6] | Seconds to minutes[10] | Seconds to minutes[13] | Milliseconds to seconds[15] |
| Aqueous Solutions | Challenging (strong water absorption) | Less affected than FTIR | Excellent (water is a weak Raman scatterer)[12] | Requires specialized interfaces |
| Interferences | Overlapping peaks from other functional groups | Broad, overlapping bands; sample matrix effects[8] | Fluorescence from sample components | Isobaric interferences |
| Ease of Use | Relatively straightforward data interpretation | Requires chemometric expertise[8] | Can be complex, fluorescence mitigation may be needed | Requires vacuum systems and specialized expertise |
| Cost | Moderate to High | Moderate to High | High | Very High |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are generalized experimental protocols for each of the discussed in-situ monitoring techniques.
In-Situ FTIR Monitoring of a this compound Reaction
Objective: To monitor the consumption of this compound during its reaction with an alcohol in real-time.
Materials and Equipment:
-
FTIR spectrometer equipped with a liquid nitrogen-cooled MCT detector.
-
Fiber-optic ATR probe (e.g., with a diamond or ZnSe crystal).
-
Reaction vessel (e.g., a jacketed glass reactor) with a port for the ATR probe.
-
Reactants: this compound, alcohol (e.g., butanol), solvent (e.g., toluene), and catalyst (if required).
-
Data acquisition and analysis software.
Procedure:
-
System Setup:
-
Insert the ATR probe into the reaction vessel, ensuring a good seal.
-
Connect the probe to the FTIR spectrometer via the fiber-optic cable.
-
Purge the spectrometer with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
-
Background Spectrum:
-
Add the solvent and the alcohol to the reactor and stir.
-
Collect a background spectrum of the initial reaction mixture before the addition of this compound. This will be used to subtract the spectral features of the starting materials and solvent.
-
-
Reaction Initiation and Monitoring:
-
Start the data acquisition in a time-resolved mode (e.g., one spectrum every 30-60 seconds).[6]
-
Inject the this compound into the reactor to initiate the reaction.
-
Continuously record the FTIR spectra throughout the course of the reaction.
-
-
Data Analysis:
-
Monitor the decrease in the absorbance of the isocyanate peak at ~2270 cm⁻¹.[7]
-
Generate a concentration-time profile by plotting the peak area or height of the isocyanate band as a function of time.
-
Simultaneously, monitor the appearance of product-related peaks, such as the urethane (B1682113) C=O stretch.[7]
-
Visualizing the Workflow and Relationships
To better illustrate the experimental process and the relationships between the different monitoring techniques, the following diagrams are provided.
Conclusion
The in-situ monitoring of this compound reactions is paramount for achieving process control and ensuring safety. In-situ FTIR spectroscopy stands out as a highly specific and sensitive technique, making it a benchmark for this application. The distinct isocyanate peak in the mid-IR spectrum allows for straightforward and reliable real-time tracking of the reaction progress.
However, the choice of the optimal analytical technique is application-dependent. For robust, industrial-scale online monitoring where high precision may be balanced against cost and simplicity, NIR spectroscopy presents a viable alternative, especially when coupled with powerful chemometric models. For reactions conducted in aqueous media or where fluorescence is not a concern, Raman spectroscopy offers significant advantages. When the highest sensitivity and the ability to detect trace-level intermediates are critical, Process Mass Spectrometry is an unparalleled, albeit more complex and costly, option.
Ultimately, a thorough understanding of the specific reaction chemistry, process conditions, and analytical requirements will guide the selection of the most appropriate in-situ monitoring strategy for your research and development needs.
References
- 1. researchgate.net [researchgate.net]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. azom.com [azom.com]
- 5. researchgate.net [researchgate.net]
- 6. m.remspec.com [m.remspec.com]
- 7. paint.org [paint.org]
- 8. Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01538B [pubs.rsc.org]
- 9. d-nb.info [d-nb.info]
- 10. Application note |Determination of NCO% in polyurethane polymers using FT-NIR spectroscopy | EN | Letter [search.abb.com]
- 11. "Kinetic studies of polyurethane polymerization with Raman spectroscopy" by Shane Parnell, K. Min et al. [ideaexchange.uakron.edu]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. azom.com [azom.com]
- 15. Real-Time Monitoring of Chemical Reactions : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 16. Monitoring Reaction Products in Real Time - ChemistryViews [chemistryviews.org]
- 17. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Butyl Isocyanate: Phosgene vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the traditional phosgene-based synthesis of butyl isocyanate with several alternative, non-phosgene methods. The objective is to offer a clear overview of the performance, experimental conditions, and safety considerations of each method to aid researchers in selecting the most suitable approach for their specific needs.
Executive Summary
The synthesis of this compound, a key intermediate in the production of pharmaceuticals, pesticides, and other organic compounds, has traditionally been dominated by the phosgene (B1210022) route. While this method is well-established and offers high yields, the extreme toxicity of phosgene has driven the development of safer, "phosgene-free" alternatives. This guide benchmarks the phosgene method against non-phosgene routes, including the thermolysis of carbamates, oxidative carbonylation, and rearrangement reactions, presenting available quantitative data, detailed experimental protocols, and reaction pathway diagrams.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data for the synthesis of this compound via different methods. It is important to note that data for some non-phosgene routes specifically for this compound is limited in the literature.
| Method | Starting Materials | Key Reagents/Catalysts | Reaction Temperature (°C) | Pressure | Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Phosgenation | n-Butylamine | Phosgene, Hydrogen Chloride | -20 to 160 | Atmospheric | ≥95[1] | >99[1] | High yield and purity, well-established industrial process.[2][3] | Use of highly toxic phosgene, corrosive HCl byproduct.[2][3] |
| Thermolysis of Carbamate | N-n-Butylcarbamate | Dibutyltin (B87310) dilaurate (optional catalyst) | 200 - 450 | Not specified | 49 (non-catalytic)[4] | Not specified | Avoids phosgene. | Reversible reaction, may require high temperatures.[4] |
| Oxidative Carbonylation | n-Butylamine | Carbon Monoxide, Oxygen, Catalyst (e.g., Bi2Se3) | 20 - 40 | 0.5 MPa CO, 0.5 MPa O2 | High (for dibutylurea)[5][6] | Not specified for isocyanate | Phosgene-free, milder conditions. | Primarily yields urea (B33335) derivatives, direct synthesis of isocyanate is challenging.[5][6] |
| Curtius Rearrangement | Pentanoyl azide (B81097) (from valeric acid) | Heat or photolysis | Not specified | Not specified | Not specified for this compound | Not specified | Avoids phosgene, versatile.[7][8] | Involves potentially explosive azide intermediates.[8] |
| Hofmann Rearrangement | Pentanamide | Bromine, Sodium Hydroxide | Not specified | Not specified | Not specified for this compound | Not specified | Phosgene-free. | Use of bromine, potential for side reactions. |
Experimental Protocols
Phosgene-Based Synthesis of n-Butyl Isocyanate
This method involves a two-step phosgenation reaction at low and high temperatures to ensure high yield and purity.[1]
Materials:
-
n-Butylamine
-
Xylene (solvent)
-
Phosgene
-
Nitrogen gas
Procedure:
-
Low-Temperature Phosgenation:
-
Charge a reactor with xylene.
-
Introduce phosgene into the xylene at a weight ratio of 5-20%.
-
Slowly add n-butylamine dropwise at a temperature between -20°C and 30°C. The weight ratio of n-butylamine to xylene should be 5-20%.
-
After the addition is complete, continue stirring the reaction mixture.
-
-
High-Temperature Phosgenation:
-
Gradually heat the reaction mixture to a temperature between 90°C and 150°C at a rate of 5-20°C/h.
-
Slowly replenish phosgene at this high temperature. The molar ratio of total phosgene to n-butylamine should be between 1.2:1 and 3:1.
-
Continue the reaction until the solution becomes clear.
-
-
Purification:
-
Stop the phosgene supply and purge the reactor with nitrogen gas to remove any unreacted phosgene.
-
The resulting crude this compound is then purified by rectification to obtain a product with a purity of over 99%.[1]
-
Example from a Patent:
In a 500L reactor, 200 kg of xylene was charged, and 30 kg of phosgene was introduced. 14.6 kg of n-butylamine was added dropwise at 10°C over 2 hours. The mixture was then stirred for another 1.5 hours. The temperature was raised to reflux at a rate of 20°C/h, and an additional 10 kg of phosgene was slowly added until the solution became clear. After reacting for 1 hour, nitrogen was bubbled through the mixture for 1 hour. The final product was obtained by distillation with a purity of 99.3% and a total yield of 95.5% based on n-butylamine.[1]
Non-Phosgene Synthesis: Thermolysis of N-n-Butylcarbamate
This method provides a phosgene-free route to this compound through the thermal decomposition of N-n-butylcarbamate.[4]
Materials:
-
N-n-Butylcarbamate
-
Argon (inert gas)
-
Dibutyltin dilaurate (optional catalyst)
Procedure:
-
Experimental Setup:
-
An experimental setup consisting of a gas flow meter for argon, a packed column for heating, and a sorption solution tank is used.
-
-
Thermolysis:
-
N-n-butylcarbamate is introduced into the packed column reactor.
-
The thermolysis is carried out in the gas phase within a temperature range of 200 to 450°C under a flow of argon.
-
To potentially lower the reaction temperature and increase the yield, a catalyst such as dibutyltin dilaurate can be used.[4]
-
-
Product Collection and Analysis:
-
The reaction products are passed through a sorption solution to capture the n-butyl isocyanate.
-
The yield of n-butyl isocyanate is determined by analyzing the sorption solution using high-performance liquid chromatography (HPLC) with a UV detector.
-
A reported yield for the non-catalytic process is 49%.[4]
-
Mandatory Visualization: Reaction Pathways and Workflows
The following diagrams illustrate the key reaction pathways and a general experimental workflow for the synthesis of this compound.
Caption: Phosgenation reaction pathway for this compound synthesis.
Caption: Overview of non-phosgene synthesis pathways for isocyanates.
Caption: General experimental workflow for this compound synthesis.
Conclusion
The traditional phosgenation method for synthesizing this compound remains the most efficient in terms of yield and purity, making it suitable for large-scale industrial production.[2][3] However, the significant safety and environmental hazards associated with phosgene are a major drawback.
Non-phosgene alternatives offer a promising avenue for safer and more environmentally benign synthesis. The thermolysis of carbamates is a direct phosgene-free route, although the reported yields are currently lower than the phosgene method.[4] Oxidative carbonylation presents a milder alternative, but it tends to favor the formation of urea derivatives over the desired isocyanate.[5][6] Rearrangement reactions like the Curtius and Hofmann rearrangements are well-established methods for isocyanate synthesis in a laboratory setting but may involve hazardous intermediates or reagents.
For researchers and professionals in drug development, the choice of synthesis method will depend on the required scale, purity, and the available safety infrastructure. While the phosgene route is industrially dominant, the development and optimization of non-phosgene methods are crucial for advancing green chemistry principles in the synthesis of important chemical intermediates like this compound. Further research into improving the yields and reaction conditions of these alternative methods is warranted.
References
- 1. CN1844091A - Process for preparing this compound - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. butlerov.com [butlerov.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Curtius Rearrangement [organic-chemistry.org]
- 8. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
Cytotoxicity of Butyl Isocyanate and Its Metabolites: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxicity of butyl isocyanate and its primary metabolites. This compound is a reactive chemical intermediate, notably recognized as a breakdown product of the benzimidazole (B57391) fungicide, benomyl (B1667996). Understanding the cytotoxic potential of this compound and its subsequent metabolic products is crucial for assessing the overall toxicological profile of parent compounds like benomyl and for the safety evaluation of related isocyanate compounds used in various industrial applications.
Metabolic Pathway of this compound
This compound is formed from the degradation of benomyl. In the body, it primarily undergoes conjugation with glutathione (B108866) (GSH), a key endogenous antioxidant, to form S-(n-butylcarbamoyl)glutathione (SBuG). This conjugate can be further metabolized to S-(n-butylcarbamoyl)cysteine. An alternative pathway for this compound is hydrolysis, which yields n-butylamine and dibutylurea.
Comparative Cytotoxicity Data
Direct comparative studies on the cytotoxicity of this compound and its full range of metabolites using a single cell line and standardized assay conditions are limited in the publicly available scientific literature. The following table summarizes the available data from various studies. It is critical to consider the different cell lines, exposure times, and assay methods when interpreting these values, as they are not directly comparable.
| Compound | Cell Line | Assay Method | Exposure Time | IC50 / Cytotoxicity Concentration | Reference(s) |
| Benomyl (precursor) | SH-SY5Y (human neuroblastoma) | MTT | Not Specified | 10.07 µM | [1][2] |
| Benomyl (precursor) | NRK-52E (rat kidney) | MTT | Not Specified | 25.7 µM | [2] |
| This compound | Xenopus laevis embryos | Teratogenesis | Not Specified | Severe malformations at 0 - 0.2 µM | |
| S-(n-butylcarbamoyl)glutathione | Isolated Rat Hepatocytes | Not Specified | Not Specified | "Highly cytotoxic" at 1 mM | |
| n-Butylamine | QSG-7701 (normal human hepatocytes) | MTT | 48 hours | 7.11 ± 0.08 μM | [3] |
Note: IC50 (Inhibitory Concentration 50%) is the concentration of a substance that reduces a biological activity (e.g., cell viability) by 50%. A lower IC50 value indicates higher cytotoxicity. The data presented highlights the need for further research to establish a comprehensive and directly comparable cytotoxic profile of this compound and its metabolites.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard procedures for assessing cytotoxicity.
Hepatocyte Isolation and Culture
Primary hepatocytes are a relevant cell model for studying the metabolism and toxicity of xenobiotics.
-
Isolation: Hepatocytes can be isolated from rodent liver tissue using a two-step collagenase perfusion technique.
-
Culture: Isolated hepatocytes are typically plated on collagen-coated culture dishes and maintained in a specialized hepatocyte culture medium supplemented with growth factors.
Cytotoxicity Assays
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[4][5][6] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
-
Cell Seeding: Plate hepatocytes in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Exposure: Treat the cells with various concentrations of this compound or its metabolites for a specified duration (e.g., 24 or 48 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Trypan Blue Exclusion Assay
The Trypan Blue exclusion assay is used to differentiate viable from non-viable cells.[7][8] Viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue.
-
Cell Harvesting: After treatment with the test compounds, detach the hepatocytes from the culture plate.
-
Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.
-
Counting: Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Viability Calculation: Calculate the percentage of viable cells by dividing the number of viable cells by the total number of cells.
Discussion and Conclusion
The available data, although not directly comparable, suggest that this compound and its metabolites possess cytotoxic properties. The high cytotoxicity reported for S-(n-butylcarbamoyl)glutathione in rat hepatocytes at a 1 mM concentration is noteworthy, as this is a primary metabolic product.[1] The hydrolysis product, n-butylamine, also demonstrates significant cytotoxicity in normal human hepatocytes with an IC50 of 7.11 µM.[3]
The mechanism of toxicity for isocyanates often involves their high reactivity towards nucleophilic groups in proteins and other macromolecules, leading to cellular dysfunction. The formation of glutathione conjugates is typically a detoxification pathway; however, for some isocyanates, the resulting conjugates can be reactive and contribute to toxicity.
For professionals in drug development and toxicology, these findings underscore the importance of:
-
Metabolite Toxicity Screening: Evaluating the cytotoxicity of not just the parent compound but also its major metabolites is crucial for a comprehensive safety assessment.
-
Mechanistic Studies: Further research is needed to elucidate the specific mechanisms of cytotoxicity for this compound and its metabolites, including their potential to induce oxidative stress, apoptosis, and necrosis.
-
Standardized Testing: The development of standardized protocols for the comparative cytotoxicity testing of isocyanates and their metabolites would greatly aid in risk assessment.
References
- 1. Benomyl, a benzimidazole fungicide, induces oxidative stress and apoptosis in neural cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. heraldopenaccess.us [heraldopenaccess.us]
- 3. Synthesis and biological evaluation of novel asymmetric naphthalene diimide derivatives as anticancer agents depending on ROS generation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Trypan Blue Assay Protocol | Technical Note 181 [denovix.com]
- 8. creative-bioarray.com [creative-bioarray.com]
Safety Operating Guide
Butyl isocyanate proper disposal procedures
Proper handling and disposal of butyl isocyanate are critical for ensuring laboratory safety and environmental protection. This compound is a flammable, corrosive, and highly toxic chemical that reacts violently with water.[1][2] Adherence to strict protocols is essential to mitigate risks of exposure and uncontrolled reactions.
This guide provides detailed, step-by-step procedures for the safe disposal of this compound, intended for researchers, scientists, and drug development professionals.
Immediate Safety Protocols
Before handling or disposing of this compound, ensure all necessary safety measures are in place.
Personal Protective Equipment (PPE):
-
Hand Protection: Wear impervious gloves such as butyl rubber or Viton.[3]
-
Eye/Face Protection: Use safety goggles and a face shield.[3]
-
Skin and Body Protection: Wear protective clothing, such as disposable coveralls, to prevent skin contact.[3]
-
Respiratory Protection: Use a respirator and ensure work is conducted in a well-ventilated area or under a chemical fume hood.[4][5]
General Handling Precautions:
-
Ignition Sources: this compound is a flammable liquid.[6] Eliminate all sources of ignition, such as open flames, sparks, and hot surfaces. Use only non-sparking tools and explosion-proof equipment.[5][6]
-
Ventilation: Always handle this compound in a well-ventilated area to minimize the concentration of vapors.[6][7]
-
Emergency Equipment: Ensure an eyewash station and emergency shower are immediately accessible.[6]
Step-by-Step Disposal Procedure for Spills
Accidental spills are a primary source of exposure and require immediate and careful management.[3]
Step 1: Spill Containment and Absorption
-
Evacuate: Clear the area of all non-essential personnel.[5]
-
Ventilate: Increase ventilation to the area.[7]
-
Contain: Dike the spill to prevent it from spreading or entering water systems.[4]
-
Absorb: Cover the spill with an inert, dry absorbent material. Suitable materials include:
Step 2: Neutralization Once the this compound is absorbed, it must be neutralized. This reaction generates carbon dioxide (CO2) gas.[7]
-
Prepare Decontamination Solution: Prepare one of the solutions detailed in the table below. The sodium carbonate solution is generally preferred.
-
Apply Solution: Slowly and carefully add the decontamination solution to the absorbed spill material. Be aware that this may cause frothing as CO2 is produced.[7]
-
Allow Reaction Time: Let the mixture react for a minimum of 10-15 minutes.[7]
Step 3: Waste Collection and Curing
-
Collect Waste: Using non-sparking tools, shovel the neutralized material into an open-top, properly labeled container.[4][7]
-
CRITICAL - DO NOT SEAL: The container must not be sealed.[4] The ongoing chemical reaction releases CO2, which can cause a sealed container to pressurize and potentially rupture.[3][4]
-
Cure in a Safe Area: Move the open container to a well-ventilated, secure area (such as a fume hood) and allow it to stand for at least 48 hours.[3][7] This ensures the neutralization reaction is complete.
Step 4: Final Disposal
-
Seal Container: After the 48-hour curing period, the container can be sealed.
-
Contact Professionals: this compound waste is classified as hazardous.[5][6] Arrange for disposal with a licensed hazardous waste disposal contractor.[4]
-
Follow Regulations: Ensure compliance with all federal, state, and local environmental regulations.[4]
-
Documentation: Obtain and retain all receipts and certifications of proper disposal from the contractor.[4]
Decontamination of Empty Containers
Empty containers that held this compound must be thoroughly decontaminated before disposal or reuse is considered.
-
Small Containers: Fill the container with one of the decontamination solutions and allow it to stand unsealed for a minimum of 48 hours.[3] Afterwards, the container should be pierced to prevent reuse.[3]
-
Large Drums: Use a 5% sodium carbonate solution and let the drum stand for at least 24 hours with the bungs removed to allow CO2 to escape.[3]
Data Presentation
The following table summarizes the formulations for decontamination solutions used to neutralize isocyanates.
| Solution Formula | Component | Concentration |
| Formula 1 (Preferred) | Sodium Carbonate | 5-10% |
| Liquid Detergent | 0.2% | |
| Water | 89.8% - 94.8% | |
| Formula 2 (Use with caution) | Concentrated Ammonia (B1221849) Solution | 3-8% |
| Liquid Detergent | 0.2% | |
| Water | 91.8% - 96.8% | |
| Data sourced from Foam Supplies, Inc.[4] Note: If using the ammonia formula, ensure excellent ventilation to prevent exposure to ammonia vapor.[4] |
Experimental Protocols & Visualizations
The disposal procedure follows a logical workflow designed to safely manage the chemical's reactivity.
Caption: Workflow for the safe disposal of this compound waste.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
